molecular formula C5H4ClN3O B1267238 3-Chloropyrazine-2-carboxamide CAS No. 21279-62-9

3-Chloropyrazine-2-carboxamide

Número de catálogo: B1267238
Número CAS: 21279-62-9
Peso molecular: 157.56 g/mol
Clave InChI: YHPMRHPLAQSPHJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Chloropyrazine-2-carboxamide is a useful research compound. Its molecular formula is C5H4ClN3O and its molecular weight is 157.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-chloropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPMRHPLAQSPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306592
Record name 3-chloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21279-62-9
Record name 21279-62-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Chloropyrazine-2-carboxamide (CAS 21279-62-9): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloropyrazine-2-carboxamide, identified by CAS Number 21279-62-9, is a heterocyclic organic compound that serves as a critical building block in medicinal and agricultural chemistry. Its pyrazine core, functionalized with both a chloro and a carboxamide group, offers versatile reaction sites for chemical modification. This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical characterization, and its significant role as a key intermediate, particularly in the development of novel antitubercular agents. For researchers and drug development professionals, this molecule represents a valuable scaffold for creating diverse chemical libraries with potential therapeutic applications.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.

PropertyValueReference(s)
CAS Number 21279-62-9[1][2][3]
Molecular Formula C₅H₄ClN₃O[1]
Molecular Weight 157.56 g/mol [1]
IUPAC Name This compound[1]
Appearance White to orange to green powder to crystal[4][5]
Melting Point 187.0 to 191.0 °C[4][5]
Purity >98.0% (HPLC)[4][5]
Topological Polar Surface Area 68.9 Ų[1]
Storage Room Temperature, recommended <15°C in a cool, dark place[3][5]

Synthesis and Derivatization

Synthesis of the Core Compound

The primary and most efficient synthesis of this compound starts from 3-chloropyrazine-2-carbonitrile.[6][7] The process involves a partial hydrolysis of the nitrile group under carefully controlled conditions of pH and temperature.[6][7] This method is favored over direct amidation of the pyrazine ring due to its higher yields, typically around 80%.[6]

An alternative, though less direct, route involves the initial hydrolysis of 3-chloropyrazine-2-carbonitrile to 3-chloropyrazine-2-carboxylic acid (3-Cl-POA), which is then converted to an acyl chloride and subsequently reacted with an amine source.[8]

Key Reactions: Aminodehalogenation

The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, making this compound an excellent substrate for derivatization. The most prominent reaction is aminodehalogenation, where the chloro group is displaced by an amino group from various primary or secondary amines, such as substituted benzylamines.[6][9] This reaction is fundamental to creating libraries of pyrazinamide analogues for biological screening.[6][9] The reaction can be performed using conventional heating or microwave-assisted synthesis, with the latter often providing higher yields and significantly reduced reaction times.[6][10]

G cluster_synthesis Synthesis of Core Compound cluster_derivatization Derivatization Start 3-Chloropyrazine-2-carbonitrile Process1 Partial Hydrolysis (H₂O₂, NaOH, pH 9, 50°C) Start->Process1 Core This compound (CAS 21279-62-9) Process1->Core Process2 Aminodehalogenation (Nucleophilic Substitution) Core->Process2 Amine Substituted Amines (e.g., R-NH₂) Amine->Process2 Derivatives Library of 3-(Substituted-amino) -pyrazine-2-carboxamides Process2->Derivatives

Caption: General workflow for the synthesis of this compound and its subsequent derivatization.

Biological Activity and Applications

Role in Antitubercular Drug Development

This compound is a pivotal precursor for analogues of pyrazinamide (PZA), a first-line antitubercular drug.[6][7] Derivatives synthesized via aminodehalogenation have demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv.[6][9] Notably, certain 3-[(substituted-benzyl)amino]pyrazine-2-carboxamide derivatives exhibit minimum inhibitory concentrations (MIC) as low as 6 µM, which is comparable to the standard PZA.[6] These compounds also show promise against multidrug-resistant (MDR) strains and often possess lower cytotoxicity compared to related structures containing a carbonitrile group.[6][11]

Proposed Mechanism of Action

While pyrazinamide itself is a prodrug converted to pyrazinoic acid (POA) which disrupts membrane transport and energetics, many of its analogues derived from this compound are believed to have a different mechanism.[12][13][14] Molecular docking studies suggest that these derivatives may act by inhibiting the mycobacterial enoyl-ACP reductase (InhA).[6][9][11] InhA is a key enzyme in the fatty acid synthase II (FAS-II) pathway, which is essential for the synthesis of mycolic acids—critical components of the mycobacterial cell wall.[11] Inhibition of this pathway compromises cell wall integrity, leading to bacterial death.

G cluster_cell Mycobacterium Cell Drug Pyrazinamide Derivative InhA InhA Enzyme Drug->InhA Inhibits FASII FAS-II Pathway InhA->FASII Blocks Mycolic Mycolic Acid Synthesis FASII->Mycolic Wall Cell Wall Integrity Mycolic->Wall Death Cell Death Wall->Death Leads to Disruption

Caption: Proposed mechanism of action via inhibition of the InhA enzyme in Mycobacterium tuberculosis.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following sections outline common protocols for the synthesis and evaluation of derivatives of this compound.

General Synthesis of 3-(Benzylamino)pyrazine-2-carboxamide Derivatives

Conventional Heating Method:

  • Dissolve this compound (1.0 eq, e.g., 1.27 mmol) in tetrahydrofuran (THF, ~20 mL) in a round-bottom flask.[6]

  • Add the corresponding substituted benzylamine (2.0 eq) and triethylamine (1.0 eq) as a base.[6]

  • Heat the reaction mixture to 70 °C under reflux in an oil bath with continuous stirring for approximately 15 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Upon completion, adsorb the reaction mixture onto silica gel.[11]

  • Purify the crude product using preparative flash chromatography with a hexane and ethyl acetate gradient.[11]

  • Recrystallize the purified product from ethanol or an ethanol/water mixture to obtain the final compound.[6][11]

Microwave-Assisted Method:

  • Place this compound (1.0 eq, e.g., 1.27 mmol), the corresponding benzylamine (2.0 eq), and pyridine (1.0 eq) as a base into a thick-walled microwave reactor tube.[6][11] Note: Triethylamine is often unsuitable for microwave reactions as it can decompose.[8][10]

  • Add methanol (~5 mL) as the solvent and a magnetic stir bar.[6]

  • Seal the tube and place it in a microwave reactor.[6]

  • Set the reaction parameters to 140 °C for 30 minutes with a power of 200 W.[6][11]

  • After cooling, purify the product as described in the conventional method (steps 4-7).[11]

In Vitro Antimycobacterial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined to assess the antimycobacterial activity.

  • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in a suitable broth medium (e.g., Middlebrook 7H9) in a 96-well microplate.

  • Inoculate each well with a standardized suspension of Mycobacterium tuberculosis H37Rv.

  • Incubate the plates at 37 °C for 7-14 days.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.[6]

In Vitro Cytotoxicity Assay (HepG2)

This assay evaluates the toxicity of the compounds against a human cell line.

  • Culture human hepatoma (HepG2) cells in a suitable medium (e.g., RPMI 1640 with 10% FBS) at 37°C in a 5% CO₂ humidified atmosphere.[15]

  • Seed the HepG2 cells into a 96-well plate at a density of approximately 10,000 cells per well and allow them to attach for 24 hours.[16]

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in medium) for 48-72 hours.[15][16]

  • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[15]

  • Remove the medium and dissolve the formazan crystals in DMSO.[15]

  • Measure the absorbance at 570 nm using a microplate reader.[15]

  • The IC₅₀ value (the concentration that inhibits 50% of cell viability) is calculated by plotting the percentage of cell viability against the compound concentration.[6][17]

G cluster_chem Chemical Synthesis cluster_bio Biological Evaluation cluster_opt Lead Optimization Syn Synthesis of Core Compound Deriv Derivatization to Create Library Syn->Deriv Purify Purification & Characterization Deriv->Purify MIC Primary Screening: Antimycobacterial MIC Purify->MIC IC50 Secondary Screening: Cytotoxicity IC₅₀ (HepG2) MIC->IC50 Decision Hit Identification (High Activity, Low Toxicity?) IC50->Decision Decision->Deriv No (Redesign) SAR SAR Studies Decision->SAR Yes Lead Lead Optimization SAR->Lead

Caption: A typical experimental workflow for drug discovery using the this compound scaffold.

Conclusion

This compound is a highly valuable and versatile intermediate in modern chemical research. Its straightforward synthesis and reactive nature facilitate the creation of large, diverse libraries of novel compounds. Its most significant contribution lies in the field of antitubercular drug discovery, where its derivatives have emerged as potent inhibitors of Mycobacterium tuberculosis, including resistant strains. The established protocols for synthesis and biological evaluation, combined with a growing understanding of their mechanism of action, solidify the importance of this scaffold for developing next-generation therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyrazine-2-carboxamide is a key chemical intermediate in the synthesis of various biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development, enabling optimization of reaction conditions, formulation design, and prediction of its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and a generalized workflow for their determination.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Structure Chemical structure of this compoundPubChem
Molecular Formula C₅H₄ClN₃O--INVALID-LINK--
Molecular Weight 157.56 g/mol --INVALID-LINK--[1]
Appearance White to orange to green powder to crystal--INVALID-LINK--[2]
Melting Point 187 - 191 °C--INVALID-LINK--[2]
Boiling Point Data not available
Solubility Limited solubility in water-based testing medium.--INVALID-LINK--
pKa Data not available
LogP (computed) 0--INVALID-LINK--[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent generalized protocols that can be adapted for this compound.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

    • Allow the apparatus to cool.

    • For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the sample. A narrow melting point range (e.g., 0.5-1 °C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

    • Seal the vial and place it in a constant temperature shaker or water bath set to a specific temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle.

    • To ensure complete separation of the solid from the solution, centrifuge the vial at a high speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Measure the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., HPLC with a standard curve).

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of a compound.

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration:

    • Place the solution in a beaker with a stir bar and immerse the pH electrode.

    • Begin stirring the solution at a constant rate.

    • Incrementally add the titrant (strong base for an acidic compound or strong acid for a basic compound) from the burette.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity.

Apparatus:

  • Separatory funnel or vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

  • n-Octanol and water (or a suitable buffer, typically pH 7.4)

Procedure:

  • Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and then allowing the phases to separate.

  • Partitioning:

    • Accurately weigh a small amount of this compound and dissolve it in one of the pre-saturated phases (usually the one in which it is more soluble).

    • Add a known volume of this solution to a separatory funnel or vial.

    • Add a known volume of the other pre-saturated phase.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation:

    • Allow the mixture to stand until the two phases have completely separated.

    • If an emulsion has formed, the mixture can be centrifuged to aid in phase separation.

  • Concentration Measurement:

    • Carefully withdraw a sample from each phase (the n-octanol layer and the aqueous layer).

    • Determine the concentration of this compound in each phase using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a solid compound like this compound.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting Sample Obtain Pure Solid Sample (this compound) Grind Grind to a Fine Powder Sample->Grind Dry Dry the Sample Grind->Dry MeltingPoint Melting Point Determination Dry->MeltingPoint Solubility Solubility Determination (Shake-Flask Method) Dry->Solubility pKa pKa Determination (Potentiometric Titration) Dry->pKa LogP LogP Determination (Shake-Flask Method) Dry->LogP Analyze Analyze Results MeltingPoint->Analyze Solubility->Analyze pKa->Analyze LogP->Analyze Report Compile Technical Guide Analyze->Report

Caption: Generalized workflow for physicochemical property determination.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are essential for researchers and scientists working with this compound, facilitating its effective application in the synthesis and development of novel molecules. Further experimental determination of properties such as boiling point, precise solubility in various solvents, and pKa would provide a more complete profile of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 3-Chloropyrazine-2-carboxamide from 3-Chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-chloropyrazine-2-carboxamide, a key intermediate in the development of novel therapeutic agents, from its carbonitrile precursor. The primary method detailed is the partial hydrolysis of the nitrile group under controlled pH and temperature conditions, a process favored for its high yields.[1] This conversion is a critical step in the synthesis of various biologically active molecules, including derivatives of the antitubercular drug pyrazinamide.[1][2][3]

Core Synthesis: Partial Hydrolysis of a Nitrile

The transformation of 3-chloropyrazine-2-carbonitrile to this compound is achieved through a carefully controlled partial hydrolysis. This reaction selectively converts the nitrile functional group (-CN) into a primary amide (-CONH₂) while preserving the chloro-substituent on the pyrazine ring.[4] The reaction is typically performed in an aqueous basic medium using hydrogen peroxide as the oxidizing agent. Precise control over pH and temperature is crucial to prevent further hydrolysis of the newly formed amide to a carboxylic acid.[1][4]

Experimental Protocol

The following methodology is a detailed protocol for the partial hydrolysis of 3-chloropyrazine-2-carbonitrile.

Materials and Reagents:

  • 3-chloropyrazine-2-carbonitrile

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide (8% w/v aqueous solution)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Reaction Mixture: In a suitable reaction vessel, prepare a mixture of 29 mL of concentrated (30%) hydrogen peroxide and 195 mL of water.[1]

  • pH Adjustment: Alkalinize the hydrogen peroxide solution by adding an 8% (w/v) solution of sodium hydroxide until a stable pH of 9 is achieved.[1]

  • Heating: Heat the alkalinized mixture to a constant temperature of 50 °C.[1]

  • Substrate Addition: Once the temperature is stable, add 104 mmol of 3-chloropyrazine-2-carbonitrile to the heated mixture portionwise over a period of 30 minutes.[1]

  • Reaction Monitoring: Maintain the reaction mixture at 50 °C with continuous stirring. The progress of the reaction can be monitored using appropriate chromatographic techniques (e.g., TLC).

  • Isolation and Purification: Upon completion of the reaction, the crude product is isolated. The final product, this compound, is purified by recrystallization from ethanol.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValue / ConditionSource
Starting Material 3-chloropyrazine-2-carbonitrile[1]
Scale 104 mmol[1]
Primary Reagent Hydrogen Peroxide (30%)[1]
Base Sodium Hydroxide (8% w/v)[1]
Solvent Water[1]
Reaction pH 9[1]
Reaction Temperature 50 °C[1]
Addition Time 30 minutes[1]
Purification Method Recrystallization from Ethanol[1]
Reported Yield ~80%[1]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_purification Workup & Purification prep_h2o2 Prepare H₂O₂/Water Mixture adjust_ph Adjust pH to 9 with NaOH Solution prep_h2o2->adjust_ph heat Heat Mixture to 50°C adjust_ph->heat add_nitrile Add 3-Chloropyrazine- 2-carbonitrile (Portionwise) heat->add_nitrile recrystallize Recrystallize Crude Product from Ethanol add_nitrile->recrystallize product Final Product: This compound recrystallize->product

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) characteristics of 3-chloropyrazine-2-carboxamide. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a comprehensive analysis based on predicted spectral data derived from structurally analogous compounds. It also outlines a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra, intended to assist researchers in their analytical workflows.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are informed by the analysis of closely related pyrazine derivatives found in the scientific literature.[1][2][3][4][5] The actual experimental values may vary slightly depending on the solvent and concentration used.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.65 - 8.75Doublet~2.5
H-68.50 - 8.60Doublet~2.5
-CONH₂ (Amide Protons)7.80 - 8.20 (two broad singlets)Broad Singlet-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O163 - 165
C-2148 - 150
C-3143 - 145
C-5142 - 144
C-6140 - 142

Experimental Protocols

This section details a standard protocol for the preparation and NMR analysis of a this compound sample.

I. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, directly into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), to the vial. DMSO-d₆ is a good choice for many polar and aromatic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Spectrometer Setup and Data Acquisition

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C nuclei.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (DMSO-d₆). Shim the magnetic field to achieve optimal homogeneity, which will result in sharp, symmetrical peaks.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Temperature: 298 K.

III. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the NMR analysis and the predicted signaling pathways (in this case, the spin-spin coupling) within the molecule.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (10-20 mg for 1H, 50-100 mg for 13C) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tuning, Locking, Shimming) transfer->setup acquire_h1 Acquire 1H Spectrum setup->acquire_h1 acquire_c13 Acquire 13C Spectrum setup->acquire_c13 process Fourier Transform, Phasing, Baseline Correction acquire_h1->process acquire_c13->process calibrate Calibrate to Solvent Peak process->calibrate analyze Analyze Chemical Shifts, Multiplicities, and Coupling Constants calibrate->analyze

Workflow for NMR Spectral Analysis.

spin_coupling H5 H-5 H6 H-6 H5->H6 J (meta-coupling)

Predicted ¹H-¹H Spin-Spin Coupling Pathway.

References

A Technical Guide to the Spectroscopic and Mass-Spectrometric Characterization of 3-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the infrared (IR) and mass spectrometry (MS) data for 3-chloropyrazine-2-carboxamide, a key intermediate in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the analytical characterization of this compound.

Physicochemical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₅H₄ClN₃O.[1] It serves as a crucial building block in medicinal chemistry, particularly in the development of pyrazinamide derivatives with potential antimicrobial activities.[2][3]

PropertyValueSource
Molecular FormulaC₅H₄ClN₃OPubChem[1]
Molecular Weight157.56 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number21279-62-9PubChem[1]

Infrared (IR) Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H (Amide)3400 - 3100Symmetric and Asymmetric Stretching
C-H (Aromatic)3100 - 3000Stretching
C=O (Amide I)~1690Stretching
N-H (Amide II)~1650 - 1550Bending
C=N, C=C (Aromatic Ring)~1600 - 1400Stretching
C-Cl~800 - 600Stretching

Note: These are expected ranges and the actual values may vary based on the molecular environment and sample preparation.

For a related compound, 3-(benzylamino)pyrazine-2-carboxamide, the following IR peaks have been reported: 3452 cm⁻¹ (-NH-), 3126 cm⁻¹ (-CONH₂), 1689 cm⁻¹ (-C=O), and various aromatic stretching frequencies.[3][4]

Mass Spectrometry (MS) Data

Detailed mass spectrometry data for this compound is not explicitly available. However, based on its structure, the following observations can be anticipated in an electron ionization (EI) mass spectrum.

m/z ValueIonNotes
157/159[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
141/143[M - NH₂]⁺Loss of the amino group.
129/131[M - CO]⁺Loss of carbon monoxide.
113/115[M - CONH₂]⁺Loss of the carboxamide group.
78[C₄H₂N₂]⁺Pyrazine ring fragment.

Experimental Protocols

The following are generalized protocols for obtaining IR and MS data for compounds like this compound.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., Perkin-Elmer, Bruker)

  • ATR accessory with a crystal (e.g., diamond, germanium)

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like pyrazine derivatives.[5]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu)

  • Capillary column suitable for aromatic compounds (e.g., HP-5MS)

Procedure:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Set the GC oven temperature program to achieve good separation. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 250°C), and hold for a few minutes.

  • Set the MS parameters, including the ionization mode (typically Electron Ionization at 70 eV) and the mass range to be scanned (e.g., m/z 40-400).

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Acquire the data. The resulting chromatogram will show the retention time of the compound, and the mass spectrum for that peak can be analyzed.

Synthesis and Potential Mechanism of Action

The synthesis of this compound and its subsequent derivatization are key steps in the development of new drug candidates. One area of investigation is their potential as antimycobacterial agents.

Synthesis Workflow

The synthesis of this compound can be achieved through the partial hydrolysis of 3-chloropyrazine-2-carbonitrile.[2] This starting material is then often used in aminodehalogenation reactions to produce a variety of derivatives.[2][3]

Synthesis_Workflow start 3-Chloropyrazine-2-carbonitrile step1 Partial Hydrolysis (controlled pH and temperature) start->step1 product This compound step1->product step2 Aminodehalogenation (various substituted amines) product->step2 derivatives Substituted Pyrazinamide Derivatives step2->derivatives Mechanism_of_Action compound Pyrazinamide Derivative target Enoyl-ACP Reductase (InhA) compound->target Inhibits effect Inhibition of Bacterial Growth compound->effect Ultimately causes process Mycolic Acid Biosynthesis target->process Catalyzes target->effect Leads to cell_wall Mycobacterial Cell Wall Integrity process->cell_wall Essential for cell_wall->effect

References

An In-depth Technical Guide to the Solubility and Stability of 3-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3-Chloropyrazine-2-carboxamide, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to a lack of specific quantitative experimental data in the public domain, this guide synthesizes qualitative information from existing literature and provides generalized experimental protocols for determining these properties.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of this compound is crucial for its effective use in synthesis, formulation, and as a bioactive molecule. Solubility dictates the choice of solvents and reaction conditions, while stability determines its shelf-life, degradation pathways, and potential impurities.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesObserved/Inferred SolubilitySource/Justification
Aqueous Water, BuffersLimited/LowDerivatives are noted to have "limited solubility in the water-based testing medium."[2][3] Synthetic procedures sometimes favor non-aqueous conditions to avoid low solubility.[4]
Polar Aprotic Dimethyl sulfoxide (DMSO)SolubleCommonly used as a solvent for this compound and its derivatives in biological assays.[2][3]
Ethers Tetrahydrofuran (THF)SolubleUtilized as a solvent in the synthesis of derivatives at elevated temperatures.[2]
Alcohols Methanol, EthanolSolubleUsed as solvents in synthetic procedures, including microwave-assisted reactions.[2][5] Recrystallization from ethanol is also reported.[2][4]

Table 2: Qualitative Stability Profile of this compound

ConditionObservation/InferenceSource/Justification
Thermal Likely stable at elevated temperatures for short periods.The synthesis of its derivatives is carried out at temperatures of 70°C in THF and up to 140°C in a microwave reactor, indicating a degree of thermal stability.[2]
Chemical (Reactivity) The chloro group is susceptible to nucleophilic substitution.Numerous studies demonstrate the reaction of this compound with various amines to form derivatives.[2] This highlights its reactivity, which is a key aspect of its utility as a synthetic intermediate.
General Stability Described as having good "stability and reactivity."This general statement from a supplier suggests it is stable under standard storage conditions, making it a reliable chemical intermediate.[1]

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of a compound like this compound, based on standard practices for active pharmaceutical ingredients (APIs).

Protocol 1: Thermodynamic (Shake-Flask) Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the samples to stand for a short period to allow for the sedimentation of undissolved solids.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Forced Degradation (Stress Testing) for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solutions of varying pH (e.g., 0.1 N HCl, water, 0.1 N NaOH)

  • Hydrogen peroxide solution (for oxidative stress)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS) for impurity profiling

Procedure:

  • Hydrolytic Stability:

    • Prepare solutions of this compound in acidic, neutral, and basic media.

    • Store the solutions at an elevated temperature (e.g., 60°C) for a defined period.

    • Analyze samples at various time points by HPLC to determine the extent of degradation and identify any degradation products.

  • Oxidative Stability:

    • Treat a solution of this compound with a dilute solution of hydrogen peroxide.

    • Monitor the reaction over time at room temperature or slightly elevated temperature.

    • Analyze samples by HPLC to assess degradation.

  • Thermal Stability (Solid State):

    • Place a known amount of solid this compound in a stability chamber at an elevated temperature (e.g., 60°C or 80°C) and controlled humidity (e.g., 75% RH).

    • Analyze the solid at different time points for the appearance of degradation products and changes in physical properties.

  • Photostability:

    • Expose a solution and solid sample of this compound to a controlled light source (e.g., xenon lamp) in a photostability chamber.

    • Include a dark control to differentiate between light-induced and thermal degradation.

    • Analyze the samples by HPLC after a defined exposure period.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Centrifuge or let settle equil->sep1 sep2 Filter supernatant (0.45 µm filter) sep1->sep2 ana1 Dilute sample sep2->ana1 ana2 Quantify concentration (HPLC/UV-Vis) ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for Shake-Flask Solubility Determination.

Stability_Workflow cluster_stress Stress Conditions cluster_exposure Exposure cluster_analysis Analysis stress_hydro Hydrolytic (Acid, Base, Neutral) expo Incubate under stress conditions for a defined period stress_hydro->expo stress_oxi Oxidative (H2O2) stress_oxi->expo stress_therm Thermal (Solid & Solution) stress_therm->expo stress_photo Photolytic (Light Exposure) stress_photo->expo ana1 Sample at time intervals expo->ana1 ana2 Analyze by HPLC-PDA/MS ana1->ana2 ana3 Identify degradation products and assess purity ana2->ana3

Caption: Workflow for Forced Degradation (Stability) Studies.

Signaling Pathways and Logical Relationships

As this compound is primarily a synthetic intermediate, there is no established signaling pathway directly associated with it. However, its derivatives have been investigated for various biological activities, including as potential antimicrobial agents. The logical relationship for its utility is depicted below.

Logical_Relationship start This compound process Nucleophilic Substitution (e.g., with amines) start->process product Bioactive Derivatives process->product application Potential Therapeutic Applications (e.g., Antimicrobial) product->application

References

The Dual Threat: Unraveling the Antimicrobial and Antiviral Mechanisms of 3-Chloropyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 3-chloropyrazine-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to derivatives with potent biological activities. This technical guide delves into the potential mechanisms of action of these compounds, focusing on two primary therapeutic areas: antiviral and antimicrobial, particularly against Mycobacterium tuberculosis. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex pathways, this document aims to provide a comprehensive resource for scientists engaged in the research and development of novel therapeutics based on this versatile chemical core.

Antiviral Mechanism of Action: The Case of Favipiravir (T-705)

A prominent derivative, 6-fluoro-3-hydroxy-2-pyrazinecarboxamide, widely known as Favipiravir or T-705, has garnered significant attention for its broad-spectrum antiviral activity. The primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2][3][4] A secondary, yet significant, mechanism is the induction of lethal mutagenesis, leading to the production of non-viable viral progeny.[5][6]

Inhibition of RNA-dependent RNA polymerase (RdRp)

Favipiravir acts as a prodrug, requiring intracellular conversion to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][2][3] This active metabolite mimics purine nucleosides and is recognized as a substrate by the viral RdRp.[7][8] Its incorporation into the nascent viral RNA chain can lead to chain termination, thereby halting viral replication.[7][9]

Signaling Pathway: Activation and Action of Favipiravir

Favipiravir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Complex Favipiravir Favipiravir (T-705) Favipiravir_RMP Favipiravir-RMP Favipiravir->Favipiravir_RMP Phosphoribosylation (Host Enzymes) Favipiravir_RDP Favipiravir-RDP Favipiravir_RMP->Favipiravir_RDP Phosphorylation Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir_RDP->Favipiravir_RTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Competitive Inhibition Viral_RNA Viral RNA Synthesis Favipiravir_RTP->Viral_RNA Incorporation RdRp->Viral_RNA Replication Nonviable_Virus Non-viable Virus (Lethal Mutagenesis) Viral_RNA->Nonviable_Virus Error Catastrophe Inhibition->Viral_RNA Blocks Elongation

Caption: Intracellular activation of Favipiravir and its dual inhibitory effects on viral RNA synthesis.

Quantitative Antiviral Activity of Favipiravir

The efficacy of Favipiravir has been quantified against a range of viruses. The half-maximal effective concentration (EC50) and the 50% inhibitory concentration (IC50) are key parameters to assess its antiviral potency.

VirusCell LineAssay TypeEC50 (µM)IC50 (µM)Reference(s)
Influenza A (H1N1)MDCKPlaque Reduction0.19 - 22.48-[10]
SARS-CoV-2Vero E6-61.88-[11]
Rift Valley Fever VirusVero--6.22 ± 1.5[12]
Influenza RdRp-Enzyme Inhibition-0.341[3]
Experimental Protocols

This assay biochemically assesses the direct inhibitory effect of a compound on the viral RdRp enzyme.

Objective: To determine the concentration of an inhibitor that reduces the activity of RdRp by 50% (IC50).

Materials:

  • Purified recombinant viral RdRp enzyme complex (e.g., nsp12/nsp7/nsp8 for SARS-CoV-2).

  • RNA template-primer duplex.

  • Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescent analog).

  • Assay buffer (e.g., 20 mM HEPES pH 8.0, 25 mM NaCl, 1 mM MgCl₂, 10 mM DTT).

  • Inhibitor compound (e.g., Favipiravir-RTP).

  • Stop buffer (e.g., formamide with EDTA).

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system.

  • Phosphorimager or fluorescence scanner.

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, RNA template-primer, and the purified RdRp enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., chemically synthesized Favipiravir-RTP) to the reaction mixtures. A control with no inhibitor (vehicle, e.g., DMSO) is essential.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes at 37°C) to allow for binding.

  • Initiation of Reaction: Start the polymerase reaction by adding the rNTP mix (containing the labeled rNTP).

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 45-60 minutes at 37°C).

  • Termination: Stop the reaction by adding the stop buffer.

  • Analysis: Denature the samples and separate the RNA products by denaturing PAGE.

  • Detection: Visualize and quantify the amount of elongated RNA product using a phosphorimager or fluorescence scanner.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow: RdRp Inhibition Assay

RdRp_Assay_Workflow start Start reagents Combine RdRp Enzyme, RNA Template-Primer, & Assay Buffer start->reagents inhibitor Add Serial Dilutions of Test Compound reagents->inhibitor preincubation Pre-incubate (e.g., 30 min at 37°C) inhibitor->preincubation reaction Initiate with rNTPs (including labeled rNTP) preincubation->reaction incubation Incubate (e.g., 60 min at 37°C) reaction->incubation stop Terminate Reaction with Stop Buffer incubation->stop analysis Denaturing PAGE stop->analysis detection Phosphorimaging or Fluorescence Scanning analysis->detection data Calculate % Inhibition & Determine IC50 detection->data end End data->end Antimycobacterial_Action cluster_targets Potential Mycobacterial Targets cluster_effects Downstream Effects Derivative This compound Derivative InhA Enoyl-ACP Reductase (InhA) Derivative->InhA Inhibition ProRS Prolyl-tRNA Synthetase (ProRS) Derivative->ProRS Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Protein_Synth Protein Synthesis ProRS->Protein_Synth Cell_Wall Cell Wall Disruption Bacterial_Death Bacterial Death Protein_Synth->Bacterial_Death Cell_Wall->Bacterial_Death

References

The Strategic Role of 3-Chloropyrazine-2-carboxamide as a Precursor for Novel Pyrazinamide Analogs in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy, valued for its potent sterilizing activity against dormant Mycobacterium tuberculosis. The emergence of PZA resistance necessitates the development of new analogs. 3-Chloropyrazine-2-carboxamide has emerged as a critical and versatile starting material for the synthesis of a diverse library of PZA analogs. This technical guide provides an in-depth overview of the synthesis, biological activity, and experimental protocols related to the derivatization of this precursor. Detailed methodologies for chemical synthesis and biological evaluation are presented, alongside quantitative data on the antitubercular and cytotoxic profiles of the resulting compounds. This guide aims to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation antitubercular agents.

Introduction: The Importance of Pyrazinamide and the Role of Analogs

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. Pyrazinamide holds a unique position in the standard short-course chemotherapy regimen due to its efficacy against semi-dormant bacilli residing in acidic environments, a population of bacteria that other drugs poorly target.[1][2]

PZA is a prodrug, converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[3] POA is believed to disrupt membrane transport and energetics, inhibit fatty acid synthase I (FAS-I), and interfere with coenzyme A biosynthesis by targeting the PanD enzyme.[3][4][5] Resistance to PZA most commonly arises from mutations in the pncA gene, preventing the activation of the prodrug.[3]

This vulnerability highlights the urgent need for PZA analogs that can bypass this primary resistance mechanism, exhibit enhanced potency, or possess a broader spectrum of activity. This compound serves as an ideal scaffold for generating such analogs. The chlorine atom at the 3-position is amenable to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups, leading to the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

Synthesis of Pyrazinamide Analogs from this compound

The primary synthetic route for derivatizing this compound is through an aminodehalogenation reaction. This nucleophilic aromatic substitution reaction involves treating the precursor with a primary or secondary amine, typically in the presence of a base and a suitable solvent, to yield 3-amino-substituted pyrazine-2-carboxamides.[6][7] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[1]

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from the more readily available 3-chloropyrazine-2-carbonitrile.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Aminodehalogenation A 3-Chloropyrazine-2-carbonitrile B This compound A->B  Partial Hydrolysis (e.g., NaOH, H2O) C Substituted Amine (e.g., Benzylamine) D 3-Substituted-aminopyrazine-2-carboxamide (PZA Analog) C->D  Nucleophilic Substitution (Solvent, Base, Heat or MW) B_clone This compound B_clone->D  Nucleophilic Substitution (Solvent, Base, Heat or MW)

Caption: General synthetic pathway for pyrazinamide analogs.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of the Precursor, this compound [6][8]

  • Hydrolysis: 3-Chloropyrazine-2-carbonitrile is subjected to partial hydrolysis. This is typically achieved under controlled basic conditions (e.g., 10% aqueous NaOH) and specific temperatures to favor the formation of the carboxamide over the carboxylic acid.[9]

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully acidified (e.g., with 10% HCl) to a pH of approximately 3.

  • Isolation: The resulting crystalline product, 3-chloropyrazine-2-carboxylic acid, is collected by filtration, washed with water, and dried.

  • Amidation (if starting from acid): The carboxylic acid is then converted to the primary amide, this compound. This can be achieved via an acyl chloride intermediate (using thionyl chloride or oxalyl chloride) followed by amination.

Protocol 2.2.2: General Procedure for Aminodehalogenation [1][6]

  • Reactant Mixture: In a suitable reaction vessel, this compound (1 equivalent) is dissolved in a solvent such as tetrahydrofuran (THF) or methanol.

  • Addition of Amine and Base: The desired substituted amine (e.g., a substituted benzylamine, 2 equivalents) and a base (e.g., triethylamine for conventional heating, or pyridine for microwave-assisted reactions) are added to the solution.[6][10]

  • Reaction Conditions:

    • Conventional Heating: The mixture is refluxed for several hours (e.g., 8-24 hours).

    • Microwave Irradiation: The reaction is carried out in a microwave reactor at a set temperature (e.g., 130°C) for a shorter duration (e.g., 30-40 minutes).[1]

  • Monitoring: The reaction is monitored by TLC.

  • Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel, typically using a gradient elution system (e.g., hexane/ethyl acetate).

  • Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, IR spectroscopy, and elemental analysis.[6]

Biological Evaluation of Synthesized Analogs

The synthesized compounds are typically screened for their in vitro activity against Mycobacterium tuberculosis and for their cytotoxicity against a mammalian cell line to assess their therapeutic potential.

Experimental Workflow

G cluster_0 Synthesis & Purification cluster_1 Biological Screening cluster_2 Data Analysis A Synthesized PZA Analogs B Antitubercular Assay (REMA) A->B C Cytotoxicity Assay (MTT on HepG2) A->C D Determine MIC B->D E Determine IC50 C->E F Calculate Selectivity Index (SI = IC50 / MIC) D->F E->F

Caption: Workflow for the biological evaluation of PZA analogs.

Detailed Experimental Protocols

Protocol 3.2.1: In Vitro Antitubercular Activity (Resazurin Microtiter Assay - REMA) [6][7][11]

  • Culture Medium: The assay is performed in a suitable mycobacterial growth medium, such as 7H9 broth supplemented with oleic acid, albumin, dextrose, and catalase (OADC).

  • Plate Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using the culture medium. A typical concentration range might be from 100 µg/mL down to 0.78 µg/mL.

  • Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard (e.g., No. 1), followed by a further dilution (e.g., 1:10 or 1:20).

  • Inoculation: The diluted bacterial suspension is added to each well containing the test compound. Growth control (no drug) and sterile control (no bacteria) wells are included.

  • Incubation: The plates are sealed and incubated at 37°C for approximately one week.

  • Addition of Indicator: A solution of resazurin (typically 0.01% to 0.02% in sterile water) is added to each well.

  • Result Interpretation: The plates are re-incubated for 12-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Protocol 3.2.2: In Vitro Cytotoxicity (MTT Assay on HepG2 Cells) [12][13]

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are cultured in a suitable medium (e.g., EMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to attach and grow to 40-60% confluency.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Untreated cells serve as a control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Quantitative Data Summary

The following tables summarize the biological activity data for a series of 3-benzylaminopyrazine-2-carboxamides synthesized from this compound.

Table 1: In Vitro Antitubercular Activity against M. tuberculosis H37Rv and Cytotoxicity [6][7][8]

Compound IDR-group on BenzylamineMIC (µM)IC₅₀ (µM) on HepG2
PZA (Std.) ->812-
1 H42≥ 250
8 4-CH₃6≥ 250
9 4-NH₂21≥ 250
12 4-Cl19≥ 250
15 3,4-diCl15≥ 250

Note: Data is compiled from published studies and serves as a representative example. MIC and IC₅₀ values can vary based on specific assay conditions.

Proposed Mechanism of Action and Signaling Pathways

While PZA's mechanism is multifactorial, analogs derived from this compound have been investigated for their potential to inhibit specific mycobacterial enzymes. Molecular docking studies have suggested that some of these compounds may target the enoyl-ACP reductase (InhA), an essential enzyme in the fatty acid synthesis (FAS-II) pathway, which is also the target of the first-line drug isoniazid.[6][7]

G PZA_analog 3-Benzylamino- pyrazine-2-carboxamide (PZA Analog) InhA Enoyl-ACP Reductase (InhA) PZA_analog->InhA Inhibition FAS_II Fatty Acid Synthesis II (FAS-II) Pathway InhA->FAS_II Catalyzes Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Leads to Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall Essential for

Caption: Proposed inhibitory pathway of PZA analogs on InhA.

This proposed mechanism is distinct from the primary mechanism of PZA, suggesting that these analogs might not only be more potent but could also be effective against PZA-resistant strains where resistance is linked to PncA, as they would not require activation by this enzyme.

Conclusion

This compound is a highly valuable precursor in the field of antitubercular drug discovery. Its reactivity allows for the straightforward synthesis of a wide array of PZA analogs through aminodehalogenation. Several synthesized compounds have demonstrated promising in vitro activity against M. tuberculosis, with MIC values superior to the parent drug, PZA, and low cytotoxicity, indicating a favorable therapeutic window. The potential for these analogs to act on different targets, such as InhA, offers a promising strategy to combat PZA-resistant tuberculosis. The protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel PZA analogs, contributing to the critical pipeline of new antitubercular agents.

References

Unveiling the Electronic Landscape: A Theoretical Exploration of 3-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyrazine-2-carboxamide is a key heterocyclic scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of various biologically active compounds, including derivatives of the antitubercular drug pyrazinamide.[1][2][3] A profound understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and ultimately, for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the electronic characteristics of this compound, drawing upon theoretical studies and computational methodologies.

Theoretical Framework and Computational Methodology

The electronic structure of this compound and related pyrazine derivatives is predominantly investigated using Density Functional Theory (DFT).[4][5] This quantum mechanical modeling approach allows for the calculation of the molecule's ground-state electronic density and energy, providing valuable insights into its geometry, stability, and reactivity.[4]

Computational Protocol

A typical computational protocol for analyzing the electronic structure of pyrazine derivatives involves the following steps:

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p), is a commonly employed method for this purpose.[5]

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation.[5][6]

  • Electronic Property Calculation: Once a stable structure is obtained, various electronic properties are calculated. These include:

    • Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's chemical reactivity and kinetic stability.[5]

    • Natural Bond Orbital (NBO) Analysis: To investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.[5]

    • Molecular Electrostatic Potential (MEP) Mapping: To identify electrophilic and nucleophilic sites on the molecule.

The following diagram illustrates a generalized workflow for the theoretical study of this compound's electronic structure.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Output input_structure Initial Molecular Structure of this compound geometry_optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) input_structure->geometry_optimization Initial Geometry frequency_analysis Vibrational Frequency Analysis geometry_optimization->frequency_analysis Optimized Structure optimized_geometry Optimized Geometry (Bond Lengths, Angles) geometry_optimization->optimized_geometry electronic_properties Electronic Property Calculation frequency_analysis->electronic_properties Verified Minimum spectral Theoretical Spectra (IR/Raman) frequency_analysis->spectral homo_lumo HOMO-LUMO Analysis electronic_properties->homo_lumo nbo NBO Analysis electronic_properties->nbo mep MEP Mapping electronic_properties->mep electronic_data Electronic Data (Energies, Charges) electronic_properties->electronic_data reactivity_insights Reactivity Insights homo_lumo->reactivity_insights nbo->reactivity_insights mep->reactivity_insights

Computational workflow for theoretical analysis.

Key Electronic Structure Parameters

Theoretical studies on pyrazine derivatives provide quantitative data that illuminates their electronic nature. While a comprehensive dataset for this compound is not consolidated in a single source, the following tables summarize typical parameters obtained from DFT calculations on similar molecules.[5]

Table 1: Optimized Geometric Parameters (Representative)
ParameterBondCalculated Value
Bond Lengths (Å)C-Cl~1.74
C=O~1.23
C-N (amide)~1.35
C-N (ring)~1.33 - 1.34
C-C (ring)~1.39 - 1.42
Bond Angles (°)O=C-N~122
Cl-C-N~116
C-N-C (ring)~116 - 118

Note: These are representative values based on DFT calculations of similar chlorinated pyrazine structures and may vary slightly for this compound.

Table 2: Frontier Molecular Orbital (FMO) Energies
ParameterEnergy (eV)Significance
HOMO (Highest Occupied Molecular Orbital)VariesElectron-donating ability
LUMO (Lowest Unoccupied Molecular Orbital)VariesElectron-accepting ability
HOMO-LUMO Gap (ΔE)VariesChemical reactivity and kinetic stability

A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[5]

Table 3: Natural Bond Orbital (NBO) Analysis - Key Interactions
InteractionTypeStabilization Energy (E(2)) (kcal/mol)Significance
LP(N) -> π(C=C)n -> πVariesElectron delocalization within the pyrazine ring
LP(O) -> π(C=N)n -> πVariesResonance effects of the carboxamide group
π(C=C) -> π(C=N)π -> πVariesIntramolecular charge transfer

Note: LP denotes a lone pair of electrons.

Experimental Validation and Characterization

Theoretical calculations are often complemented by experimental techniques to validate the computational models.

Synthesis Protocol

The starting material, this compound, is typically synthesized from 3-chloropyrazine-2-carbonitrile.[1] A common method involves the partial hydrolysis of the nitrile group under controlled pH and temperature conditions.[1] For instance, the carbonitrile can be added to a heated mixture of hydrogen peroxide and water, with the pH adjusted to approximately 9 using a sodium hydroxide solution.[1]

Spectroscopic Analysis
  • FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the vibrational modes of the molecule. The experimental spectra are compared with the theoretical spectra obtained from frequency calculations to confirm the molecular structure.[5] In related compounds, characteristic bands for C=O stretching, N-H stretching, and pyrazine ring vibrations are observed.[7][8]

  • NMR Spectroscopy (¹H and ¹³C): Provides information about the chemical environment of the hydrogen and carbon atoms, which is crucial for structural elucidation.[1]

  • UV-Vis Spectroscopy: Used to study the electronic transitions within the molecule. The experimental absorption maxima can be compared with the results of Time-Dependent DFT (TD-DFT) calculations.[5][9]

The following diagram illustrates the relationship between theoretical predictions and experimental validation.

validation_workflow cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation cluster_comparison Comparison & Refinement dft_calc DFT Calculations predicted_spectra Predicted Spectra (IR, Raman, UV-Vis) dft_calc->predicted_spectra predicted_structure Predicted Structure (Geometry, NMR Shifts) dft_calc->predicted_structure comparison Comparison of Theoretical and Experimental Data predicted_spectra->comparison predicted_structure->comparison synthesis Synthesis of This compound spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) synthesis->spectroscopy spectroscopy->comparison validated_model Validated Electronic Structure Model comparison->validated_model

Theoretical prediction and experimental validation loop.

Applications in Drug Development

A detailed understanding of the electronic structure of this compound is instrumental in drug discovery and development.

  • Structure-Activity Relationship (SAR) Studies: By correlating the electronic properties of derivatives with their biological activity, researchers can build predictive models to guide the synthesis of more potent compounds.

  • Molecular Docking: The calculated atomic charges and molecular electrostatic potential are crucial for accurately simulating the binding of this compound derivatives to their biological targets, such as enzymes in Mycobacterium tuberculosis.[1][10][11]

  • Pharmacokinetic (ADMET) Prediction: Electronic structure descriptors can be used in quantitative structure-property relationship (QSPR) models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide a powerful lens through which to examine the intricate electronic structure of this compound. By quantifying its geometric parameters, frontier molecular orbitals, and charge distribution, these computational approaches offer invaluable insights into the molecule's reactivity and potential for intermolecular interactions. When integrated with experimental validation, this theoretical framework accelerates the rational design of novel and more effective therapeutic agents based on the pyrazine scaffold.

References

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of N-benzyl-3-chloropyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-benzyl-3-chloropyrazine-2-carboxamide derivatives, a class of compounds that have demonstrated potential as antimycobacterial and antibacterial agents. The following sections outline the synthetic workflow, experimental procedures, and a summary of their biological activities.

Introduction

N-benzyl-3-chloropyrazine-2-carboxamide derivatives are a promising class of molecules investigated for their therapeutic potential. This document details their synthesis, which involves a multi-step process, and summarizes their biological activity against various bacterial strains. The protocols provided are based on established methodologies and are intended to be a guide for researchers in the field of medicinal chemistry and drug discovery.[1][2]

Synthesis Workflow

The synthesis of N-benzyl-3-chloropyrazine-2-carboxamide derivatives is typically achieved through a three-step process. The general workflow begins with the conversion of 3-chloropyrazine-2-carboxylic acid to its corresponding acyl chloride, followed by an aminolysis reaction with a substituted benzylamine. In some instances, a side reaction can lead to the formation of a disubstituted product.[1]

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Aminolysis cluster_side_reaction Side Reaction A 3-Chloropyrazine-2-carboxylic acid B 3-Chloropyrazine-2-carbonyl chloride A->B Thionyl chloride, DMF (cat.), Toluene, 95°C D N-benzyl-3-chloropyrazine-2-carboxamide derivatives B->D C Substituted Benzylamine C->D E N-benzyl-3-(benzylamino)pyrazine-2-carboxamides D->E Further reaction with Benzylamine

Caption: General workflow for the synthesis of N-benzyl-3-chloropyrazine-2-carboxamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-3-chloropyrazine-2-carboxamides[1]

This protocol describes the general procedure for synthesizing the title compounds.

Materials:

  • 3-Chloropyrazine-2-carboxylic acid (3-Cl-POA)

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Dry toluene

  • Substituted benzylamines

  • Round bottom flask

  • Oil bath

  • Condenser

  • Rotary evaporator

Procedure:

  • Acyl Chloride Formation:

    • Disperse 0.3 g (1.9 mmol) of 3-chloropyrazine-2-carboxylic acid in dry toluene.

    • Add thionyl chloride (0.4 mL, 5.7 mmol, 3 equivalents) and 1-2 drops of DMF as a catalyst.

    • Stir the reaction mixture in a round bottom flask fitted with a condenser and heat in an oil bath at 95 °C for 1 hour.

    • After the reaction is complete, evaporate the solvent in vacuo.

    • Azeotrope the residue with dry toluene (3 x 20 mL) to remove any remaining thionyl chloride. The resulting acyl chloride is used in the next step without further purification.

  • Aminolysis:

    • The crude 3-chloropyrazine-2-carbonyl chloride is dissolved in a suitable dry solvent (e.g., toluene).

    • To this solution, add the desired substituted benzylamine (1 equivalent).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate.

    • The crude product is then purified, typically by column chromatography, to yield the desired N-benzyl-3-chloropyrazine-2-carboxamide derivative.

Data Presentation

The following tables summarize the yield of a selected synthesized derivative and the in vitro biological activity of several compounds from this class.

Table 1: Synthesis Yield of a Representative Derivative

Compound NameYield (%)Melting Point (°C)
3-Chloro-N-(3,4-dichlorobenzyl)pyrazine-2-carboxamide49121.5–124.5

Data extracted from a study by Jampilek et al.[1]

Table 2: In Vitro Antimycobacterial and Antibacterial Activity (MIC)

CompoundM. tuberculosis H37Rv (µg/mL)S. aureus (µM)S. epidermidis (µM)
N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide12.5--
N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide12.5--
3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide-7.8115.62

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium. Data from Jampilek et al.[1][2]

Mechanism of Action: Inhibition of Enoyl-ACP Reductase

Some N-benzyl-3-chloropyrazine-2-carboxamide derivatives have been investigated for their potential to inhibit the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis.[1][2] This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial death.

Signaling_Pathway cluster_pathway Fatty Acid Synthesis II (FAS-II) Pathway cluster_inhibition Inhibition A Acetyl-CoA C Elongating Fatty Acid Chain A->C B Malonyl-CoA B->C D Enoyl-ACP Reductase (InhA) C->D Reduction Step E Mycolic Acid Synthesis D->E F Mycobacterial Cell Wall E->F G N-benzyl-3-chloropyrazine-2-carboxamide derivatives G->D

Caption: Proposed mechanism of action via inhibition of Enoyl-ACP Reductase (InhA).

Conclusion

The synthesis of N-benzyl-3-chloropyrazine-2-carboxamide derivatives offers a viable route to novel compounds with potential antimycobacterial and antibacterial properties. The protocols and data presented herein provide a foundation for further research and development in this area. The potential inhibition of the mycobacterial enoyl-ACP reductase highlights a promising avenue for the development of new anti-tuberculosis agents.[1][2]

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazinamide Derivatives Using 3-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and often, improved purity profiles. This document provides detailed protocols for the microwave-assisted synthesis of a series of N-substituted 3-aminopyrazine-2-carboxamides, valuable scaffolds in medicinal chemistry, starting from 3-chloropyrazine-2-carboxamide. The synthesized compounds are known to possess potential as antimycobacterial agents.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which can lead to a significant rate enhancement. In the context of the aminodehalogenation of this compound, this translates to a reduction in reaction time from many hours to mere minutes, coupled with an increase in yield.[1]

Experimental Protocols

This section details the protocol for the microwave-assisted aminodehalogenation of this compound with substituted benzylamines.

Materials and Equipment
  • This compound

  • Substituted benzylamines (e.g., 4-methylbenzylamine)

  • Pyridine

  • Methanol (reagent grade)

  • Microwave reactor with sealed vessels

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

  • Purification system (e.g., flash chromatography)

General Protocol for Microwave-Assisted Synthesis of 3-(benzylamino)pyrazine-2-carboxamides
  • Reaction Setup : In a thick-walled microwave reaction tube equipped with a magnetic stir bar, combine this compound (1.27 mmol), the desired substituted benzylamine (2.54 mmol, 2 equivalents), and pyridine (1.27 mmol, 1 equivalent).[2]

  • Solvent Addition : Add approximately 5 mL of methanol to the reaction tube.[2]

  • Sealing : Securely seal the tube with a cap designed for microwave reactors.

  • Microwave Irradiation : Place the sealed tube into the microwave reactor. Irradiate the mixture at 140 °C for 30 minutes, with a power setting of 200 W.[2]

  • Reaction Monitoring : After the reaction is complete, cool the vessel to a safe temperature. Monitor the reaction progress by TLC, using a hexane:ethyl acetate (1:1) mobile phase.[2]

  • Work-up and Purification : Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using an appropriate method, such as flash chromatography, to yield the desired N-substituted 3-aminopyrazine-2-carboxamide.

Data Presentation

The following table summarizes the comparative data for the synthesis of 3-(benzylamino)pyrazine-2-carboxamides via conventional heating versus microwave-assisted methods.

CompoundSynthesis MethodReaction TimeYield (%)
3-((4-Methylbenzyl)amino)pyrazine-2-carboxamideConventional Heating24 hoursNot specified
3-((4-Methylbenzyl)amino)pyrazine-2-carboxamideMicrowave-Assisted30 minutes50-95.8
Other N-substituted 3-aminopyrazine-2-carboxamidesConventional Heating24 hoursLow
Other N-substituted 3-aminopyrazine-2-carboxamidesMicrowave-Assisted30 minutes50-95.8

Data sourced from studies on aminodehalogenation reactions of this compound.[1][3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of N-substituted 3-aminopyrazine-2-carboxamides.

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_analysis Analysis and Purification reagents Combine Reactants: - this compound - Substituted Benzylamine - Pyridine solvent Add Methanol reagents->solvent seal Seal Reaction Vessel solvent->seal irradiate Microwave Irradiation (140°C, 30 min, 200W) seal->irradiate Place in Reactor monitor Monitor by TLC irradiate->monitor After Cooling purify Purification (e.g., Flash Chromatography) monitor->purify product Final Product: N-substituted 3-aminopyrazine-2-carboxamide purify->product G compound Synthesized Pyrazinamide Derivative inhA Mycobacterial Enoyl-ACP Reductase (InhA) compound->inhA Inhibition fas Fatty Acid Synthesis (FAS-II) Pathway inhA->fas Catalyzes key step in mycolic_acid Mycolic Acid Synthesis fas->mycolic_acid Leads to cell_wall Bacterial Cell Wall Integrity mycolic_acid->cell_wall Essential for death Bacterial Cell Death cell_wall->death Disruption leads to

References

Application Notes and Protocols for Conventional Heating Methods in 3-Chloropyrazine-2-carboxamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of conventional heating methods in reactions involving 3-Chloropyrazine-2-carboxamide. This compound is a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel pharmaceuticals.[1] The primary focus of these notes is on the nucleophilic aromatic substitution (SNAᵣ) reaction, a common and crucial transformation for this substrate.

Introduction to Conventional Heating in Pyrazine Chemistry

Conventional heating, typically employing oil baths, heating mantles, or hot plates, remains a fundamental and widely accessible technique in synthetic organic chemistry. For reactions involving this compound, this method is frequently used to drive nucleophilic substitution at the C3 position, displacing the chloro group. The electron-withdrawing nature of the pyrazine ring and the adjacent carboxamide group facilitates this substitution.

While newer technologies like microwave irradiation have been shown to accelerate these reactions and sometimes improve yields, conventional heating offers a reliable and straightforward approach, particularly for small to medium-scale syntheses.[2] Understanding the parameters of conventional heating is essential for optimizing reaction conditions and achieving desired product outcomes.

Core Reaction: Aminodehalogenation of this compound

A key application of conventional heating for this compound is the aminodehalogenation reaction, which involves the substitution of the chlorine atom with an amine. This reaction is pivotal for the synthesis of various pyrazinamide analogs, which are investigated for their potential as antimicrobial agents.[2][3][4][5]

Reaction Scheme

G Reactant1 This compound Product 3-Aminopyrazine-2-carboxamide Derivative Reactant1->Product Reactant2 Substituted Amine (e.g., Benzylamine) Reactant2->Product Solvent Solvent (e.g., THF) Base Base (e.g., Triethylamine) Byproduct Triethylamine Hydrochloride Base->Byproduct Heat Conventional Heating (e.g., 70°C)

Data Presentation: Aminodehalogenation Reaction Parameters

The following table summarizes the quantitative data for the synthesis of 3-benzylaminopyrazine-2-carboxamide derivatives using conventional heating.

ParameterValueReference
Starting Material This compound[2]
Reagent Substituted Benzylamine (2 equivalents)[2]
Base Triethylamine (1 equivalent)[2]
Solvent Tetrahydrofuran (THF)[2]
Temperature 70 °C (Reflux)[2]
Reaction Time 15 hours[2]
Product Yield 24% - 50%[2]

Experimental Protocols

This section provides a detailed methodology for the aminodehalogenation of this compound with a substituted benzylamine using conventional heating.

Protocol 1: Synthesis of 3-(Benzylamino)pyrazine-2-carboxamide Derivatives

Objective: To synthesize 3-(benzylamino)pyrazine-2-carboxamide derivatives via nucleophilic aromatic substitution using conventional heating.

Materials:

  • This compound

  • Substituted benzylamine

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Condenser

  • Oil bath with temperature controller

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

  • Thin-Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent).[2]

  • Dissolve the starting material in anhydrous THF.[2]

  • Add the substituted benzylamine (2.0 equivalents) to the solution.[2]

  • Add triethylamine (1.0 equivalent) to the reaction mixture. Triethylamine acts as a base to neutralize the HCl generated during the reaction.[2]

  • Place the flask in an oil bath and heat the mixture to 70 °C under reflux with continuous stirring.[2]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete after 15 hours.[2]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(benzylamino)pyrazine-2-carboxamide derivative.[2]

Expected Outcome: The reaction yields for this procedure are reported to be in the range of 24-50%.[2] These yields are noted to be lower than those achievable with microwave-assisted synthesis.[2]

Logical Workflow for Experimental Protocol

G Start Start Setup Set up reflux apparatus: - Round-bottom flask - Condenser - Magnetic stirrer Start->Setup AddReactants Charge the flask with: - this compound - Anhydrous THF Setup->AddReactants AddReagents Add: - Substituted Benzylamine (2 eq.) - Triethylamine (1 eq.) AddReactants->AddReagents Heat Heat the reaction mixture to 70°C in an oil bath for 15 hours AddReagents->Heat Monitor Monitor reaction progress by TLC Heat->Monitor Cool Cool the reaction to room temperature Monitor->Cool Concentrate Remove solvent under reduced pressure Cool->Concentrate Purify Purify the crude product by flash column chromatography Concentrate->Purify End End Purify->End

Concluding Remarks

Conventional heating provides a robust and accessible method for the synthesis of 3-aminopyrazine-2-carboxamide derivatives from this compound. While reaction times are longer and yields may be more moderate compared to microwave-assisted methods, the protocols outlined here are reliable and well-documented in the scientific literature. For laboratories where specialized microwave equipment is not available, conventional heating remains an effective approach for the preparation of these important pharmaceutical intermediates. Researchers should consider the trade-offs between reaction time, yield, and equipment availability when selecting the heating method for their synthetic needs.

References

Application Note: Purification of 3-Chloropyrazine-2-carboxamide Derivatives by Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloropyrazine-2-carboxamide and its derivatives are important heterocyclic compounds in medicinal chemistry, often serving as key intermediates in the synthesis of novel therapeutic agents.[1][2][3] Notably, they are precursors for compounds investigated for antimicrobial and antimycobacterial properties, including activity against Mycobacterium tuberculosis.[1][2][3] Following synthesis, effective purification is critical to isolate the desired products from unreacted starting materials, by-products, and other impurities. Flash chromatography is a rapid, efficient, and widely used preparative purification technique that is well-suited for this purpose.[4][5] This application note provides detailed protocols and methodologies for the purification of this compound derivatives using flash chromatography.

Experimental Protocols

This section outlines the generalized procedure for the purification of this compound derivatives. The specific conditions, particularly the mobile phase composition, may require optimization for each unique derivative.

1. Materials and Equipment

  • Flash Chromatography System: Automated or manual setup.

  • Pre-packed or self-packed silica gel columns: Silica gel with a mesh size of 230–400 is commonly used.[6]

  • Solvents: HPLC or technical grade solvents such as Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol, and Chloroform.[1][6][7][8]

  • Thin Layer Chromatography (TLC) plates: Silica gel 60 F254.

  • Sample Loading Supplies: Vials, rotary evaporator, and an inert adsorbent like Celite or silica gel for dry loading.[9]

  • Standard laboratory glassware and personal protective equipment (PPE).

2. Method Development using Thin Layer Chromatography (TLC)

Before performing flash chromatography, it is essential to determine the optimal solvent system using TLC. This allows for the effective separation of the target compound from impurities.[4]

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a test solvent system. Common solvent systems for pyrazine derivatives include Hexane-Ethyl Acetate or Chloroform-Methanol mixtures.[1][8]

  • Visualize the separated spots under UV light (254 nm).

  • The ideal solvent system will show good separation between the desired product spot and any impurities, with the product having a Retention Factor (Rf) value of approximately 0.2-0.4.

  • Adjust the polarity of the mobile phase as needed. Increasing the proportion of the more polar solvent (e.g., Ethyl Acetate) will lower the Rf values, while decreasing it will have the opposite effect.

3. Flash Chromatography Procedure

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material to be purified.

    • Equilibrate the silica gel column with the initial, least polar mobile phase determined during TLC analysis.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like DCM. Inject the solution onto the top of the column.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent. Add a small amount of Celite or silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[9] Carefully add this powder to the top of the equilibrated column. This technique often improves resolution.

  • Elution and Fraction Collection:

    • Begin elution with the initial, non-polar mobile phase.

    • Apply pressure (air or pump) to achieve a steady flow rate.[4]

    • Gradually increase the polarity of the mobile phase (gradient elution) according to the separation requirements. For example, starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate.

    • Collect fractions in test tubes or vials. The collection can be monitored in real-time if using an automated system with a UV detector.[10]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions.

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound derivative.

Data Presentation

The following tables summarize typical conditions and outcomes for the purification of pyrazine carboxamide derivatives as reported in the literature.

Table 1: Example Flash Chromatography Conditions for Pyrazine Carboxamide Derivatives

Compound TypeStationary PhaseMobile Phase / EluentReference
3-Benzylaminopyrazine-2-carboxamidesSilica GelHexane-Ethyl Acetate (1:1)[1]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamideSilica Gel (230-400 mesh)Hexane:Ethyl Acetate (5:1)[6]
3-acylaminopyrazine-2-carboxamidesSilica GelGradient of Hexane/Ethyl Acetate (from 100% Hexane to 100% Ethyl Acetate)[10]
3-Chloropyrazine-2-carbonitrileSilica Gel100% Dichloromethane[7]
Pyrazine-2-carboxylic acid derivatives of piperazinesSilica GelChloroform/Methanol (9:1)[8]

Table 2: Reported Synthesis and Purification Yields

Synthesis MethodPurification MethodProduct YieldReference
Conventional Heating (15h)Preparative Flash Chromatography24% - 50%[1]
Microwave-Assisted Synthesis (30 min)Flash Chromatography26% - 80% (70% on average)[1][2]
DCC/DMAP CouplingColumn Chromatography83%[6]
Suzuki Coupling (Arylation)Column Chromatography60% - 85%[6]

Visualizations

Diagrams created using Graphviz to illustrate key workflows.

G cluster_0 Synthesis Phase cluster_1 Purification Phase start Starting Materials (e.g., this compound) reaction Chemical Reaction (e.g., Aminodehalogenation) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Work-up / Extraction monitoring->workup crude Crude Product workup->crude flash Flash Chromatography Purification crude->flash pure Pure Derivative flash->pure

Caption: General workflow from synthesis to purification.

G cluster_0 Method Development cluster_1 Purification Process cluster_2 Final Steps tlc 1. TLC Analysis (Determine optimal solvent system) prep 2. Column Preparation (Equilibrate with initial mobile phase) tlc->prep load 3. Sample Loading (Dry or liquid loading) prep->load elute 4. Elution & Fraction Collection (Gradient or isocratic) load->elute analyze 5. Fraction Analysis (TLC) elute->analyze pool 6. Pool Pure Fractions analyze->pool evap 7. Solvent Evaporation pool->evap final_product Purified Product evap->final_product

Caption: Detailed workflow for the flash chromatography protocol.

References

Application Note: Recrystallization Protocol for 3-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-Chloropyrazine-2-carboxamide via recrystallization. The provided methodologies and data are intended to guide researchers in obtaining high-purity material suitable for further synthetic applications and drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is crucial for the successful and efficient production of downstream products, minimizing side reactions and improving overall yield and quality. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.

This application note outlines a detailed procedure for the recrystallization of this compound, including solvent selection, experimental workflow, and data presentation to aid in achieving a high degree of purity.

Data Presentation

Due to the limited availability of direct experimental solubility data for this compound, the following table provides estimated solubility values in common laboratory solvents at different temperatures. These estimations are based on the known solubility of structurally similar compounds such as pyrazinamide and nicotinamide and general principles of solubility for heterocyclic amides.[1][2][3][4][5][6][7][8] Researchers are encouraged to perform preliminary solubility tests to confirm the optimal solvent for their specific sample.

Table 1: Estimated Solubility of this compound in Various Solvents

SolventBoiling Point (°C)Estimated Solubility at 20°C ( g/100 mL)Estimated Solubility at Boiling Point ( g/100 mL)Notes
Ethanol78Low (~0.5 - 1.5)Moderate (~5 - 10)Good potential for single-solvent recrystallization.[9][10]
Isopropanol82Low (~0.3 - 1.0)Moderate (~4 - 8)Similar to ethanol, a viable option.
Methanol65Moderate (~1.5 - 3.0)High (>15)May be too soluble at room temperature for high recovery.
Ethyl Acetate77Low (~0.2 - 0.8)Moderate (~3 - 7)A potential alternative to alcohols.
Acetone56Moderate (~1.0 - 2.5)High (>12)Lower boiling point might be advantageous for drying.
Water100Very Low (<0.1)Low (~0.5 - 1.0)Can be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol.[9]

Experimental Protocols

This section details the recommended protocols for the single-solvent and mixed-solvent recrystallization of this compound.

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is recommended when ethanol is found to be a suitable solvent with a significant difference in solubility at high and low temperatures.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (Melting Point: 187-191°C) until a constant weight is achieved.[11]

Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water

This protocol is useful when the compound is too soluble in a primary solvent at room temperature, or when a single suitable solvent cannot be identified.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Additional materials as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy. The cloudiness indicates the point of saturation.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1, washing with a small amount of an ice-cold ethanol/water mixture.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the described experimental protocols.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_single_solvent Single-Solvent Protocol cluster_mixed_solvent Mixed-Solvent Protocol start_single Crude Product dissolve_single Dissolve in Minimal Hot Ethanol start_single->dissolve_single decolorize_single Decolorize with Activated Carbon (Optional) dissolve_single->decolorize_single hot_filter_single Hot Gravity Filtration (If Necessary) dissolve_single->hot_filter_single No Decolorization decolorize_single->hot_filter_single crystallize_single Cool to Room Temp, then Ice Bath hot_filter_single->crystallize_single isolate_single Vacuum Filtration & Wash with Cold Ethanol crystallize_single->isolate_single dry_single Dry Purified Crystals isolate_single->dry_single end_single Pure Product dry_single->end_single start_mixed Crude Product dissolve_mixed Dissolve in Minimal Hot Ethanol start_mixed->dissolve_mixed add_antisolvent Add Hot Water until Cloudy dissolve_mixed->add_antisolvent clarify Add Hot Ethanol to Clarify add_antisolvent->clarify crystallize_mixed Cool to Room Temp, then Ice Bath clarify->crystallize_mixed isolate_mixed Vacuum Filtration & Wash with Cold Ethanol/Water crystallize_mixed->isolate_mixed dry_mixed Dry Purified Crystals isolate_mixed->dry_mixed end_mixed Pure Product dry_mixed->end_mixed

Caption: Workflow for single-solvent and mixed-solvent recrystallization.

Logical_Relationships Decision Logic for Recrystallization Method start Start with Crude This compound solubility_test Perform Solubility Tests in Various Solvents start->solubility_test evaluate_solubility Evaluate Solubility Data: Good solubility hot, poor cold? solubility_test->evaluate_solubility single_solvent Select Single-Solvent Recrystallization Protocol evaluate_solubility->single_solvent Yes mixed_solvent Select Mixed-Solvent Recrystallization Protocol evaluate_solubility->mixed_solvent No end Proceed to Purification single_solvent->end mixed_solvent->end

Caption: Decision-making process for selecting the appropriate recrystallization method.

References

Application Notes and Protocols for 3-Chloropyrazine-2-carboxamide in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-Chloropyrazine-2-carboxamide as a scaffold in the discovery of novel antimicrobial agents. The following sections detail its relevance, mechanism of action, and protocols for the synthesis of derivatives and their subsequent antimicrobial and cytotoxicity evaluation.

Introduction and Rationale

The rising threat of antimicrobial resistance necessitates the development of new chemical entities with novel mechanisms of action. Pyrazinamide, a cornerstone of tuberculosis treatment, has demonstrated the therapeutic potential of the pyrazine carboxamide scaffold. This compound serves as a key starting material for the synthesis of a diverse library of pyrazinamide analogs. The introduction of various substituents via nucleophilic substitution of the chlorine atom allows for the modulation of antimicrobial activity, selectivity, and pharmacokinetic properties.[1][2] Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis, as well as other bacterial species such as Enterococcus faecalis and Staphylococcus aureus.[1][2][3][4]

Mechanism of Action

While the precise mechanism of action for all derivatives of this compound is not fully elucidated, it is hypothesized to be similar to that of its analog, pyrazinamide. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[5][6][7] POA is believed to disrupt multiple cellular processes in susceptible bacteria, particularly under acidic conditions found within environments like the necrotic core of tuberculous lesions.[5][6]

The proposed mechanisms of action for pyrazinoic acid include:

  • Disruption of Membrane Energetics and Transport: POA can disrupt the membrane potential and inhibit membrane transport functions, leading to a collapse of the proton motive force and subsequent cell death.[8][9]

  • Inhibition of Fatty Acid Synthase I (FAS-I): POA has been shown to inhibit FAS-I, an enzyme crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6]

  • Trans-translation Inhibition: POA may also interfere with trans-translation, a rescue system for stalled ribosomes, leading to the accumulation of toxic proteins.[9]

The following diagram illustrates the proposed activation and mechanism of action of pyrazinamide, which serves as a model for its 3-chloro-substituted analogs.

Pyrazinamide_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_bacterium Bacterium (e.g., M. tuberculosis) cluster_targets Cellular Targets PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion PncA Pyrazinamidase (PncA) PZA_int->PncA Activation POA Pyrazinoic Acid (POA) PncA->POA Membrane Membrane Disruption POA->Membrane FAS1 FAS-I Inhibition POA->FAS1 TransTranslation Trans-translation Inhibition POA->TransTranslation CellDeath Bacterial Cell Death Membrane->CellDeath FAS1->CellDeath TransTranslation->CellDeath

Proposed mechanism of action for Pyrazinamide.

Synthesis of 3-Substituted Pyrazine-2-carboxamide Derivatives

A common and effective method for synthesizing derivatives of this compound is through aminodehalogenation, where the chlorine atom is displaced by a primary or secondary amine.[1][2] This reaction can be performed under conventional heating or using microwave-assisted synthesis to reduce reaction times.[1]

The general workflow for the synthesis is depicted below:

Synthesis_Workflow Start 3-Chloropyrazine- 2-carboxamide Reaction Aminodehalogenation (Solvent, Base, Heat/Microwave) Start->Reaction Amine Substituted Amine (R-NH2) Amine->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Product 3-Aminopyrazine- 2-carboxamide Derivative Purification->Product Characterization Characterization (NMR, IR, MS, EA) Product->Characterization FinalProduct Pure Characterized Product Characterization->FinalProduct

General synthesis workflow for 3-aminopyrazine-2-carboxamide derivatives.

Data Presentation: Antimicrobial Activity and Cytotoxicity

The following tables summarize representative data for derivatives of this compound against various microbial strains and a mammalian cell line.

Table 1: In Vitro Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv

CompoundSubstituent (R)MIC (µM)
Pyrazinamide -25
Derivative 1 4-Methylbenzyl6
Derivative 2 4-Chlorobenzyl21
Derivative 3 2-Fluorobenzyl42
Derivative 4 Benzyl>50

Data adapted from a study on 3-benzylaminopyrazine-2-carboxamides.[1][3][4]

Table 2: In Vitro Antibacterial Activity of Selected Derivatives

CompoundEnterococcus faecalis MIC (µM)Staphylococcus aureus MIC (µM)
Derivative 5 62.5>125
Derivative 6 12531.25

Data illustrates moderate activity against these bacterial species.[1]

Table 3: Cytotoxicity against HepG2 Cell Line

CompoundIC50 (µM)
Derivative 1 (4-Methylbenzyl) ≥ 250

IC50 represents the concentration at which 50% of the cell growth is inhibited.[1][3][4]

Experimental Protocols

The following are detailed protocols for the evaluation of antimicrobial activity and cytotoxicity of this compound derivatives.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Materials:

  • Test compounds (derivatives of this compound)

  • Bacterial strains (e.g., S. aureus, E. coli, M. tuberculosis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the test organism (e.g., Middlebrook 7H9 for M. tuberculosis)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to the desired starting concentration.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or broth.[10] Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][12]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[10]

    • Well 11 serves as the growth control (broth and inoculum only).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.[12]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours (or longer for slow-growing organisms like M. tuberculosis) in ambient air.[10][12]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[10][12]

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay.[13][14]

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates or appropriate agar for the test organism

  • Micropipette

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.[12]

  • Plating: Spread the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours (or longer for slow-growing organisms).[12]

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][14]

Protocol for Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of mammalian cells.[15][16][17]

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

The following diagram outlines the workflow for antimicrobial drug discovery using this compound.

Drug_Discovery_Workflow Start Scaffold Selection: This compound Synthesis Synthesis of Derivative Library Start->Synthesis Screening In Vitro Antimicrobial Screening Synthesis->Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity MIC MIC Determination Screening->MIC MBC MBC Determination Screening->MBC Hit Hit Compound(s) Identified MIC->Hit Potent Activity MBC->Hit Cytotoxicity->Hit Low Toxicity LeadOpt Lead Optimization Hit->LeadOpt InVivo In Vivo Efficacy and Toxicity Studies LeadOpt->InVivo Candidate Preclinical Candidate InVivo->Candidate

Antimicrobial drug discovery workflow.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine and its derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1] The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents, and pyrazine derivatives have shown considerable promise in this area.[2][3][4] A critical step in the evaluation of these compounds is the determination of their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6][7] This document provides a detailed protocol for determining the MIC of pyrazine derivatives using the broth microdilution method, a widely accepted and standardized technique.[8][9][10]

Data Presentation

The antimicrobial efficacy of pyrazine derivatives is quantitatively expressed by their MIC values. The following table summarizes representative MIC values for various pyrazine derivatives against a panel of clinically relevant microorganisms, as reported in the scientific literature. This allows for a clear comparison of the potency of different derivatives.

Pyrazine DerivativeTest MicroorganismMIC (µg/mL)Reference
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)Candida albicans3.125[11]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)Escherichia coli50[11]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)Pseudomonas aeruginosa25[11]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)Extensively drug-resistant Salmonella Typhi (XDR S. Typhi)6.25[4]
Triazolo[4,3-a]pyrazine derivative (2e)Staphylococcus aureus32[3][12]
Triazolo[4,3-a]pyrazine derivative (2e)Escherichia coli16[3][12]
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17)Mycobacterium tuberculosis H37Rv12.5[13]
Octylamide derivative of 3-aminopyrazine-2-carboxamide (12)Mycobacterium kansasii25[13]

Experimental Protocols

This section provides a detailed methodology for determining the MIC of pyrazine derivatives using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17]

Materials
  • Synthesized pyrazine derivatives

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates[8]

  • Spectrophotometer or McFarland standards

  • Positive control (e.g., Ampicillin, Gentamicin)[8][11]

  • Negative control (broth only)[8]

  • Sterile saline (0.85% NaCl)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for dissolving pyrazine derivatives

  • Incubator

Protocol for Broth Microdilution MIC Assay

1. Preparation of Pyrazine Derivative Stock Solution: a. Dissolve the pyrazine derivative in a minimal amount of a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid inhibiting microbial growth. b. Prepare a stock solution of the compound at a concentration at least 10 times the highest concentration to be tested.

2. Preparation of Microbial Inoculum: a. From a fresh agar plate (18-24 hours old), pick a few well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[8] d. Dilute this standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

3. Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column. b. Add 200 µL of the pyrazine derivative stock solution (at the highest desired concentration) to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mix, and continue this process across the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations of the pyrazine derivative.[8]

4. Inoculation and Incubation: a. Add 100 µL of the prepared microbial inoculum to each well containing the pyrazine derivative dilutions. b. Include a positive control well (inoculum with a standard antibiotic) and a negative/sterility control well (broth only). A growth control well (inoculum in broth without any antimicrobial agent) is also essential. c. Incubate the plates at 37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.[8]

5. Determination of MIC: a. After incubation, visually inspect the microtiter plates for turbidity, which indicates microbial growth. A reading mirror or a semi-automated plate reader can be used for easier observation.[18] b. The MIC is defined as the lowest concentration of the pyrazine derivative at which there is no visible growth of the microorganism.[6][7][8]

6. Quality Control: a. Concurrently with the test, perform the MIC assay using standard quality control (QC) strains with known MIC values for the control antibiotic (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).[19][20][21][22] b. The results are considered valid if the MIC of the control antibiotic for the QC strain falls within the established acceptable range.[21]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Minimum Inhibitory Concentration (MIC) assay workflow for pyrazine derivatives.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Pyrazine Derivative Stock Solution C Perform 2-fold Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (e.g., 37°C for 24h) D->E F Read Results: Determine Lowest Concentration with No Visible Growth (MIC) E->F

References

Application Notes and Protocols for Molecular Docking of 3-Chloropyrazine-2-carboxamide Derivatives with InhA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing molecular docking studies of 3-chloropyrazine-2-carboxamide derivatives against the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. This document outlines the necessary steps for protein and ligand preparation, performing the docking simulation using AutoDock Vina, and analyzing the results. Quantitative data from relevant studies are summarized for comparative purposes.

Introduction

InhA is a critical enzyme in the mycobacterial cell wall biosynthesis pathway, making it a key target for antitubercular drug development.[1] this compound derivatives have emerged as a promising class of compounds with potential inhibitory activity against M. tuberculosis. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. This information is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent inhibitors.

Data Presentation

The following tables summarize the in vitro antimycobacterial activity and representative in silico molecular docking data for a series of 3-substituted pyrazine-2-carboxamide derivatives.

Table 1: In Vitro Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv

Compound IDSubstituent (R)MIC (µM)[2][3]
1 H> 429
2 2-F102
3 3-F102
4 4-F42
5 4-Cl42
6 2-CH₃> 413
7 3-CH₃> 413
8 4-CH₃6
9 4-NH₂42
10 4-NO₂> 367
11 3,4-diCl42
12 3-CF₃42
13 4-CF₃42
14 2-OCH₃> 387
15 4-OCH₃42

Data extracted from Jandourek et al., Molecules, 2017.[2][3]

Table 2: Representative Molecular Docking Scores of Pyrazinamide Derivatives with InhA

Compound TypeRepresentative Binding Energy (kcal/mol)
Pyrazinamide Analog 1-7.8
Pyrazinamide Analog 2-8.4
Delamanid-10.86[4]
Gravacridonediol-10.80

Note: The binding energies are illustrative and sourced from studies on similar compound classes, as the specific docking scores for the compounds in Table 1 were not available in the cited literature.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the molecular docking of this compound derivatives with InhA using AutoDock Vina.

Software and Resource Requirements
  • Protein Structure: InhA from M. tuberculosis (PDB ID: 1BVR) from the RCSB Protein Data Bank.

  • Ligand Structures: 3D structures of the this compound derivatives (can be drawn using ChemDraw/MarvinSketch and saved in .mol or .sdf format).

  • Software:

    • AutoDock Tools (ADT): For preparing protein and ligand files.

    • AutoDock Vina: For performing the docking simulation.

    • Open Babel: For file format conversion.

    • PyMOL or Chimera: For visualization and analysis of results.

Protein Preparation
  • Download the Protein Structure: Obtain the crystal structure of InhA in complex with NAD+ (PDB ID: 1BVR) from the RCSB PDB database.

  • Clean the Protein:

    • Open the 1BVR.pdb file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands or heteroatoms that are not part of the receptor.

    • Select and save only the protein chain (e.g., Chain A).

  • Add Hydrogens and Charges:

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

  • Set Atom Types and Save:

    • Assign AD4 atom types.

    • Save the prepared protein in PDBQT format (e.g., InhA.pdbqt).

Ligand Preparation
  • Generate 3D Structures: Draw the this compound derivatives using a chemical drawing tool and save them in a 3D format like .mol or .sdf.

  • Energy Minimization: Perform energy minimization of the ligand structures using a force field like MMFF94 to obtain a stable conformation.

  • Convert to PDBQT Format:

    • Open the ligand file in AutoDock Tools.

    • The software will automatically detect the root and set the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format (e.g., ligand_8.pdbqt).

Molecular Docking Simulation with AutoDock Vina
  • Grid Box Definition:

    • The grid box defines the search space for the docking simulation around the active site of InhA.

    • In AutoDock Tools, load the prepared protein (InhA.pdbqt).

    • Go to Grid -> Grid Box.

    • Center the grid box on the active site residues. Based on literature for InhA (PDB ID: 1BVR), a starting point for the grid center can be x=19.579, y=9.067, z=14.345.

    • Set the dimensions of the grid box to encompass the entire active site. A size of 46 x 40 x 40 Å is a reasonable starting point.

  • Configuration File:

    • Create a text file (e.g., conf.txt) with the following parameters:

  • Run AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Execute the following command:

Analysis of Results
  • Binding Affinity: The docking results in the log file (log.txt) will show the binding affinities (in kcal/mol) for the different binding modes. The most negative value represents the most favorable binding energy.

  • Visualization of Binding Poses:

    • Open the prepared protein (InhA.pdbqt) and the output ligand poses (output.pdbqt) in a visualization tool like PyMOL or Chimera.

    • Analyze the interactions between the ligand and the active site residues of InhA.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The carboxamide group of active compounds often forms hydrogen bonds with residues like Tyr158 and the NAD+ cofactor.[2][3]

Visualizations

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase cluster_output Output p1 Protein Preparation (InhA - PDB: 1BVR) d1 Grid Box Definition (Define Active Site) p1->d1 l1 Ligand Preparation (this compound derivatives) l1->d1 d2 Run AutoDock Vina d1->d2 a1 Analyze Binding Affinity (kcal/mol) d2->a1 a2 Visualize Binding Poses (Interactions) d2->a2 o1 Identify Lead Compounds a1->o1 a2->o1

Caption: A flowchart illustrating the key stages of the molecular docking workflow.

InhA Signaling Pathway Context

inhA_pathway cluster_fasii Fatty Acid Synthase II (FAS-II) Pathway precursors Acyl-ACP Precursors elongation Fatty Acid Elongation precursors->elongation inhA InhA (Enoyl-ACP Reductase) elongation->inhA mycolic_acids Mycolic Acids inhA->mycolic_acids cell_wall Mycobacterial Cell Wall mycolic_acids->cell_wall inhibitor 3-Chloropyrazine-2- carboxamide Derivatives inhibitor->inhA Inhibition

Caption: The role of InhA in the FAS-II pathway and its inhibition.

Logical Relationship for Lead Identification

lead_identification_logic mic Low MIC Value (High In Vitro Activity) lead_candidate Potential Lead Candidate mic->lead_candidate binding_energy Low Binding Energy (High In Silico Affinity) binding_energy->lead_candidate interactions Favorable Interactions (H-bonds, etc.) interactions->lead_candidate

Caption: Logical criteria for identifying promising lead compounds.

References

Application Notes and Protocols for the Development of Antitubercular Agents from 3-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of novel antitubercular agents derived from 3-chloropyrazine-2-carboxamide. The protocols outlined below are intended to guide researchers in the development and screening of new chemical entities with potential efficacy against Mycobacterium tuberculosis.

Introduction: The Potential of Pyrazinamide Analogs

Tuberculosis (TB) remains a global health crisis, necessitating the discovery of new and effective treatments, particularly for multidrug-resistant strains.[1][2][3] Pyrazinamide (PZA), a cornerstone of first-line TB therapy, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[4][5][6][7] POA has a unique sterilizing activity against semi-dormant bacilli in acidic environments, a feature that shortens the duration of TB therapy.[4][8][9]

The development of resistance to PZA, primarily through mutations in the pncA gene encoding pyrazinamidase, underscores the need for new analogs that can bypass this resistance mechanism.[5][6][8] this compound serves as a key starting material for the synthesis of novel PZA derivatives. By modifying the pyrazine ring, particularly at the 3-position, it is possible to generate compounds with improved potency and a potentially different mechanism of action.[2][10][11] This document outlines the synthetic strategies, biological evaluation protocols, and key structure-activity relationships (SAR) for this class of compounds.

Synthesis of 3-Substituted Pyrazine-2-carboxamide Derivatives

A common synthetic route to generate novel antitubercular agents from this compound involves aminodehalogenation.[2][10] This reaction allows for the introduction of various substituted amines at the 3-position of the pyrazine ring.

Protocol: Synthesis of 3-Benzylaminopyrazine-2-carboxamides

This protocol describes the synthesis of a series of 3-benzylaminopyrazine-2-carboxamides via microwave-assisted aminodehalogenation.[2][10]

Materials:

  • This compound

  • Substituted benzylamines

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Microwave reactor

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a microwave reactor vial, dissolve this compound (1 equivalent) in anhydrous THF.

  • Add the appropriately substituted benzylamine (2 equivalents) and triethylamine (1.5 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30-60 minutes).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent to yield the pure compound.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

In Vitro Antitubercular Activity Screening

The initial evaluation of newly synthesized compounds involves determining their whole-cell activity against Mycobacterium tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for this purpose.[12]

Protocol: Microplate Alamar Blue Assay (MABA)

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates, sterile

  • Test compounds dissolved in DMSO

  • Pyrazinamide (as a positive control)

  • Alamar Blue reagent

  • Microplate reader

Procedure:

  • Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.

  • Dilute the bacterial suspension in Middlebrook 7H9 broth to achieve a final inoculum of approximately 5 x 10⁴ CFU/mL.

  • Prepare serial twofold dilutions of the test compounds and the pyrazinamide control in the 96-well plates. The final concentration range should be sufficient to determine the Minimum Inhibitory Concentration (MIC).

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compounds. Include wells with bacteria only (growth control) and media only (sterility control).

  • Incubate the plates at 37 °C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Incubate the plates for an additional 24 hours.

  • Read the fluorescence or absorbance using a microplate reader. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change.[3]

Cytotoxicity Assessment

To evaluate the selectivity of the compounds, their toxicity against mammalian cell lines is assessed. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by inference, cytotoxicity.[13][14]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HepG2 for hepatotoxicity)[2][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with the mammalian cells at a density of approximately 5 x 10³ cells per well and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubate the plates for 48 hours at 37 °C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Data Presentation

The following tables summarize the in vitro antitubercular activity and cytotoxicity of representative 3-substituted pyrazine-2-carboxamide derivatives.

Table 1: In Vitro Antitubercular Activity of 3-Benzylaminopyrazine-2-carboxamides against M. tuberculosis H37Rv

Compound IDSubstituent on Benzyl RingMIC (µM)[2][11]
1 H42
8 4-CH₃6
9 4-Cl12.5
Pyrazinamide -25-100

Table 2: Cytotoxicity of Selected Derivatives in HepG2 Cells

Compound IDIC₅₀ (µM)[2][11]Selectivity Index (SI = IC₅₀/MIC)
8 ≥ 250> 41.7
9 > 100> 8

Mechanism of Action and Signaling Pathways

Pyrazinamide and its analogs have a complex mechanism of action. The prodrug, PZA, diffuses into the mycobacterium and is converted to POA by the enzyme pyrazinamidase (PncA).[6][7] POA has multiple proposed targets:

  • Disruption of Membrane Energetics: At an acidic pH, POA is protonated and re-enters the bacillus, leading to cytoplasmic acidification and disruption of the membrane potential.[6][9][15]

  • Inhibition of Coenzyme A Biosynthesis: POA has been shown to induce the degradation of PanD, an essential enzyme in the coenzyme A biosynthetic pathway.[4][5]

  • Inhibition of Fatty Acid Synthase I (FAS-I): Some studies suggest that POA can inhibit FAS-I, which is crucial for the synthesis of mycolic acids.[7]

  • Inhibition of Trans-translation: POA may also interfere with the process of trans-translation, which is a rescue system for stalled ribosomes.[6]

Resistance to PZA is most commonly associated with mutations in the pncA gene, preventing the conversion of the prodrug to its active form.[5][8]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start 3-Chloropyrazine- 2-carboxamide reaction Aminodehalogenation (Microwave-assisted) start->reaction Substituted Benzylamines product 3-Substituted Pyrazine- 2-carboxamide Derivatives reaction->product characterization NMR, IR, MS product->characterization maba Antitubercular Screening (MABA Assay) characterization->maba Test Compounds cytotoxicity Cytotoxicity Assay (MTT Assay) characterization->cytotoxicity mic Determine MIC maba->mic si Calculate Selectivity Index mic->si ic50 Determine IC50 cytotoxicity->ic50 ic50->si

Caption: Workflow for the synthesis and biological evaluation of antitubercular agents.

pza_moa cluster_cell Mycobacterium tuberculosis Cell cluster_targets Cellular Targets PZA_ext Pyrazinamide (PZA) (Extracellular) PZA_int PZA (Intracellular) PZA_ext->PZA_int Passive Diffusion POA Pyrazinoic Acid (POA) (Active Form) PZA_int->POA Conversion PncA Pyrazinamidase (PncA) PncA->PZA_int Membrane Membrane Energetics Disruption POA->Membrane PanD PanD Degradation (CoA Synthesis Inhibition) POA->PanD FAS1 FAS-I Inhibition POA->FAS1 Trans Trans-translation Inhibition POA->Trans CellDeath Bactericidal Effect Membrane->CellDeath PanD->CellDeath FAS1->CellDeath Trans->CellDeath

Caption: Proposed mechanism of action of Pyrazinamide (PZA).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Chloropyrazine-2-carboxamide.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from various factors, from the quality of starting materials to reaction conditions and purification methods. This guide addresses common issues in a question-and-answer format to help you troubleshoot your synthesis.

Q1: My overall yield for this compound is low. Where should I start investigating?

A low overall yield can be a result of inefficiencies in one or more steps of your synthetic route. A common and effective route to this compound is the partial hydrolysis of 3-chloropyrazine-2-carbonitrile. This method is often chosen for its higher yields compared to direct amidation of the pyrazine ring.[1][2]

Troubleshooting Steps:

  • Analyze each step individually: Check the yield and purity of your intermediate products.

  • Starting Material Quality: Ensure the purity of your starting materials, such as pyrazine-2-carbonitrile. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Meticulously control reaction parameters like temperature, pH, and reaction time, as these are critical for success.[1][2]

Q2: I am experiencing low yields specifically in the chlorination of the pyrazine ring. What could be the cause?

Direct chlorination of the pyrazine ring can be a challenging step. High temperatures and improper reaction conditions can lead to decomposition and the formation of carbonaceous materials.[3]

Troubleshooting Steps:

  • Reagent Choice: The synthesis of the precursor, 3-chloropyrazine-2-carbonitrile, is often achieved using sulfuryl chloride in toluene and DMF.[4] Ensure the quality and appropriate stoichiometry of your chlorinating agent.

  • Temperature Control: Maintain the recommended temperature profile. The reaction is typically initiated in an ice bath and then allowed to warm to room temperature.[4]

  • Work-up Procedure: A careful work-up, including quenching with ice water and neutralization with sodium bicarbonate, is crucial to isolate the chlorinated product.[4]

Q3: The hydrolysis of the nitrile group to the amide is incomplete or producing significant side products. How can I optimize this step?

The partial hydrolysis of 3-chloropyrazine-2-carbonitrile to this compound requires carefully controlled conditions to avoid the formation of the corresponding carboxylic acid.

Troubleshooting Steps:

  • pH Control: The pH of the reaction medium is a critical factor in selective hydrolysis.[1][2] Monitor and adjust the pH throughout the reaction.

  • Temperature and Reaction Time: Precise temperature control is necessary to favor the formation of the amide over the carboxylic acid.[1][2] Monitor the reaction progress using techniques like TLC to avoid over-reaction.

Q4: I am observing significant byproduct formation in my reaction mixture. What are the likely side reactions?

Side reactions can significantly reduce the yield of the desired product. In the synthesis and subsequent reactions of this compound, several side reactions are possible.

Common Side Reactions:

  • Over-hydrolysis: During the hydrolysis of the nitrile, prolonged reaction times or incorrect pH can lead to the formation of 3-chloropyrazine-2-carboxylic acid.

  • Amine Reactions: In subsequent aminodehalogenation reactions, the base used, such as triethylamine, can decompose under certain conditions (e.g., microwave heating) and the resulting byproducts can react with the starting materials.[2][5]

  • Double Substitution: In reactions with amines, simultaneous substitution of the chlorine atom and amidation of the carboxamide group can occur, leading to N-substituted-3-(amino)pyrazine-2-carboxamides.[6][7]

Frequently Asked Questions (FAQs)

Q: What is a typical yield for the synthesis of this compound?

While yields can vary based on the specific protocol and scale, the synthesis via partial hydrolysis of 3-chloropyrazine-2-carbonitrile is reported to provide higher yields than direct amidation methods.[1][2] For subsequent aminodehalogenation reactions starting from this compound, conventional heating methods have reported yields in the range of 24-50%.[1]

Q: Are there alternative methods to improve the yield of reactions involving this compound?

Yes, microwave-assisted synthesis has been shown to be highly effective. For the aminodehalogenation of this compound, microwave irradiation has been reported to increase yields to an average of 70% and dramatically reduce reaction times from hours to minutes.[2][5][8]

Q: How can I improve the purification of this compound?

Purification is critical for obtaining a high-purity product and accurate yield determination.

Purification Recommendations:

  • Crystallization: If the crude product is a solid, crystallization from a suitable solvent system can be an effective purification method.

  • Silica Gel Chromatography: For complex mixtures or to remove closely related impurities, silica gel chromatography is often necessary.[4] The choice of eluent is crucial for good separation.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and derivatization of this compound.

Synthesis of 3-Chloropyrazine-2-carbonitrile

This protocol is adapted from the literature for the chlorination of pyrazine-2-carbonitrile.[4]

  • Reaction Setup: In a well-ventilated fume hood, dissolve pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in a mixture of toluene (48 mL) and DMF (5 mL).

  • Addition of Reagent: Cool the solution in an ice bath. Slowly add sulfuryl chloride (21.2 mL, 260.8 mmol) over 10 minutes, maintaining the temperature.

  • Reaction: Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 5 hours.

  • Work-up: Decant the toluene layer. Extract the remaining reddish oil with diethyl ether (3 x volumes). Combine the organic layers and quench with ice water.

  • Neutralization and Extraction: Neutralize the mixture with solid sodium bicarbonate. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure. Purify the crude product by silica gel chromatography.

Microwave-Assisted Aminodehalogenation of this compound

This generalized protocol highlights the advantages of microwave synthesis for improving yields and reducing reaction times.[2][5][8]

  • Reaction Mixture: In a microwave-safe reaction vessel, combine this compound, the desired amine (2 equivalents), a suitable base (e.g., pyridine), and a solvent such as methanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 140 °C) for a short duration (e.g., 30 minutes).

  • Monitoring: Monitor the reaction progress by TLC.

  • Purification: After completion, cool the reaction mixture and purify the product using flash chromatography.

Reaction ParameterConventional HeatingMicrowave-Assisted
Reaction Time 15 hours30 minutes
Average Yield 24-50%~70%

Table 1: Comparison of conventional heating and microwave-assisted synthesis for the aminodehalogenation of this compound.[1][2][5]

Visualized Workflows

The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.

SynthesisWorkflow start Pyrazine-2-carbonitrile chlorination Chlorination (Sulfuryl Chloride) start->chlorination intermediate 3-Chloropyrazine-2-carbonitrile chlorination->intermediate hydrolysis Partial Hydrolysis (Controlled pH, Temp) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Synthetic workflow for this compound.

TroubleshootingTree start Low Yield Observed check_step Which step has low yield? start->check_step chlorination Chlorination check_step->chlorination Chlorination hydrolysis Hydrolysis check_step->hydrolysis Hydrolysis derivatization Derivatization check_step->derivatization Subsequent Rxn sol_chlor Verify Temp. Control Check Reagent Purity chlorination->sol_chlor sol_hydro Optimize pH & Temp. Monitor Reaction Time hydrolysis->sol_hydro sol_deriv Consider Microwave Synthesis Check for Side Reactions derivatization->sol_deriv

References

Technical Support Center: Optimizing Aminodehalogenation of 3-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the aminodehalogenation of 3-Chloropyrazine-2-carboxamide. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the aminodehalogenation of this compound?

A1: The two primary methods employed for this transformation are conventional heating and microwave-assisted synthesis. Both methods have proven effective, with the choice often depending on available equipment, desired reaction time, and scale. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also applicable, especially for less reactive amines.

Q2: I am observing low yields in my reaction. What are the potential causes?

A2: Low yields can stem from several factors. For conventional heating, ensure the reaction temperature is optimal and the reaction is allowed to proceed for a sufficient duration. In microwave-assisted synthesis, uneven heating can be a problem; ensure proper stirring and positioning within the microwave cavity. For palladium-catalyzed reactions, the choice of ligand and base is critical, and the catalyst may be sensitive to air and moisture. In all cases, the purity of starting materials and solvents is paramount.

Q3: What are common side products, and how can I minimize them?

A3: A common side product is the hydrodehalogenation of the starting material, where the chlorine atom is replaced by a hydrogen. This can be more prevalent in palladium-catalyzed reactions and can sometimes be mitigated by adjusting the ligand and base combination. Another potential issue, particularly in microwave-assisted reactions using triethylamine (TEA) as a base, is the decomposition of TEA, which can lead to byproducts that react with the starting materials.[1][2] In such cases, switching to a more stable base like pyridine is recommended for microwave synthesis.

Q4: How do I choose the appropriate solvent and base for my reaction?

A4: For conventional heating with benzylamines, a common system is tetrahydrofuran (THF) as the solvent and triethylamine (TEA) as the base.[2] For microwave-assisted synthesis, methanol with pyridine as the base has been shown to be effective.[2] In Buchwald-Hartwig aminations, the choice is more substrate-dependent. Aprotic polar solvents like dioxane or toluene are common, with bases ranging from strong alkoxides (e.g., NaOtBu) to weaker carbonates (e.g., Cs₂CO₃), depending on the amine's reactivity and the presence of base-sensitive functional groups.

Q5: Can I use this reaction for a wide range of amines?

A5: Yes, this reaction is versatile. It has been successfully demonstrated with a variety of substituted benzylamines.[2] While less data is available for aliphatic and other aromatic amines with this specific substrate, the principles of nucleophilic aromatic substitution and palladium-catalyzed amination suggest that a broad range of amines can be used with appropriate optimization of reaction conditions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Insufficient temperature or reaction time.- Inactive catalyst (for Pd-catalyzed reactions).- Poor quality of reagents or solvents.- Increase the reaction temperature or prolong the reaction time.- For Pd-catalyzed reactions, use a pre-catalyst or ensure anaerobic conditions.- Use freshly distilled solvents and pure reagents.
Formation of Unidentified Byproducts - Decomposition of reagents (e.g., triethylamine in microwave).- Side reactions such as hydrodehalogenation.- Reaction with impurities in starting materials or solvents.- In microwave synthesis, replace triethylamine with pyridine.[1][2]- For Pd-catalyzed reactions, screen different ligands and bases to improve selectivity.- Purify all starting materials and use anhydrous, deoxygenated solvents.
Difficulty in Product Isolation/Purification - Product is highly soluble in the work-up solvent.- Co-elution of product with starting materials or byproducts during chromatography.- Perform multiple extractions with a suitable solvent.- Optimize the eluent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.
Reaction Stalls Before Completion - Catalyst deactivation (for Pd-catalyzed reactions).- Product inhibition of the catalyst.- Use a more robust ligand for the palladium catalyst.- Consider a higher catalyst loading, though this may not always be effective.
Inconsistent Results/Poor Reproducibility - Variable heating in microwave reactor.- Presence of oxygen or moisture in Pd-catalyzed reactions.- Inconsistent quality of reagents.- Ensure efficient stirring and consistent sample placement in the microwave.- Use Schlenk techniques and degassed solvents for Pd-catalyzed reactions.- Source high-purity reagents and use them consistently.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis with Benzylamines
Entry Amine Method Solvent Base Temp (°C) Time Yield (%) Reference
1BenzylamineConventionalTHFTriethylamine7015 h~70-80[2]
2BenzylamineMicrowaveMethanolPyridine14030 min~70-80[2]
34-MethylbenzylamineConventionalTHFTriethylamine7015 h~70-80[2]
44-MethylbenzylamineMicrowaveMethanolPyridine14030 min~70-80[2]
54-ChlorobenzylamineConventionalTHFTriethylamine7015 h~70-80[2]
64-ChlorobenzylamineMicrowaveMethanolPyridine14030 min80[2]
73-NitrobenzylamineMicrowaveMethanolPyridine14030 min26[2]

Note: Yields for conventional heating are reported as a general range in the source material.

Experimental Protocols

Protocol 1: Conventional Aminodehalogenation

This protocol is a general procedure for the reaction of this compound with benzylamines under conventional heating.[2]

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the corresponding benzylamine (2.0 eq) to the solution.

  • Add triethylamine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 70 °C under reflux in an oil bath with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Aminodehalogenation

This protocol is a general procedure for the rapid, microwave-assisted synthesis of 3-aminopyrazine-2-carboxamide derivatives.[2]

  • Place this compound (1.0 eq), the corresponding benzylamine (2.0 eq), and pyridine (1.0 eq) in a thick-walled microwave reaction tube.

  • Add methanol as the solvent.

  • Seal the tube and place it in the microwave reactor.

  • Set the reaction parameters to 140 °C, with a reaction time of 30 minutes and a power of 200 W.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the tube to room temperature.

  • Adsorb the reaction mixture onto silica gel.

  • Purify the product by flash chromatography.

Visualizations

experimental_workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis conv_start Dissolve Reactants in THF conv_add_base Add Triethylamine conv_start->conv_add_base conv_reflux Reflux at 70°C for 15h conv_add_base->conv_reflux conv_workup Work-up & Purification conv_reflux->conv_workup conv_product Final Product conv_workup->conv_product mw_start Combine Reactants in Methanol mw_add_base Add Pyridine mw_start->mw_add_base mw_irradiate Microwave at 140°C for 30 min mw_add_base->mw_irradiate mw_workup Work-up & Purification mw_irradiate->mw_workup mw_product Final Product mw_workup->mw_product start This compound + Amine start->conv_start start->mw_start troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Incomplete Reaction cause1 Suboptimal Temperature/Time start->cause1 cause2 Reagent/Solvent Quality start->cause2 cause3 Catalyst Inactivity (Pd) start->cause3 cause4 Side Reactions start->cause4 solution1 Increase Temp/Time cause1->solution1 solution2 Purify Reagents/Solvents cause2->solution2 solution3 Use Pre-catalyst/Inert Atmosphere cause3->solution3 solution4 Screen Ligands/Bases cause4->solution4 end Improved Reaction Outcome solution1->end Optimization solution2->end solution3->end solution4->end

References

Technical Support Center: Reactions of 3-Chloropyrazine-2-carboxamide with Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the reaction of 3-Chloropyrazine-2-carboxamide and benzylamines.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the reaction between this compound and a benzylamine?

The primary expected product is the corresponding 3-(benzylamino)pyrazine-2-carboxamide. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) where the amino group of the benzylamine displaces the chlorine atom on the pyrazine ring.[1][2][3]

Q2: What are the common side products observed in this reaction?

The most significant side product is the N-benzyl-3-(benzylamino)pyrazine-2-carboxamide.[4][5][6] This "double substitution" product arises from the benzylamine reacting not only at the 3-position of the pyrazine ring but also with the primary carboxamide group. The formation of this disubstituted product was initially observed as an impurity but has also been the target of synthesis under modified conditions.[4][5][6]

Q3: What factors influence the formation of the disubstituted side product?

The formation of the N-benzyl-3-(benzylamino)pyrazine-2-carboxamide is influenced by the reaction conditions. Key factors include the stoichiometry of the benzylamine, the reaction temperature, and the choice of solvent and base. Using a large excess of benzylamine and higher temperatures can favor the formation of the disubstituted product.

Q4: Can impurities in reagents lead to other side products?

Yes, impurities in the reagents can lead to unintended side products. For example, if the base used, such as triethylamine, contains traces of other amines like diethylamine, these can also react with the this compound starting material.[1][2][7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of the desired monosubstituted product - Formation of the disubstituted side product.- Incomplete reaction.- Carefully control the stoichiometry of the benzylamine (use closer to a 1:1 ratio).- Optimize the reaction temperature and time. Consider using microwave-assisted synthesis for potentially higher yields and shorter reaction times.[1][7] - Ensure the purity of all reagents.
Significant formation of the N-benzyl-3-(benzylamino)pyrazine-2-carboxamide side product - Excess benzylamine used.- High reaction temperature.- Prolonged reaction time.- Reduce the equivalents of benzylamine used.- Lower the reaction temperature.- Monitor the reaction progress by TLC to avoid prolonged reaction times after the starting material is consumed.
Presence of unexpected impurities in the final product - Impurities in starting materials or reagents (e.g., benzylamine, solvent, base).- Use freshly purified reagents and solvents.- Consider using an alternative base that is less likely to contain reactive impurities.
Difficulty in separating the desired product from the side product - Similar polarities of the mono- and disubstituted products.- Optimize the purification method. Preparative flash chromatography with a carefully selected eluent system (e.g., hexane-ethyl acetate) has been shown to be effective.[7]

Quantitative Data Summary

The yield of the desired 3-(benzylamino)pyrazine-2-carboxamide can vary significantly depending on the reaction conditions. The following table summarizes reported yields for different synthetic approaches.

Synthesis MethodSolventBaseProduct TypeYield (%)Reference
Conventional HeatingTetrahydrofuran (THF)TriethylamineMonosubstituted24 - 50[7]
Microwave-assistedMethanolPyridineMonosubstitutedGenerally higher than conventional[1][7]
Modified for DisubstitutionNot specifiedNot specifiedDisubstitutedUp to 77[4]

Experimental Protocols

Protocol 1: Synthesis of 3-(benzylamino)pyrazine-2-carboxamides via Conventional Heating[8]
  • To a solution of this compound (1 equivalent) in tetrahydrofuran (THF), add triethylamine (as a base) and the corresponding benzylamine (2 equivalents).

  • Stir the reaction mixture at room temperature for 15 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane-ethyl acetate (1:1) eluent system.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by preparative flash chromatography to isolate the desired 3-(benzylamino)pyrazine-2-carboxamide.

Protocol 2: Synthesis of 3-(benzylamino)pyrazine-2-carboxamides via Microwave-assisted Synthesis[1][8]
  • In a sealed thick-walled tube, combine this compound (1 equivalent), the desired benzylamine, methanol as the solvent, and pyridine as the base.

  • Place the sealed tube in a microwave reactor.

  • Irradiate the reaction mixture under appropriate microwave conditions (time and temperature will need to be optimized for specific substrates).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by an appropriate method, such as column chromatography, to obtain the pure 3-(benzylamino)pyrazine-2-carboxamide.

Visualizations

Reaction_Pathway Reaction of this compound with Benzylamine A This compound C 3-(Benzylamino)pyrazine-2-carboxamide (Desired Product) A->C Nucleophilic Aromatic Substitution (SNAr) B Benzylamine B->C D N-Benzyl-3-(benzylamino)pyrazine-2-carboxamide (Side Product) B->D C->D Further reaction with excess Benzylamine

Caption: Reaction pathway showing the formation of the desired product and the disubstituted side product.

Troubleshooting_Flowchart Troubleshooting Side Product Formation Start High Side Product Formation Observed Q1 Is excess Benzylamine being used? Start->Q1 A1_Yes Reduce Benzylamine to ~1.1 eq. Q1->A1_Yes Yes A1_No Check Reaction Temperature Q1->A1_No No Q2 Is the reaction temperature high? A1_No->Q2 A2_Yes Lower the reaction temperature. Q2->A2_Yes Yes A2_No Consider Microwave Synthesis for better control and yield. Q2->A2_No No

Caption: A flowchart for troubleshooting the formation of the N-benzyl-3-(benzylamino)pyrazine-2-carboxamide side product.

References

Technical Support Center: Purification of Substituted Pyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of substituted pyrazine-2-carboxamides. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of substituted pyrazine-2-carboxamides?

A1: Common impurities include unreacted starting materials, reagents, and byproducts from side reactions. A significant challenge is the formation of structurally similar impurities, such as positional isomers, which can be difficult to separate from the target compound.[1] Another common byproduct, particularly in syntheses involving certain starting materials, is the formation of imidazole derivatives.[1]

Q2: Which are the primary purification techniques for substituted pyrazine-2-carboxamides?

A2: The most frequently employed purification methods for this class of compounds are recrystallization and silica gel column chromatography.[1] The choice between these techniques often depends on the physical state of the crude product (solid or oil) and the nature of the impurities.

Q3: How can I effectively remove imidazole byproducts from my pyrazine-2-carboxamide product?

A3: Imidazole byproducts are generally more polar than the desired pyrazine derivatives. This difference in polarity can be exploited for separation. Liquid-liquid extraction using a less polar solvent like hexane can selectively extract the pyrazine compound, leaving the more polar imidazole in the aqueous phase.[2] Alternatively, column chromatography on silica gel is highly effective, as the polar imidazole impurities are strongly retained on the silica, allowing for the elution of the purified pyrazine-2-carboxamide.[2][3]

Q4: I am struggling to separate positional isomers of my substituted pyrazine-2-carboxamide. What strategies can I employ?

A4: The separation of positional isomers is a common challenge due to their similar physicochemical properties. For chromatographic separations, optimizing the mobile phase is crucial. A shallow gradient elution in column chromatography can often improve resolution.[4] In HPLC analysis, adjusting the mobile phase composition, for instance, by varying the organic modifier percentage or changing the pH, can enhance separation.[4] Utilizing a longer GC column or one with a more polar stationary phase can also be beneficial for separating volatile isomers.[2]

Q5: My purified pyrazine-2-carboxamide shows low yield. What are the potential causes during the purification step?

A5: Low recovery after purification can be due to several factors. During recrystallization, using an inappropriate solvent or cooling the solution too rapidly can lead to poor crystal formation and loss of product.[5] In column chromatography, product loss can occur if the compound streaks on the column or if fractions are not collected and analyzed carefully. Adsorption of the product onto the silica gel can also be a factor, especially for more polar compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of substituted pyrazine-2-carboxamides.

Issue 1: Oily Product After Recrystallization

Possible Causes:

  • Inappropriate Solvent: The chosen solvent may be too good of a solvent for the compound, preventing crystallization even at low temperatures.

  • Presence of Impurities: Impurities can sometimes inhibit crystal lattice formation, causing the product to "oil out."

  • Cooling Too Rapidly: Rapid cooling can lead to the separation of a supersaturated solution as a liquid phase instead of solid crystals.[5]

Solutions:

  • Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Common choices include aqueous ethanol and mixtures of hexane and ethyl acetate.[6]

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution to induce crystallization.

  • Seed Crystals: If available, add a small crystal of the pure compound to the cooled solution to initiate crystallization.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.

Issue 2: Poor Separation in Column Chromatography

Possible Causes:

  • Inappropriate Solvent System: The eluent may be too polar, causing all compounds to elute quickly with little separation, or not polar enough, resulting in very slow elution of the target compound.

  • Column Overloading: Applying too much crude product to the column can lead to broad, overlapping bands.

  • Improper Column Packing: An unevenly packed column will result in channeling and poor separation.

Solutions:

  • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to separate compounds with a wide range of polarities.

  • Sample Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Proper Packing: Ensure the silica gel is packed uniformly in the column. A wet slurry packing method is often preferred.

Issue 3: Co-elution of Impurities in HPLC/GC Analysis

Possible Causes:

  • Suboptimal Method Parameters: The mobile phase composition (HPLC), temperature program (GC), or column type may not be suitable for separating the specific compounds.

  • Structurally Similar Compounds: Isomers or other closely related impurities can have very similar retention times.

Solutions:

  • Method Development:

    • HPLC: Adjust the mobile phase composition (e.g., ratio of organic solvent to water), change the organic modifier (e.g., acetonitrile to methanol), or modify the pH of the aqueous phase.[4]

    • GC: Optimize the temperature program, particularly the ramp rate. A slower ramp can improve the separation of closely eluting peaks.[2] Using a longer column or a column with a different stationary phase can also be effective.[2]

  • Peak Purity Analysis: If using a Diode Array Detector (DAD) with HPLC, perform a peak purity analysis to check for the presence of co-eluting impurities.[4] For GC-MS, examining the mass spectrum across the peak can reveal the presence of multiple components.[4]

Quantitative Data Summary

The following table summarizes purification data for several substituted pyrazine-2-carboxamides from various literature sources. This data is intended to provide a general reference for expected yields and the effectiveness of different purification methods.

CompoundPurification MethodYield (%)Purity (%)Reference
N-(pyridin-2-ylmethyl)pyrazine-2-carboxamideRecrystallization (Methanol/Diethyl ether)84>99 (by elemental analysis)[6]
N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamideColumn Chromatography (Hexane/Ethyl acetate)83>99 (by elemental analysis)[7]
3-(3-(Trifluoromethylbenzyl)amino)pyrazine-2-carboxamideColumn Chromatography (Hexane/Ethyl acetate)35>99 (by elemental analysis)[7]
3-amino-N-phenylpyrazine-2-carboxamideNot specified53.2Not specified
Methyl 3-aminopyrazine-2-carboxylateNot specified66.7Not specified
[Cu(PYZ-AM)2]n(NO3)2n·2nCH3OH (a coordination polymer)Slow Evaporation69.0>99 (by elemental analysis)[8]
6-Chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamideNot specified47>99 (by elemental analysis)[9]
5-tert-Butyl-6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamideNot specified67>99 (by elemental analysis)[9]

Note: Purity was often confirmed by melting point and spectroscopic methods (NMR, IR) in addition to elemental analysis. Specific purity percentages from techniques like HPLC or GC are not always reported in the literature.

Experimental Protocols

Protocol 1: Recrystallization of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide[6]

Objective: To purify the crude solid product by recrystallization.

Materials:

  • Crude N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide

  • Methanol

  • Diethyl ether

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude product in a minimal amount of hot methanol in an Erlenmeyer flask.

  • Once fully dissolved, remove the flask from the heat.

  • Slowly add diethyl ether to the warm solution until it becomes slightly cloudy.

  • Allow the flask to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Column Chromatography of Substituted Pyrazine-2-carboxamides[7]

Objective: To purify crude substituted pyrazine-2-carboxamides using automated flash chromatography.

Materials:

  • Crude pyrazine-2-carboxamide derivative

  • Silica gel (Kieselgel 60, 0.040–0.063 mm)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Automated flash chromatography system (e.g., CombiFlashRf)

  • TLC plates (Silica 60 F254)

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives a good separation with an Rf value of approximately 0.2-0.3 for the target compound.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Column Chromatography:

    • Pack a column with silica gel.

    • Equilibrate the column with the initial, less polar mobile phase (e.g., 100% hexane).

    • Load the sample onto the column.

    • Begin the elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution).

    • Monitor the elution using the system's UV detector (e.g., at 260 nm and 280 nm).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazine-2-carboxamide.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (e.g., Pyrazine-2-carboxylic acid, Amine) Reaction Amide Coupling Reaction Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purification Purification Method Crude->Purification Recrystallization Recrystallization Purification->Recrystallization If Solid Column Column Chromatography Purification->Column If Oil or Isomers Pure Purified Product Recrystallization->Pure Column->Pure Analysis Purity & Identity Confirmation Pure->Analysis NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry Analysis->MS HPLC_GC HPLC / GC Analysis->HPLC_GC Final Pure Substituted Pyrazine-2-carboxamide NMR->Final MS->Final HPLC_GC->Final

Caption: Experimental workflow for the synthesis, purification, and analysis of substituted pyrazine-2-carboxamides.

Troubleshooting_Purification Start Crude Product Obtained CheckPurity Check Purity (TLC/HPLC/GC) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure PureProduct Pure Product IsPure->PureProduct Yes ChooseMethod Choose Purification Method IsPure->ChooseMethod No IsSolid Is it a Solid? ChooseMethod->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes ColumnChrom Perform Column Chromatography IsSolid->ColumnChrom No (Oil) RecrystSuccess Successful? Recrystallize->RecrystSuccess ColumnSuccess Successful? ColumnChrom->ColumnSuccess RecrystSuccess->CheckPurity Yes TroubleshootRecryst Troubleshoot Recrystallization: - Change solvent - Slow cooling - Scratch/Seed RecrystSuccess->TroubleshootRecryst No ColumnSuccess->CheckPurity Yes TroubleshootColumn Troubleshoot Column: - Optimize solvent system (TLC) - Use gradient elution - Check loading ColumnSuccess->TroubleshootColumn No TroubleshootRecryst->Recrystallize TroubleshootColumn->ColumnChrom

Caption: Troubleshooting decision tree for the purification of substituted pyrazine-2-carboxamides.

References

addressing low solubility of 3-Chloropyrazine-2-carboxamide derivatives in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 3-Chloropyrazine-2-carboxamide derivatives in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am observing low solubility of my this compound derivative in DMSO. Is this a common issue?

A1: Yes, it can be. While DMSO is a powerful and widely used solvent for a broad range of compounds, the solubility of any substance is concentration-dependent.[1] Some substituted pyrazinecarboxamides have been reported to have low solubility in DMSO, which can hinder their biological evaluation.[1] The physicochemical properties of the specific derivative, such as its crystalline structure and the nature of its substituents, will significantly influence its solubility.

Q2: My this compound derivative dissolves in DMSO initially, but then precipitates out of solution. What could be the cause?

A2: This phenomenon is often due to the formation of a supersaturated solution. Several factors can contribute to precipitation from a DMSO stock solution:

  • Concentration: Higher concentrations are more likely to precipitate.[1]

  • Water Absorption: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can decrease the solubility of some organic compounds.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can promote precipitation.

  • Temperature Changes: A decrease in temperature can reduce the solubility of the compound.

Q3: Are there any alternatives to DMSO for dissolving my this compound derivative?

A3: While DMSO is often the first choice, other organic solvents can be considered if solubility issues persist. These include:

  • Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMA)

  • Ethanol

  • Methanol

It is crucial to test the compatibility of any alternative solvent with your specific experimental assay and to run appropriate vehicle controls.

Q4: How can I improve the solubility of my this compound derivative in DMSO?

A4: Several strategies can be employed to improve solubility:

  • Gentle Heating: Warming the solution (e.g., to 30-40°C) can help dissolve the compound. However, be cautious of potential compound degradation at higher temperatures.

  • Sonication: Using an ultrasonic bath can aid in the dissolution of suspended particles.

  • Vortexing: Vigorous mixing can help to break up aggregates and promote dissolution.

  • Co-solvents: In some cases, adding a small amount of a co-solvent may improve solubility. However, this must be carefully validated for compatibility with the downstream application.

Troubleshooting Guide: Low Solubility in DMSO

This guide provides a step-by-step approach to address solubility challenges with this compound derivatives in DMSO.

Initial Dissolution Issues

If you are unable to dissolve your compound in DMSO at the desired concentration, follow these steps:

  • Visual Inspection: Confirm that the undissolved material is your compound and not an impurity.

  • Increase Solvent Volume: Try dissolving the compound in a larger volume of DMSO to create a more dilute stock solution.

  • Apply Gentle Heat: Warm the solution in a water bath (30-40°C) while stirring or vortexing.

  • Sonication: Place the vial in a sonicator bath for 5-10 minute intervals.

  • Extended Mixing: Allow the solution to stir or vortex for a longer period (e.g., 1-2 hours) at room temperature.

Precipitation from DMSO Stock Solution

If your compound dissolves initially but then precipitates, consider the following:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh stock solutions before use.

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use vials to avoid repeated freezing and thawing.

  • Store Properly: Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C to minimize water absorption.

  • Re-dissolve Before Use: If precipitation is observed, gently warm and vortex the solution to re-dissolve the compound before making dilutions.

Precipitation Upon Dilution in Aqueous Media

A common issue is the precipitation of the compound when the DMSO stock is diluted into an aqueous buffer or cell culture medium. To address this:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5%).

  • Modify the Dilution Method:

    • Pre-warm the aqueous medium.

    • Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.

  • Use a Co-solvent System: In some cases, a mixture of solvents can maintain solubility more effectively.

  • Incorporate Solubility Enhancers: For certain applications, excipients like surfactants or cyclodextrins can be added to the aqueous medium to improve solubility.

Quantitative Data Summary

Specific quantitative solubility data for this compound derivatives in DMSO is not widely available in the literature and is highly dependent on the specific substitutions on the molecule. However, some studies have successfully dissolved these derivatives in DMSO for biological testing at various concentrations.

Derivative TypeSolventReported ConcentrationObservationsReference
Substituted 3-benzylaminopyrazine-2-carboxamidesDMSOUp to 100 µg/mLUsed for antimicrobial testing.[2]
Substituted pyrazinecarboxamidesDMSONot specifiedSome derivatives noted to have low solubility, preventing testing.[1]

Experimental Protocols

Protocol 1: Determination of Maximum Solubility in DMSO

This protocol provides a method to estimate the maximum solubility of a this compound derivative in DMSO at room temperature.

Materials:

  • This compound derivative

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

Procedure:

  • Prepare a Supersaturated Solution:

    • Weigh approximately 5 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small volume of DMSO (e.g., 50 µL).

    • Vortex the mixture vigorously for 2-3 minutes.

    • If the compound fully dissolves, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate remains.

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for 24 hours to allow it to reach equilibrium. Gently mix the solution periodically.

  • Separation of Undissolved Compound:

    • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Determination of Solute Concentration:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., methanol, acetonitrile) in which the compound is highly soluble.

    • Determine the concentration of the compound in the diluted sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol is used to assess the solubility of a compound in an aqueous buffer, which is relevant when diluting a DMSO stock solution for biological assays.

Materials:

  • 10 mM stock solution of the this compound derivative in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate shaker

  • Nephelometer or HPLC-UV system

Procedure:

  • Add 2 µL of the 10 mM DMSO stock solution to 198 µL of the aqueous buffer in a well of a 96-well plate. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake it at room temperature for 1.5 to 2 hours.

  • Measure the turbidity of the solution using a nephelometer. Higher turbidity indicates lower solubility.

  • Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of the dissolved compound using HPLC-UV.

Visualizations

Signaling Pathways

Some this compound derivatives have shown potential as antimicrobial agents by targeting mycobacterial enoyl-ACP reductase (InhA), an enzyme essential for mycolic acid biosynthesis. Other derivatives have been investigated as TGR5 agonists.

Mycolic_Acid_Biosynthesis_Inhibition FAS_I Fatty Acid Synthase I (FAS-I) InhA Enoyl-ACP Reductase (InhA) FAS_I->InhA Elongation Cycles Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Malonyl_CoA->FAS_I Acyl_Carrier_Protein Acyl Carrier Protein (ACP) Acyl_Carrier_Protein->FAS_I Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation Derivative 3-Chloropyrazine-2- carboxamide Derivative Derivative->InhA Inhibition

Caption: Inhibition of the mycolic acid biosynthesis pathway.

TGR5_Signaling_Pathway Derivative 3-Phenoxypyrazine-2- carboxamide Derivative TGR5 TGR5 Receptor Derivative->TGR5 Agonist Binding G_Protein G Protein (Gs) TGR5->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., GLP-1 Secretion) PKA->Cellular_Response Phosphorylation Cascade

Caption: TGR5 receptor activation signaling pathway.

Experimental Workflow

Solubility_Troubleshooting_Workflow Start Start: Low Solubility of This compound Derivative in DMSO Initial_Dissolution Initial Dissolution Problem? Start->Initial_Dissolution Troubleshoot_Initial Troubleshoot Initial Dissolution: - Increase solvent volume - Gentle heat (30-40°C) - Sonicate - Extended mixing Initial_Dissolution->Troubleshoot_Initial Yes Precipitation_From_Stock Precipitation from Stock? Initial_Dissolution->Precipitation_From_Stock No Troubleshoot_Initial->Precipitation_From_Stock Troubleshoot_Stock Troubleshoot Stock Precipitation: - Prepare fresh solutions - Aliquot to minimize freeze-thaw - Store properly (-20°C or -80°C) - Re-dissolve before use Precipitation_From_Stock->Troubleshoot_Stock Yes Precipitation_On_Dilution Precipitation on Aqueous Dilution? Precipitation_From_Stock->Precipitation_On_Dilution No Troubleshoot_Stock->Precipitation_On_Dilution Troubleshoot_Dilution Troubleshoot Dilution Precipitation: - Lower final DMSO concentration - Modify dilution technique - Consider co-solvents or enhancers Precipitation_On_Dilution->Troubleshoot_Dilution Yes End End: Optimized Dissolution Precipitation_On_Dilution->End No Consider_Alternative Consider Alternative Solvents (e.g., DMF, DMA, Ethanol) Troubleshoot_Dilution->Consider_Alternative Consider_Alternative->End

Caption: Logical workflow for troubleshooting solubility issues.

References

preventing over-acylation in the synthesis of N-acylaminopyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N-acylaminopyrazine-2-carboxamides, with a specific focus on preventing over-acylation.

Troubleshooting Guide: Preventing Over-Acylation

Over-acylation is a common side reaction in the synthesis of N-acylaminopyrazine-2-carboxamides, leading to the formation of di- or even tri-acylated byproducts. This significantly reduces the yield of the desired mono-acylated product and complicates purification. The primary cause of over-acylation is the presence of multiple nucleophilic sites: the amino group on the pyrazine ring and the nitrogen of the carboxamide group.

Direct acylation of 3-aminopyrazine-2-carboxamide is often unsuccessful or low-yielding due to the low nucleophilicity of the amino group, which can require harsh conditions that promote side reactions.[1] A more reliable and controllable method involves a three-step strategic approach that circumvents the issue of over-acylation by protecting the carboxamide functionality as a methyl ester.

Recommended Workflow to Prevent Over-Acylation:

workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Selective Mono-acylation cluster_2 Step 3: Ammonolysis start 3-Aminopyrazine-2-carboxylic Acid ester Methyl 3-aminopyrazine-2-carboxylate start->ester  Methanol, H₂SO₄ (cat.) acylated_ester Methyl 3-acylaminopyrazine-2-carboxylate ester->acylated_ester  Acyl Chloride, Pyridine final_product N-Acylaminopyrazine-2-carboxamide acylated_ester->final_product  Ammonia in Ethanol

Caption: A three-step workflow to achieve selective mono-acylation and prevent over-acylation.

Issue Potential Cause Troubleshooting Steps
Low or no yield of methyl ester (Step 1) Incomplete reaction due to insufficient acid catalyst or reaction time.Ensure the use of concentrated sulfuric acid. The reaction should be stirred for at least 48 hours at room temperature.[2]
Neutralization issues.Carefully adjust the pH to 7 with sodium bicarbonate after the reaction. Adding the reaction mixture to water before neutralization can help manage the effervescence.[2]
Formation of di-acylated product (Step 2) Use of an overly reactive acylating agent or harsh conditions.Use acyl chlorides as they are generally more controllable than anhydrides. Add the acylating agent dropwise at a low temperature to control the reaction rate.
Incorrect stoichiometry.Use a slight excess (e.g., 1.2 equivalents) of the acylating agent to ensure complete conversion of the starting material without promoting di-acylation.[1]
Incomplete acylation (Step 2) Low nucleophilicity of the amino group.The use of a base like pyridine is crucial to activate the amino group. Ensure anhydrous conditions as moisture can quench the acylating agent.[1]
Low yield of final carboxamide (Step 3) Incomplete ammonolysis.Use a significant excess of ammonia in ethanol and allow the reaction to proceed for at least 24 hours at room temperature to ensure complete conversion of the ester.[1]
Difficulty in isolating the product.The final product often precipitates from the reaction mixture. Evaporation of the solvent and excess ammonia under reduced pressure is an effective method for isolation.[1]
Presence of ester in the final product Incomplete ammonolysis.Increase the reaction time for the ammonolysis step or gently warm the reaction mixture if the starting ester is particularly stable.

Frequently Asked Questions (FAQs)

Q1: Why is direct acylation of 3-aminopyrazine-2-carboxamide problematic?

Direct acylation of 3-aminopyrazine-2-carboxamide is challenging primarily due to the electronic properties of the molecule. The amino group at the 3-position is deactivated by the electron-withdrawing pyrazine ring and the adjacent carboxamide group, making it a poor nucleophile.[1] Forcing the reaction with excess acylating agent or higher temperatures can lead to undesired side reactions, including acylation on the more nucleophilic nitrogen of the carboxamide group, resulting in over-acylated byproducts.

Q2: How does the three-step synthesis (esterification, acylation, ammonolysis) prevent over-acylation?

This strategic approach prevents over-acylation by temporarily converting the carboxamide group into a less reactive methyl ester. In the key acylation step, the only primary amine present is the one on the pyrazine ring, ensuring that acylation occurs selectively at this position. The subsequent ammonolysis step then regenerates the carboxamide group without introducing any competing acylation reactions.

Q3: What is the role of pyridine in the acylation step?

Pyridine serves as a mild base in the acylation reaction. It activates the amino group by deprotonating it, thereby increasing its nucleophilicity towards the acyl chloride. Additionally, pyridine neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, preventing it from protonating the starting amine and rendering it unreactive.

Q4: Can I use other acylating agents besides acyl chlorides?

While other acylating agents like acid anhydrides can be used, acyl chlorides are often preferred for this synthesis as their reactivity can be more easily controlled. Acid anhydrides can sometimes be too reactive, leading to a higher risk of side reactions if the conditions are not carefully optimized.

Q5: How can I monitor the progress of these reactions?

Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of each step. For example, in the acylation of methyl 3-aminopyrazine-2-carboxylate, a mobile phase of 1:1 hexane:ethyl acetate can be used to separate the starting material from the acylated product.[1] For the other steps, adjusting the polarity of the mobile phase will be necessary to achieve good separation.

Experimental Protocols

Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate (Esterification)

This protocol is adapted from a published procedure for the Fischer esterification of 3-aminopyrazine-2-carboxylic acid.[2]

  • Suspend 3-aminopyrazine-2-carboxylic acid (15.8 mmol) in methanol (250 mL) in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (3.2 mL) to the cooled suspension with stirring.

  • Remove the ice bath and stir the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into water (27 mL).

  • Carefully neutralize the solution to a pH of 7 by the slow addition of solid sodium bicarbonate (approximately 6.3 g). Be cautious of effervescence.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with a small amount of cold water and dry to obtain methyl 3-aminopyrazine-2-carboxylate.

Step 2: Synthesis of Methyl 3-acylaminopyrazine-2-carboxylate (Selective Mono-acylation)

This protocol is a general procedure for the acylation of the methyl ester intermediate.[1]

  • Disperse methyl 3-aminopyrazine-2-carboxylate (4 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous pyridine (1.5 equivalents, 6 mmol).

  • Stir the mixture for 5 minutes at room temperature.

  • Add the desired acyl chloride (1.2 equivalents, 4.8 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 48 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 hexane:ethyl acetate).

  • Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove pyridine, and then a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated ester, which can be purified by column chromatography if necessary.

Step 3: Synthesis of N-Acylaminopyrazine-2-carboxamide (Ammonolysis)

This protocol describes the final conversion of the acylated ester to the target carboxamide.[1]

  • Add the purified methyl 3-acylaminopyrazine-2-carboxylate (1 mmol) to an excess of a 2M solution of ammonia in anhydrous ethanol.

  • Stir the reaction mixture at room temperature for 24 hours. The product may precipitate out of solution.

  • Evaporate the solvent and excess ammonia under reduced pressure.

  • The resulting solid is the desired N-acylaminopyrazine-2-carboxamide. The product can be further purified by recrystallization if needed.

Quantitative Data Summary

The following table summarizes typical yields for the three-step synthesis of N-acylaminopyrazine-2-carboxamides, demonstrating the efficiency of this method in achieving selective mono-acylation.

Reaction Step Product Typical Yield Reference
1. Esterification Methyl 3-aminopyrazine-2-carboxylateNot explicitly stated, but the process is described as effective.[2]
2. Acylation Methyl 3-acylaminopyrazine-2-carboxylateVaries with acyl chloride, generally good yields.[1]
3. Ammonolysis N-Acylaminopyrazine-2-carboxamide90% - 99%[1]

References

managing triethylamine decomposition in microwave synthesis of pyrazinamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of pyrazinamide derivatives, with a specific focus on managing the decomposition of triethylamine (TEA).

Troubleshooting Guide

This guide addresses common issues encountered during the microwave synthesis of pyrazinamide derivatives, particularly those related to the use of triethylamine as a base.

Problem 1: Low Yield or No Product Formation

Question: I am attempting to synthesize a 3-aminopyrazine-2-carboxamide derivative from 3-chloropyrazine-2-carboxamide and a primary amine using triethylamine as the base under microwave irradiation, but I am getting a low yield or no desired product. What could be the issue?

Answer:

The primary suspect in this scenario is the decomposition of triethylamine (TEA) under microwave conditions.[1][2][3] At elevated temperatures achieved in microwave synthesis, TEA can undergo decomposition, leading to the formation of byproducts such as diethylamine.[1][2][3] This decomposition has two major consequences:

  • Consumption of Base: The decomposition reduces the amount of available TEA to act as an acid scavenger in your reaction, which can stall or slow down the desired nucleophilic substitution.

  • Formation of Reactive Byproducts: The resulting diethylamine is a nucleophile and can compete with your primary amine in reacting with the this compound starting material. This leads to the formation of an undesired side product, 3-(diethylamino)pyrazine-2-carboxamide, further reducing the yield of your target molecule.

Troubleshooting Steps:

  • Discontinue the use of Triethylamine: Due to its instability under microwave irradiation, it is strongly recommended to avoid using triethylamine as a base in these reactions.[1][2][3]

  • Substitute with a More Stable Base: Pyridine has been shown to be an effective and stable base for the microwave-assisted synthesis of pyrazinamide derivatives.[1] It is less nucleophilic than TEA and more resistant to decomposition under typical microwave synthesis conditions.

  • Consider Other Non-Nucleophilic Bases: If pyridine is not suitable for your specific substrate, other sterically hindered, non-nucleophilic bases could be explored. Examples include N,N-diisopropylethylamine (DIPEA or Hünig's base) and 2,6-lutidine. However, their efficacy and stability under your specific reaction conditions should be verified.

  • Optimize Reaction Conditions: Once you have selected a suitable base, you may need to re-optimize the reaction parameters such as temperature, time, and solvent for your specific substrates.

Problem 2: Presence of Unexpected Impurities in the Final Product

Question: After purification of my pyrazinamide derivative synthesized using triethylamine in the microwave, I am observing a persistent impurity that is difficult to remove. How can I identify and eliminate this impurity?

Answer:

The impurity is likely a side product resulting from the decomposition of triethylamine. As mentioned previously, TEA decomposes to diethylamine, which can react with your starting material, this compound, to form 3-(diethylamino)pyrazine-2-carboxamide. This side product may have similar polarity to your desired product, making it challenging to separate by standard chromatography.

Identification and Remediation:

  • Characterization of the Impurity: Use analytical techniques such as LC-MS and NMR to identify the impurity. The expected mass and spectral data for 3-(diethylamino)pyrazine-2-carboxamide should be compared with your experimental data.

  • Preventative Measures: The most effective solution is to prevent the formation of this impurity by not using triethylamine in the first place. Switching to a more stable base like pyridine should eliminate this issue.

  • Purification Strategy: If you have already synthesized a batch with this impurity, you may need to employ more advanced purification techniques, such as preparative HPLC or careful optimization of your column chromatography conditions (e.g., using a different solvent system or a gradient elution).

Frequently Asked Questions (FAQs)

Q1: Why is triethylamine not a suitable base for the microwave-assisted synthesis of pyrazinamide derivatives?

A1: Triethylamine is thermally unstable at the temperatures often reached during microwave-assisted synthesis. It decomposes to form byproducts, most notably diethylamine.[1][2][3] This decomposition leads to a reduction in the intended base concentration and the formation of undesired side products, ultimately resulting in lower yields and purification challenges.

Q2: What is the proposed mechanism for triethylamine decomposition under these conditions?

A2: While the exact mechanism under microwave irradiation is not extensively detailed in the literature for this specific reaction, it is likely analogous to thermal decomposition pathways. One plausible mechanism is a form of Hofmann elimination, where the amine undergoes elimination to form an alkene (ethene) and a secondary amine (diethylamine). The high-energy environment created by microwave irradiation can facilitate this decomposition.

Q3: What are the recommended alternative bases to triethylamine?

A3: Pyridine is a well-documented and successful alternative base for the microwave-assisted aminodehalogenation of this compound.[1] Other non-nucleophilic, sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine could also be considered, although their performance should be evaluated for your specific reaction.

Q4: What are the advantages of using microwave synthesis over conventional heating for preparing pyrazinamide derivatives?

A4: Microwave-assisted synthesis offers several advantages, including significantly shorter reaction times (minutes versus hours), often higher reaction yields, and reduced solvent usage, aligning with the principles of green chemistry.[4][5][6]

Q5: Can I use a domestic microwave oven for these syntheses?

A5: It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are specifically designed with safety features to handle sealed reaction vessels, high pressures, and flammable solvents. They also allow for precise control of temperature and power, which is crucial for reproducibility and safety.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 3-Benzylaminopyrazine-2-carboxamides

CompoundMethodBaseSolventTimeTemperature (°C)Yield (%)Reference
1-6 ConventionalTriethylamineTHF15 h7024-50[1]
7-15 MicrowavePyridineMethanol30 min14026-80[1]

Experimental Protocols

Detailed Experimental Protocol for the Microwave-Assisted Synthesis of 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide

This protocol is adapted from documented successful syntheses of pyrazinamide derivatives.[1]

Materials:

  • This compound

  • 4-Methylbenzylamine

  • Pyridine

  • Methanol (reagent grade)

  • Microwave synthesis reactor

  • Thick-walled microwave reaction tube with a magnetic stir bar

  • TLC plates, silica gel, and appropriate solvents for chromatography

Procedure:

  • In a thick-walled microwave reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Add 4-methylbenzylamine (2.0 mmol, 2.0 equivalents).

  • Add pyridine (1.0 mmol, 1.0 equivalent).

  • Add methanol (approximately 5 mL).

  • Seal the reaction tube with a specialized cap.

  • Place the reaction tube in the microwave synthesis reactor.

  • Set the reaction parameters as follows:

    • Temperature: 140 °C

    • Time: 30 minutes

    • Power: 200 W (or as appropriate for the reactor to maintain the target temperature)

  • After the reaction is complete, allow the tube to cool to room temperature.

  • Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate 1:1 eluent).

  • Once the reaction is complete, the reaction mixture can be adsorbed onto silica gel.

  • Purify the product by preparative flash chromatography using a suitable solvent gradient (e.g., hexane and ethyl acetate).

  • Recrystallize the purified product from a suitable solvent (e.g., ethanol or ethanol/water) to obtain the final product.

  • Characterize the final product using standard analytical techniques (NMR, IR, MS, and melting point).

Visualizations

TroubleshootingWorkflow start Start: Low yield or impurity in microwave synthesis of pyrazinamide derivative check_base Was triethylamine (TEA) used as the base? start->check_base tea_problem Problem: TEA decomposition is likely. Byproducts (diethylamine) cause side reactions. check_base->tea_problem Yes no_tea Potential Issue: - Sub-optimal reaction conditions - Substrate reactivity issue check_base->no_tea No solution_base Solution: Replace TEA with a stable base. tea_problem->solution_base optimize Optimize reaction conditions: - Temperature - Time - Solvent no_tea->optimize pyridine Recommended: Use Pyridine. solution_base->pyridine other_bases Alternatives: Consider DIPEA or 2,6-Lutidine. solution_base->other_bases pyridine->optimize other_bases->optimize end_success End: Successful synthesis with high yield and purity. optimize->end_success

Caption: Troubleshooting workflow for low yield or impurities.

ReactionPathway cluster_desired Desired Reaction cluster_side Side Reaction start_materials Starting Materials: This compound + Primary Amine (R-NH2) microwave Microwave Irradiation start_materials->microwave side_product Side Product: 3-(Diethylamino)pyrazine-2-carboxamide tea Triethylamine (TEA) (Base) tea->microwave desired_product Desired Product: 3-(Alkylamino)pyrazine-2-carboxamide microwave->desired_product Desired Pathway tea_decomp TEA Decomposition microwave->tea_decomp Undesired Pathway diethylamine Diethylamine (Et2NH) tea_decomp->diethylamine diethylamine->side_product Reacts with starting material

Caption: Desired vs. side reaction pathways with TEA.

References

troubleshooting inconsistent results in antimycobacterial screening assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in antimycobacterial screening assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our Minimum Inhibitory Concentration (MIC) values. What are the potential causes and solutions?

A1: Inconsistent MIC results can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the source of the variability. Key areas to investigate include inoculum preparation, the stability and solubility of the test agent, assay execution, incubation conditions, and how results are read and interpreted.[1]

Q2: How critical is the inoculum preparation for the reproducibility of our results?

A2: The preparation of the bacterial inoculum is one of the most critical steps for ensuring reproducible susceptibility results.[2][3] The density of the bacterial suspension is particularly important. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum may result in artificially low values.[4] It is essential to use a standardized and validated method, such as adjusting the suspension to a 0.5 McFarland standard, to ensure consistency.[4]

Q3: Can the growth medium affect the outcome of our antimycobacterial screening assays?

A3: Yes, the composition of the growth medium can significantly impact the growth of Mycobacterium tuberculosis and the activity of the compounds being tested.[4] Different media formulations (e.g., Middlebrook 7H9, 7H10, 7H11) and supplements like Oleic Acid-Albumin-Dextrose-Catalase (OADC) can lead to variations.[4] For consistent results, it is important to use the same media formulation and supplier for all related experiments.[4]

Q4: My compound is not showing consistent activity. Could the compound itself be the issue?

A4: Yes, the stability and solubility of the test compound are critical factors. Improper storage, such as incorrect temperatures or exposure to light and moisture, can cause degradation, leading to falsely high MIC values.[4] Repeated freeze-thaw cycles of stock solutions can also degrade the compound.[4] Additionally, poor solubility of the agent in the assay broth can lead to precipitation and inaccurate results.[1] It is advisable to prepare fresh stock solutions for each experiment and visually inspect wells for any signs of precipitation.[1][4]

Q5: We are noticing that the outer wells of our microplates are giving different results from the inner wells. What could be causing this?

A5: This phenomenon is known as the "edge effect" and is a common issue in microplate-based assays.[5][6] It is primarily caused by increased evaporation and temperature gradients in the wells on the perimeter of the plate.[5][6] This can lead to changes in the concentration of media components and test compounds, affecting mycobacterial growth.[6][7] To mitigate this, you can use low-evaporation lids, adhesive plate seals, or leave the outer wells empty and fill them with sterile media or water.[5][7][8]

Q6: What is a Z'-factor and how does it relate to the quality of my high-throughput screening (HTS) assay?

A6: The Z'-factor is a statistical parameter used to evaluate the robustness and quality of an HTS assay. It measures the separation between the signals of the positive and negative controls. A Z'-factor value between 0.5 and 1.0 is considered excellent and indicates a reliable assay suitable for screening. An assay with a Z'-factor below 0.5 may not be reliable for identifying hits. For instance, in a high-content screening assay using primary human macrophages, a Z'-factor above 0.4 was deemed suitable for screening purposes.[9]

Q7: We are experiencing contamination in our cultures. What are the common sources and how can we prevent it?

A7: Contamination in mycobacterial cultures can be introduced at various stages, including specimen collection, processing, and inoculation.[10][11] Common contaminants include bacteria and fungi.[12] Sources can include non-sterile reagents, environmental exposure, and improper aseptic techniques.[12] To prevent contamination, it is crucial to work in a biosafety cabinet, use sterile techniques, and regularly perform quality control checks on your reagents and environment.[10][12] Including a negative control (sterile buffer processed alongside specimens) can help identify the source of contamination.[11]

Troubleshooting Guides

Table 1: Common Issues and Solutions in Antimycobacterial Screening
Issue Potential Cause Recommended Solution
Inconsistent MIC Values Non-standardized inoculum density.[1][4]Prepare bacterial suspension to a 0.5 McFarland standard.[4]
Degradation of the test compound.[4]Prepare fresh stock solutions for each experiment and store them under recommended conditions.[1][4]
Inaccurate pipetting.[1]Calibrate pipettes regularly and use reverse pipetting for viscous liquids.[5]
Edge Effect Evaporation from outer wells.[5][6]Use low-evaporation lids, adhesive plate seals, or fill outer wells with sterile media.[5][8]
Temperature gradients across the plate.[5]Allow plates to equilibrate to the incubator temperature before stacking.
Contamination Non-sterile reagents or media.[12]Test new lots of reagents and media for sterility.[12]
Improper aseptic technique.[5]Review and reinforce aseptic work practices for all personnel.[12]
Environmental contaminants.Regularly clean and disinfect incubators, biosafety cabinets, and other equipment.[12]
Low Z'-Factor High variability in control wells.Optimize assay parameters such as inoculum size, incubation time, and reagent concentrations.[13]
Low signal-to-background ratio.Ensure optimal growth of mycobacteria in control wells.
Table 2: Quality Control Parameters for HTS Assays
Parameter Acceptable Range Description
Z'-Factor 0.5 - 1.0 (Excellent)A measure of the statistical separation between positive and negative controls.[9]
> 0 (Screening possible)Values below 0.5 indicate a less robust assay.
Signal-to-Background (S/B) Ratio > 4.0The ratio of the signal from the positive control to the signal from the negative control.[14]
Hit Rate 0.5% - 1.0% (Typical)The percentage of compounds identified as active in a primary screen.[14]

Experimental Protocols

Resazurin Microtiter Assay (REMA)

The REMA is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.[15] It relies on the reduction of the blue resazurin dye to pink resorufin by metabolically active bacteria.[15]

Materials:

  • 7H9 broth supplemented with OADC (7H9-S medium)[15]

  • 96-well microtiter plates

  • Test compounds and control drugs

  • M. tuberculosis inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution (0.01% w/v in sterile water)[16]

Procedure:

  • Preparation of Drug Dilutions: Prepare serial dilutions of the test compounds and control drugs in 7H9-S medium directly in the 96-well plates.

  • Inoculum Preparation: Grow M. tuberculosis to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension 1:100 in 7H9-S broth to achieve a final inoculum density of approximately 10^5 CFU/mL.[4]

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the drug dilutions. Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.[4]

  • Incubation: Cover the plates, seal them in plastic bags to prevent evaporation, and incubate at 37°C for 7 days.[16]

  • Addition of Resazurin: After the incubation period, add 30 µL of the resazurin solution to each well.[16]

  • Second Incubation: Re-incubate the plates overnight at 37°C.[16]

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[16]

Visualizations

Troubleshooting_Workflow Inconsistent_Results Inconsistent Screening Results Check_Inoculum Inoculum Preparation Inconsistent_Results->Check_Inoculum Check_Compound Compound Integrity Inconsistent_Results->Check_Compound Check_Assay_Conditions Assay Conditions Inconsistent_Results->Check_Assay_Conditions Check_Plate_Effects Microplate Issues Inconsistent_Results->Check_Plate_Effects Check_Contamination Contamination Inconsistent_Results->Check_Contamination Standardize_Inoculum Standardize Density (e.g., 0.5 McFarland) Check_Inoculum->Standardize_Inoculum Verify_Compound Verify Solubility & Stability (Prepare Fresh Stocks) Check_Compound->Verify_Compound Optimize_Assay Optimize Incubation Time & Temp. Calibrate Pipettes Check_Assay_Conditions->Optimize_Assay Mitigate_Edge_Effect Use Sealed Plates Avoid Outer Wells Check_Plate_Effects->Mitigate_Edge_Effect Aseptic_Technique Implement Strict Aseptic Technique QC Reagents Check_Contamination->Aseptic_Technique REMA_Workflow Start Start Prep_Plates Prepare Drug Dilutions in 96-Well Plate Start->Prep_Plates Inoculate Inoculate Plate Prep_Plates->Inoculate Prep_Inoculum Prepare Inoculum (0.5 McFarland, then 1:100) Prep_Inoculum->Inoculate Incubate_1 Incubate at 37°C for 7 Days Inoculate->Incubate_1 Add_Resazurin Add Resazurin Solution Incubate_1->Add_Resazurin Incubate_2 Incubate Overnight Add_Resazurin->Incubate_2 Read_Results Read Results (Blue = No Growth, Pink = Growth) Incubate_2->Read_Results End End Read_Results->End

References

Technical Support Center: Scaling Up the Synthesis of 3-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals scaling up the synthesis of 3-Chloropyrazine-2-carboxamide, a key building block for chemical library synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most widely adopted method for synthesizing this compound on a larger scale is the Sandmeyer reaction.[1][2][3] This process involves two main steps: the diazotization of the precursor, 3-aminopyrazine-2-carboxamide, using sodium nitrite in an acidic medium, followed by the copper(I) chloride-catalyzed conversion of the resulting diazonium salt to the final chlorinated product.

Q2: Why is stringent temperature control essential during this synthesis?

A2: Temperature control is critical for two primary reasons. First, the intermediate aryl diazonium salt is thermally unstable and can decompose rapidly at elevated temperatures, leading to significantly lower yields and the formation of impurities. The diazotization step should be maintained below 5 °C. Second, the Sandmeyer reaction itself can be exothermic. Poor temperature control can lead to runaway reactions and the formation of unwanted side products, such as phenols and tarry polymers.

Q3: What are the most common byproducts, and how can their formation be minimized?

A3: The primary byproducts are phenols (from the reaction of the diazonium salt with water) and biaryl compounds.[1] To minimize phenol formation, ensure all reagents and solvents are anhydrous and the reaction is run in a concentrated acid environment. Minimizing biaryl formation relies on maintaining good catalyst activity and ensuring efficient capture of the aryl radical intermediate by the chloride from the copper species.

Q4: My final product is difficult to purify and appears as a dark oil. What went wrong?

A4: The formation of a dark, oily product often indicates the presence of polymeric or tarry byproducts, which can result from poor temperature control or localized "hot spots" during the reaction. It can also suggest the formation of colored azo-coupling byproducts. To avoid this, ensure efficient stirring and controlled, slow addition of reagents. For purification, column chromatography is often necessary to remove these impurities.[4]

Q5: What purification methods are recommended for large-scale synthesis?

A5: For multi-gram to kilogram scale, purification typically involves an initial aqueous workup to remove inorganic salts and acids. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel plug filtration to remove polar impurities. If high purity is required, column chromatography may be unavoidable, though it is less ideal for very large quantities.[4][5]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound
Potential CauseRecommended Action
Incomplete Diazotization Verify the purity and stoichiometry of sodium nitrite. Ensure the addition is done slowly and subsurface in a highly acidic medium while maintaining the temperature below 5 °C.
Premature Diazonium Salt Decomposition Keep the diazonium salt solution consistently cold (0-5 °C) at all times. Use the solution immediately after its preparation.
Inactive Copper(I) Chloride Catalyst Use high-purity, freshly opened CuCl or prepare it fresh. Ensure the catalyst is fully dissolved in concentrated HCl before the addition of the diazonium salt.
Poor Quality Starting Material Confirm the purity of the starting 3-aminopyrazine-2-carboxamide via NMR or LC-MS. Impurities can interfere with the diazotization process.
Problem 2: Significant Formation of 3-Hydroxypyrazine-2-carboxamide
Potential CauseRecommended Action
Reaction with Water Use concentrated hydrochloric acid. Ensure all glassware is thoroughly dried before use. Minimize exposure of the diazonium salt to atmospheric moisture.
Reaction Temperature Too High High temperatures can accelerate the undesired reaction with water. Maintain strict temperature control (< 5 °C) throughout the Sandmeyer reaction phase.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure for a laboratory scale-up.

Step A: Diazotization of 3-Aminopyrazine-2-carboxamide

  • In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge 3-aminopyrazine-2-carboxamide (1.0 eq) and concentrated hydrochloric acid (approx. 4-5 volumes).

  • Cool the resulting slurry to 0-5 °C using a circulating chiller.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water (approx. 1-2 volumes).

  • Add the sodium nitrite solution dropwise to the stirred slurry over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting solution at 0-5 °C for an additional 30 minutes after the addition is complete. The solution should be clear and yellow-orange.

Step B: Sandmeyer Reaction

  • In a separate reactor, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (approx. 3-4 volumes).

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step A to the cold copper(I) chloride solution over 60-90 minutes, maintaining the internal temperature below 10 °C. Vigorous gas (N₂) evolution will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours or until gas evolution ceases.

Step C: Workup and Isolation

  • Quench the reaction mixture by pouring it into a mixture of ice and water.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography.

Quantitative Data Summary

ParameterDiazotizationSandmeyer ReactionTypical Overall Yield
Key Reagent Sodium Nitrite (NaNO₂)Copper(I) Chloride (CuCl)-
Stoichiometry (eq) 1.0 - 1.21.1 - 1.5-
Temperature (°C) 0 - 50 - 10-
Typical Duration (h) 1.5 - 2.53 - 6-
Reported Yield (%) --45% - 70%

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Purification A 3-Aminopyrazine- 2-carboxamide C Diazotization (0-5 °C) A->C B HCl, NaNO₂, H₂O B->C D Sandmeyer Reaction (CuCl, <10 °C) C->D Diazonium Salt (Intermediate) E Aqueous Workup & Extraction D->E F Recrystallization or Chromatography E->F G Final Product: 3-Chloropyrazine- 2-carboxamide F->G

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway Start 3-Aminopyrazine- 2-carboxamide Diazonium Aryl Diazonium Salt Intermediate Start->Diazonium NaNO₂ / HCl Radical Aryl Radical Diazonium->Radical Cu(I) catalyst -N₂ Side_Phenol Phenolic Impurity Diazonium->Side_Phenol H₂O, Δ Side_Azo Azo Byproduct Diazonium->Side_Azo Excess Amine Product 3-Chloropyrazine- 2-carboxamide (Desired Product) Radical->Product Cu(II)-Cl

Caption: Simplified reaction pathway showing desired product and key side reactions.

Troubleshooting_Tree Problem Low Yield or Impure Product Check_Temp Was Temp < 5°C during Diazotization? Problem->Check_Temp Check_Color Was final reaction dark/tarry? Problem->Check_Color Check_Purity Was starting material pure? Problem->Check_Purity Sol_Temp_No Action: Improve cooling. Cause: Diazonium decomposition. Check_Temp->Sol_Temp_No No Sol_Temp_Yes OK Check_Temp->Sol_Temp_Yes Yes Sol_Color_Yes Action: Improve stirring & slow reagent addition. Cause: Polymerization. Check_Color->Sol_Color_Yes Yes Sol_Color_No OK Check_Color->Sol_Color_No No Sol_Purity_No Action: Repurify starting material before use. Cause: Side reactions. Check_Purity->Sol_Purity_No No Sol_Purity_Yes OK Check_Purity->Sol_Purity_Yes Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

analytical challenges in characterizing impure 3-Chloropyrazine-2-carboxamide samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical challenges in characterizing impure 3-Chloropyrazine-2-carboxamide samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

A1: Impurities in this compound samples can originate from several sources:

  • Synthesis-Related Impurities: These can include unreacted starting materials (e.g., 3-chloropyrazine-2-carbonitrile), intermediates, and byproducts from side reactions. For instance, if triethylamine is used as a base in subsequent reactions, its decomposition can lead to byproducts like diethylamine, which may react with starting materials to form inadvertent side products.[1]

  • Degradation Products: this compound can degrade under certain conditions (e.g., exposure to acid, base, heat, light, or oxidizing agents), leading to the formation of degradation products. Forced degradation studies are often performed to identify these potential impurities.[2][3][4]

  • Residual Solvents and Reagents: Solvents and reagents used during synthesis and purification may remain in the final product.

Q2: What are the recommended initial analytical techniques for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reversed-phase HPLC method with UV detection is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can help identify and quantify impurities if they are present at sufficient levels.

  • Infrared (IR) Spectroscopy: IR can provide information about the functional groups present and can be used for initial identification and comparison against a reference standard.

Q3: How can I confirm the identity of an unknown peak in my chromatogram?

A3: Identifying an unknown peak typically involves a multi-step approach:

  • LC-MS Analysis: Determine the mass-to-charge ratio (m/z) of the unknown peak to obtain its molecular weight.

  • Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, heat, oxidation, light) to see if the unknown peak is generated as a degradation product.[2][3][4]

  • Synthesis of Potential Impurities: Based on the synthesis route and potential side reactions, synthesize likely impurities and compare their retention times and mass spectra to the unknown peak.

  • High-Resolution Mass Spectrometry (HRMS): Obtain a more accurate mass measurement to help determine the elemental composition of the impurity.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, NMR spectroscopy can provide detailed structural information.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of impure this compound samples.

Problem 1: Peak Tailing

  • Symptom: The peak for this compound or impurities has an asymmetrical shape with a "tail" extending from the back of the peak.

  • Potential Causes & Solutions:

Potential CauseSolution
Secondary Interactions with Residual Silanols Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in a single, protonated form. Use a modern, high-purity, end-capped column (e.g., Type B silica) to minimize exposed silanol groups.[5] Increase the buffer concentration (e.g., 20-50 mM) to help mask the activity of residual silanols.[5]
Column Overload Reduce the injection volume or dilute the sample to see if the peak shape improves.[6]
Column Contamination or Void If all peaks in the chromatogram are tailing, the inlet frit of the column may be partially blocked. Try back-flushing the column.[7] If the problem persists, the column may have a void and should be replaced.
Incorrect Mobile Phase pH Ensure the mobile phase is properly prepared and the pH is accurate. An incorrect pH can lead to poor peak shape.[7]

Problem 2: Peak Splitting or Shoulders

  • Symptom: A single peak appears as two or more merged peaks or with a "shoulder".

  • Potential Causes & Solutions:

Potential CauseSolution
Co-eluting Impurity This may indicate two different compounds eluting very close together. Try a smaller injection volume to see if two distinct peaks appear.[8] Optimize the HPLC method by adjusting the mobile phase composition, temperature, or flow rate to improve resolution.[8]
Sample Solvent Incompatibility The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing peak distortion for early eluting peaks. Whenever possible, dissolve the sample in the initial mobile phase.
Blocked Column Frit or Column Void A blockage can disrupt the flow path, leading to peak splitting. If all peaks are affected, the frit or column may need to be replaced.[8]
Temperature Mismatch A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting. Consider using a solvent pre-heater or a column oven.[8]

Problem 3: Ghost Peaks

  • Symptom: Unexpected peaks appear in the chromatogram, often in blank runs.

  • Potential Causes & Solutions:

Potential CauseSolution
Carryover from Previous Injections Run blank injections (solvent only) to confirm carryover.[6] Implement a robust needle wash procedure in the autosampler method.
Contaminated Mobile Phase or Solvents Use fresh, high-purity solvents and filter them before use.[6] Check solvent bottles for any signs of contamination or precipitation.
Column Bleed If ghost peaks increase with column usage, it may be due to the degradation of the stationary phase. Replace the column.[6]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

To identify potential degradation products, subject a solution of this compound (approx. 1 mg/mL) to the following stress conditions. Analyze the stressed samples by HPLC-MS. A degradation of 10-20% is generally considered adequate.[2]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

Visualizations

Diagram 1: General Workflow for Impurity Identification

G cluster_0 Initial Analysis cluster_1 Identification cluster_2 Confirmation A Impure this compound Sample B HPLC Analysis A->B C Unknown Peak Detected B->C D LC-MS Analysis (Determine MW) C->D E Forced Degradation Study C->E F Synthesize Potential Impurities C->F H Compare Retention Time & Mass Spectra D->H E->H F->H G Isolate and Perform NMR I Structure Elucidation H->I I->G

Caption: Workflow for the identification of unknown impurities.

Diagram 2: Troubleshooting Logic for HPLC Peak Tailing

G Start Peak Tailing Observed AllPeaks Are all peaks tailing? Start->AllPeaks ReduceLoad Reduce Sample Load AllPeaks->ReduceLoad No Backflush Backflush Column AllPeaks->Backflush Yes Improved1 Peak Shape Improved? ReduceLoad->Improved1 CheckpH Check Mobile Phase pH Improved2 Peak Shape Improved? CheckpH->Improved2 NewColumn Use End-Capped Column Improved3 Peak Shape Improved? NewColumn->Improved3 ReplaceColumn Replace Column Backflush->ReplaceColumn Improved1->CheckpH No Resolved Problem Resolved Improved1->Resolved Yes Improved2->NewColumn No Improved2->Resolved Yes Improved3->ReplaceColumn No Improved3->Resolved Yes

Caption: Decision tree for troubleshooting peak tailing in HPLC.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Benzylaminopyrazine-2-carboxamides: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel compounds is paramount. The pyrazine ring, a key scaffold in many biologically active molecules, is of particular interest. This guide provides a detailed comparison of conventional and microwave-assisted synthetic methods for a promising class of these compounds: 3-benzylaminopyrazine-2-carboxamides. We will objectively examine the performance of each method, supported by experimental data, to inform the selection of the most appropriate technique.

Executive Summary

The synthesis of 3-benzylaminopyrazine-2-carboxamides can be effectively achieved through both conventional heating and microwave irradiation. Experimental evidence indicates that microwave-assisted synthesis consistently offers significant advantages in terms of dramatically reduced reaction times and often higher product yields.[1] While both methods can produce the desired compounds, the choice between them will likely depend on the available equipment, desired throughput, and the specific derivative being synthesized.

Comparative Data

The following table summarizes the quantitative data from representative synthetic procedures for 3-amino-N-benzylpyrazine-2-carboxamide, highlighting the key performance differences between conventional and microwave-assisted approaches.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 13 hours9 - 42 minutes
Yield (%) 29% - 72%75% - 87%
Temperature (°C) Room Temperature / Reflux120 - 130°C
Power (W) Not Applicable90 - 100 W

Data compiled from studies on the synthesis of 3-amino-N-benzylpyrazine-2-carboxamide and analogous heterocyclic amides.[1][2]

Experimental Protocols

Detailed methodologies for both conventional and microwave-assisted synthesis are provided below. These protocols are based on established procedures for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.[2]

Conventional Synthesis: Aminolysis of Methyl 3-aminopyrazine-2-carboxylate

This procedure involves a two-step process starting from 3-aminopyrazine-2-carboxylic acid.

Step 1: Esterification of 3-aminopyrazine-2-carboxylic acid

  • 3-aminopyrazine-2-carboxylic acid is dissolved in methanol.

  • Sulfuric acid is added dropwise as a catalyst.

  • The mixture is stirred at room temperature for 48 hours.

  • The solvent is evaporated under reduced pressure, and the residue is neutralized to yield methyl 3-aminopyrazine-2-carboxylate.

Step 2: Aminolysis

  • The intermediate methyl ester is dissolved in methanol.

  • Substituted benzylamine and ammonium chloride are added to the solution.

  • The reaction mixture is heated under reflux for an extended period (e.g., 13 hours) until completion, monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the solvent is removed, and the crude product is purified, typically by column chromatography, to yield the final 3-benzylaminopyrazine-2-carboxamide.

Microwave-Assisted Synthesis

This method utilizes a coupling agent and microwave irradiation to achieve rapid amide bond formation.[2]

  • To a solution of 3-aminopyrazine-2-carboxylic acid in anhydrous dimethyl sulfoxide (DMSO), 1,1'-carbonyldiimidazole (CDI) is added as a coupling agent.

  • The mixture is stirred to form the activated intermediate.

  • The corresponding benzylamine is then added to the reaction mixture.

  • The reaction vessel is sealed and placed in a microwave reactor.

  • The mixture is irradiated at a controlled temperature of 120°C for 30 minutes with a power output of 100 W.[2]

  • After cooling, the reaction mixture is typically poured into water to precipitate the crude product.

  • The solid is collected by filtration, washed, and purified if necessary.

Synthesis Workflow Comparison

The following diagram illustrates the distinct workflows for the conventional and microwave-assisted synthesis of 3-benzylaminopyrazine-2-carboxamides.

Synthesis_Comparison cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis C_Start 3-Aminopyrazine- 2-carboxylic Acid C_Ester Esterification (H2SO4, MeOH, 48h) C_Start->C_Ester C_Intermediate Methyl 3-aminopyrazine- 2-carboxylate C_Ester->C_Intermediate C_Aminolysis Aminolysis (Benzylamine, NH4Cl, Reflux, 13h) C_Intermediate->C_Aminolysis C_Product 3-Benzylaminopyrazine- 2-carboxamide C_Aminolysis->C_Product M_Start 3-Aminopyrazine- 2-carboxylic Acid M_Activation Activation (CDI, DMSO) M_Start->M_Activation M_Intermediate Activated Intermediate M_Activation->M_Intermediate M_Amidation Amidation (Benzylamine, MW, 120°C, 30 min) M_Intermediate->M_Amidation M_Product 3-Benzylaminopyrazine- 2-carboxamide M_Amidation->M_Product

Caption: Comparative workflow of conventional vs. microwave synthesis.

Discussion

The primary advantage of microwave-assisted synthesis is the dramatic reduction in reaction time, from many hours to mere minutes.[1] This acceleration is attributed to the efficient and rapid heating of the polar reagents and solvents by microwave energy, leading to faster reaction rates.[3] In the synthesis of 3-amino-N-benzylpyrazine-2-carboxamide, the microwave method yielded 75% of the product in 30 minutes, whereas a conventional approach yielded only 29% after a significantly longer reaction time.[2]

Furthermore, microwave synthesis often results in higher yields and cleaner reaction profiles, potentially simplifying the purification process.[4] The focused heating can minimize the formation of byproducts that may occur during prolonged heating in conventional methods.

Conversely, conventional synthesis relies on standard laboratory equipment that is readily available in any synthetic chemistry lab. The reactions, although slower, are straightforward to set up and monitor. For laboratories not equipped with a dedicated microwave reactor, conventional heating remains a viable, albeit less efficient, option.

Conclusion

For the synthesis of 3-benzylaminopyrazine-2-carboxamides, microwave-assisted methods demonstrate clear advantages in terms of speed and efficiency, often providing higher yields in a fraction of the time required for conventional heating.[1][5] This makes it a highly attractive option for rapid lead generation and optimization in a drug discovery setting. While conventional methods are still effective, they are significantly more time-consuming. The adoption of microwave-assisted synthesis can, therefore, substantially accelerate research and development timelines for this important class of compounds.

References

Comparative Analysis of 3-Chloropyrazine-2-carboxamide Derivatives and Pyrazinamide in Antitubercular Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Antitubercular Potential of Novel Pyrazinamide Analogs

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis treatment, uniquely effective against non-replicating or "persister" mycobacteria.[1][2] However, the rise of drug-resistant strains necessitates the development of new, potent antitubercular agents. This guide provides a comparative analysis of the in vitro activity of a series of 3-Chloropyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis, benchmarked against the established efficacy of pyrazinamide.

The data presented is synthesized from studies on aminodehalogenation of this compound, which has yielded several promising 3-benzylaminopyrazine-2-carboxamides.[3][4] Certain derivatives have demonstrated in vitro activity against the H37Rv strain of M. tuberculosis that is equivalent or superior to that of pyrazinamide.[3]

Quantitative Comparison of Antitubercular Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives compared to the standard, Pyrazinamide. Lower MIC values indicate higher potency.

CompoundDerivative TypeMIC (µM) against M. tuberculosis H37RvReference
Pyrazinamide (Standard) -42 (equivalent to 12.5 µg/mL)[3]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (Compound 8)Benzylamino-substituted6[3][4]
3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide (Compound 9)Benzylamino-substituted42[3]
3-{[4-(trifluoromethyl)benzyl]amino}pyrazine-2-carboxamide (Compound 4)Benzylamino-substituted42[3]
3-{[3-(trifluoromethyl)benzyl]amino}pyrazine-2-carboxamide (Compound 12)Benzylamino-substituted42[3]
N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide (Compound 1a)N-benzyl-3-(benzylamino)-substituted36 (equivalent to 12.5 µg/mL)[5]
N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (Compound 9a)N-benzyl-3-(benzylamino)-substituted27 (equivalent to 12.5 µg/mL)[5]

Notably, compound 8 (3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide) exhibited the most potent activity with a MIC of 6 µM, significantly lower than that of pyrazinamide.[3][4] This compound also demonstrated low cytotoxicity in the HepG2 cell line (IC50 ≥ 250 µM).[3]

Activity Against Resistant Strains

Leading compounds were also tested against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. The results for compounds 8 and 9 are presented below.

CompoundMIC (µM) against MDR/XDR StrainsReference
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (Compound 8)250[3]
3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide (Compound 9)62.5[3]

Experimental Protocols

The following methodologies were employed in the cited studies to determine the antitubercular activity of the compounds.

Synthesis of this compound Derivatives

The precursor, this compound, was synthesized from 3-chloropyrazine-2-carbonitrile via partial hydrolysis.[3] The final derivatives were obtained through aminodehalogenation, reacting the precursor with various substituted benzylamines.[3][4] This reaction was often performed under microwave-assisted conditions to improve yields and reaction times.[3]

In Vitro Antimycobacterial Activity Assay

The antimycobacterial activity was evaluated against Mycobacterium tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC) was determined using a microplate dilution method.

  • Preparation of Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv was prepared in a suitable broth, and the turbidity was adjusted to a McFarland standard to ensure a standardized bacterial concentration.

  • Microplate Assay: The compounds were serially diluted in 7H9 broth in 96-well microplates. The mycobacterial suspension was then added to each well.

  • Incubation: The plates were incubated at 37°C for a specified period (typically 14-21 days).

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited the visible growth of the mycobacteria.

Mechanism of Action: A Brief Overview

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[1][6] POA disrupts membrane potential and interferes with energy production in M. tuberculosis, particularly in the acidic environment of phagosomes where the bacilli often reside.[7][8] Resistance to PZA is most commonly associated with mutations in the pncA gene.[1][7] While the exact target of these novel this compound derivatives is under investigation, molecular docking studies have suggested that they may interact with the mycobacterial enoyl-ACP reductase (InhA), a different target from that of pyrazinamide.[3][9]

Visualizing the Comparative Analysis

The following diagram illustrates the logical workflow for comparing the antitubercular activity of the novel derivatives against the standard drug, pyrazinamide.

G cluster_synthesis Compound Synthesis & Selection cluster_testing Antitubercular Activity Testing cluster_analysis Comparative Analysis start Start: this compound derivatives Synthesis of Benzylamino Derivatives start->derivatives mic_h37rv MIC Determination vs. M. tuberculosis H37Rv derivatives->mic_h37rv PZA Pyrazinamide (Standard) PZA->mic_h37rv mic_mdr MIC Determination vs. MDR/XDR Strains mic_h37rv->mic_mdr Select Lead Compounds comparison Compare MIC Values mic_h37rv->comparison mic_mdr->comparison conclusion Efficacy Conclusion comparison->conclusion

Caption: Workflow for the comparative evaluation of novel antitubercular agents.

References

Structure-Activity Relationship of 3-Substituted Pyrazine-2-carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted pyrazine-2-carboxamides, a class of compounds with significant therapeutic potential. By examining the impact of various substituents at the 3-position of the pyrazine ring, we aim to elucidate key structural determinants for biological activity against different targets, including Mycobacterium tuberculosis and Fibroblast Growth Factor Receptors (FGFR). The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.

Antimycobacterial Activity

The pyrazine-2-carboxamide scaffold is central to the tuberculostatic drug pyrazinamide. Modifications at the 3-position have been extensively explored to enhance efficacy and overcome resistance. The following tables summarize the in vitro antimycobacterial activity of various 3-substituted pyrazine-2-carboxamides against Mycobacterium tuberculosis H37Rv.

Data Presentation: Antimycobacterial Activity

Table 1: In Vitro Activity of 3-Benzylaminopyrazine-2-carboxamides against M. tuberculosis H37Rv

Compound ID3-Substituent (R)MIC (µM)[1]
1 Benzylamino>438
2 (3-Chlorobenzyl)amino42
3 (4-Chlorobenzyl)amino21
4 (3-Methylbenzyl)amino21
5 (4-Methylbenzyl)amino6
6 (3-Methoxybenzyl)amino42
7 (4-Methoxybenzyl)amino21
8 (4-Fluorobenzyl)amino21
Pyrazinamide (Standard)42

Table 2: In Vitro Activity of 3-Alkylamino-N-methylpyrazine-2-carboxamides against M. tuberculosis H37Rv

Compound ID3-Substituent (R)MIC (µg/mL)[2]
12 n-Butylamino>100
13 n-Pentylamino50
14 n-Hexylamino25
15 n-Heptylamino25
16 n-Octylamino25

FGFR Inhibitory Activity

Recent studies have explored 3-substituted pyrazine-2-carboxamides as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. The data below highlights the inhibitory potential of this chemical class against FGFR1.

Data Presentation: FGFR1 Inhibitory Activity

Table 3: In Vitro Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivatives against FGFR1

Compound ID3-SubstituentFGFR1 IC50 (nM)
18i 3-amino-N-(3,5-dihydroxyphenyl)-6-methylData not available in abstract[3]
BGJ398 (Reference Inhibitor)0.9
FIIN-1 (Reference Inhibitor)Not specified as direct IC50[3]

Note: Specific IC50 values for compound 18i were not available in the provided search results, though it is described as a pan-FGFR inhibitor with favorable in vitro activity.[3]

Experimental Protocols

Synthesis of 3-Substituted Pyrazine-2-carboxamides

A general synthetic route for N-substituted 3-aminopyrazine-2-carboxamides involves a two-step process. First, 3-aminopyrazine-2-carboxylic acid undergoes Fischer esterification with methanol in the presence of sulfuric acid to yield the corresponding methyl ester. Subsequently, the methyl ester is subjected to aminolysis with the desired amine. This reaction can be facilitated by microwave irradiation to afford the final N-substituted 3-aminopyrazine-2-carboxamide.[1]

Alternatively, the synthesis can be achieved by activating the 3-aminopyrazine-2-carboxylic acid with a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent like dimethyl sulfoxide (DMSO). The resulting activated intermediate is then reacted with the appropriate amine, often under microwave irradiation, to yield the desired amide.[1]

Antimycobacterial Susceptibility Testing

The in vitro antimycobacterial activity of the synthesized compounds is typically determined using a broth microdilution method. A standardized assay, such as the Microplate Alamar Blue Assay (MABA), is commonly employed. The general procedure is as follows:

  • A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of each compound are prepared in a 96-well microplate containing a specialized mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • A standardized inoculum of Mycobacterium tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37 °C for a defined period (typically 7-14 days).

  • Following incubation, a growth indicator dye, such as Alamar Blue, is added to each well.

  • The plates are re-incubated for 24 hours to allow for color development. A color change from blue to pink indicates bacterial growth.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change, indicating inhibition of mycobacterial growth.

FGFR Kinase Inhibition Assay

The inhibitory activity of compounds against FGFR kinases can be evaluated using various in vitro kinase assay formats, such as the LanthaScreen™ Eu Kinase Binding Assay or the ADP-Glo™ Kinase Assay. A representative protocol for an enzymatic kinase assay is outlined below:

  • The assay is performed in a microplate format.

  • The reaction mixture typically contains the recombinant FGFR kinase domain, a specific peptide substrate, and ATP.

  • Test compounds are serially diluted and added to the reaction wells.

  • The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified.

  • In the case of the ADP-Glo™ assay, the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then measured using a luciferase/luciferin reaction to produce a luminescent signal.[4]

  • The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Mandatory Visualizations

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start 3-Chloropyrazine-2-carboxamide reaction Aminodehalogenation start->reaction sub Substituted Amine sub->reaction product 3-Substituted Pyrazine-2-carboxamide reaction->product antimycobacterial Antimycobacterial Assay (M. tuberculosis) product->antimycobacterial fgfr FGFR Kinase Assay product->fgfr cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) product->cytotoxicity mic Determine MIC values antimycobacterial->mic ic50 Determine IC50 values fgfr->ic50 sar Structure-Activity Relationship Analysis mic->sar ic50->sar Pyrazinamide_MoA cluster_cell PZA Pyrazinamide (PZA) pncA pncA (Pyrazinamidase) PZA->pncA Pro-drug activation POA Pyrazinoic Acid (POA) target Multiple Targets (e.g., Fatty Acid Synthase I, Ribosomal Protein S1) POA->target Inhibition pncA->POA effect Disruption of Membrane Energetics & Inhibition of Trans-translation target->effect FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimer Dimerization & Autophosphorylation FGFR->Dimer RAS_MAPK RAS-MAPK Pathway Dimer->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimer->PI3K_AKT PLCg PLCγ Pathway Dimer->PLCg Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Inhibitor 3-Substituted Pyrazine-2-carboxamide Inhibitor->Dimer Inhibition

References

Cytotoxicity of Pyrazine Derivatives: A Comparative Analysis of Carboxamide vs. Carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of pyrazine derivatives bearing either a carboxamide or a carbonitrile functional group. This analysis is supported by experimental data from published studies to aid in the strategic design of novel therapeutic agents.

Pyrazine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide-ranging pharmacological activities, including anticancer properties.[1] The strategic modification of functional groups on the pyrazine scaffold is a key approach in optimizing the therapeutic potential of these molecules. Among the various substitutions, the carboxamide and carbonitrile moieties are frequently employed. While the carboxamide group can participate in hydrogen bonding and influence solubility, the carbonitrile group, often considered a bioisosteric replacement for the carboxamide, can impact the molecule's electronic properties and metabolic stability.[1] Understanding the cytotoxic implications of this functional group exchange is crucial for advancing the development of pyrazine-based anticancer agents.

Comparative Cytotoxicity Data

The cytotoxic effects of pyrazine derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit 50% of cell growth, is a critical parameter for comparing the cytotoxic potential of these derivatives.[1]

A study comparing 3-benzylaminopyrazine-2-carboxamides to their corresponding carbonitrile analogs found that the carboxamide series exhibited comparable antimycobacterial activity but lower cytotoxicity.[2] This suggests that for this particular scaffold, the carboxamide moiety may offer a more favorable therapeutic window.

The following table summarizes the in vitro cytotoxicity of selected pyrazine carboxamide and carbonitrile derivatives against various cancer cell lines, providing insights into their structure-activity relationships (SAR).

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Carboxamide 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideHepG2≥ 250[2]
Carboxamide N-(4-CF3-phenyl)-3-aminopyrazine-2-carboxamideHepG241.4[1][3]
Carboxamide N-(2,4-diOCH₃-phenyl)-3-aminopyrazine-2-carboxamideHepG2> 50[1][3]
Carboxamide N-(4-Cl-phenyl)-3-aminopyrazine-2-carboxamideHepG2> 250[1]
Carboxamide 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideHepG2> 50[3]

Experimental Protocols

The following is a generalized experimental protocol for determining the cytotoxicity of pyrazine derivatives using the MTT assay, based on methodologies described in the cited literature.[1]

1. Cell Culture and Seeding:

  • Cancer cells (e.g., HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[1]

2. Compound Treatment:

  • The test compounds (pyrazine carboxamide and carbonitrile derivatives) are dissolved in a suitable solvent, such as DMSO, to create stock solutions.

  • A series of dilutions of the test compounds are prepared in the cell culture medium.

  • The culture medium from the seeded plates is replaced with the medium containing various concentrations of the test compounds.

  • The plates are then incubated for a period of 48 to 72 hours.[1]

3. MTT Assay:

  • Following the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 5 mg/mL) is added to each well.

  • The plates are incubated for an additional 4 hours, during which viable cells metabolize the MTT into formazan crystals.[1]

  • The medium containing MTT is then removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals, resulting in a colored solution.[1]

4. Data Analysis:

  • The absorbance of the colored solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[1]

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions cell_seeding->compound_prep add_compounds Treat Cells with Compounds compound_prep->add_compounds incubation Incubate for 48-72h add_compounds->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan measure_absorbance Measure Absorbance dissolve_formazan->measure_absorbance calculate_viability Calculate Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of pyrazine derivatives are often attributed to their ability to interfere with critical cellular signaling pathways. The 3-amino-6-aryl-2-carboxamide substructure, for instance, is found in numerous kinase inhibitors, suggesting that these compounds may exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival.[1] Further investigation into the specific molecular targets and signaling pathways affected by carboxamide and carbonitrile pyrazine derivatives is an active area of research.

signaling_pathway cluster_cell Cancer Cell Pyrazine_Derivative Pyrazine Derivative (Carboxamide or Carbonitrile) Kinase Protein Kinase Pyrazine_Derivative->Kinase Inhibition Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Kinase->Downstream_Signaling Blocks Activation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Leads to

Caption: Postulated mechanism of action for pyrazine derivatives.

References

Validating Antimycobacterial Activity Against M. tuberculosis H37Rv: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurately assessing the efficacy of novel compounds against Mycobacterium tuberculosis is a critical step in the discovery pipeline. The H37Rv strain serves as a global standard for this purpose. This guide provides a comparative overview of the most common in vitro methods used to validate antimycobacterial activity, complete with experimental protocols and performance data.

Key Validation Methods at a Glance

The primary methods for determining the antimycobacterial activity of a compound are the Microplate Alamar Blue Assay (MABA) and the Resazurin Microtiter Assay (REMA). Both are colorimetric assays that provide a quantitative measure of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. Alongside these, the traditional Colony Forming Unit (CFU) counting method remains a gold standard for quantifying viable bacteria, though it is more labor-intensive.

Method Principle Typical Time to Result Throughput Endpoint
MABA AlamarBlue (resazurin-based) is reduced by metabolically active cells, causing a color change from blue to pink.[1][2]7-14 daysHigh (96- or 384-well plates)[3]Visual or spectrophotometric reading of color change.[2]
REMA Resazurin (a blue, non-fluorescent dye) is reduced to the pink, fluorescent resorufin by viable bacterial cells.[4][5]7-10 daysHigh (96-well plates)[5]Visual or fluorometric reading of color change.[5]
CFU Counting Serial dilutions of a bacterial culture are plated on solid media, and the number of visible colonies is counted after incubation.[6]3-4 weeksLowManual counting of colonies.[6]

Comparative Performance: MIC Values of Standard Drugs

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for standard anti-tuberculosis drugs against M. tuberculosis H37Rv, as determined by MABA and REMA. These values can serve as a benchmark for evaluating the potency of new chemical entities.

Drug MABA MIC (µg/mL) REMA MIC (µg/mL)
Isoniazid0.015 - 0.5[7][8][9]0.03 - 0.25[4][8]
Rifampicin0.064 - 1.0[10][11][12]0.12 - 0.5[8][12]
Ethambutol2.0 - 8.0[13][14]0.5 - 8.0[14][15]
Pyrazinamide25 - 200 (at acidic pH)[1][16][17]Not commonly reported

Note: The MIC of Pyrazinamide is highly dependent on the pH of the culture medium, with activity being significantly greater at an acidic pH (around 5.5).[18][19]

Experimental Workflow

The general workflow for determining the antimycobacterial activity of a compound involves preparing the bacterial inoculum, performing serial dilutions of the test compound, incubating the bacteria with the compound, and finally, assessing bacterial viability.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_culture Prepare M. tuberculosis H37Rv Culture prep_inoculum Adjust Inoculum to McFarland Standard prep_culture->prep_inoculum dispense Dispense Inoculum and Compounds into Microplate prep_inoculum->dispense prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->dispense incubate Incubate at 37°C dispense->incubate add_reagent Add Indicator Reagent (AlamarBlue/Resazurin) incubate->add_reagent incubate_reagent Incubate for Color Development add_reagent->incubate_reagent read_results Read Results (Visual/Spectrophotometer) incubate_reagent->read_results determine_mic Determine MIC read_results->determine_mic

Antimycobacterial Activity Validation Workflow.

Detailed Experimental Protocols

Microplate Alamar Blue Assay (MABA)

The MABA is a widely used method for determining the MIC of compounds against M. tuberculosis.[3]

  • Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1, which is then further diluted.

  • Plate Setup: In a 96-well microplate, serial two-fold dilutions of the test compounds are prepared in 100 µL of 7H9 broth.

  • Inoculation: 100 µL of the prepared M. tuberculosis inoculum is added to each well containing the test compound. Control wells containing only inoculum (positive control) and only medium (negative control) are also included.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Addition of AlamarBlue: After the initial incubation, 20 µL of AlamarBlue reagent and 12.5 µL of 20% Tween 80 are added to each well.[2]

  • Final Incubation and Reading: The plate is re-incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.[2]

Resazurin Microtiter Assay (REMA)

The REMA is a similar and often faster alternative to the MABA.[4][5]

  • Preparation of Inoculum: Similar to the MABA protocol, a standardized inoculum of M. tuberculosis H37Rv is prepared in 7H9 broth.

  • Plate Setup: Serial dilutions of the test compounds are made in a 96-well microplate with 100 µL of 7H9 broth per well.[5]

  • Inoculation: 100 µL of the bacterial suspension is added to each well.[5]

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Addition of Resazurin: 30 µL of a freshly prepared resazurin solution is added to each well.

  • Final Incubation and Reading: The plate is incubated for another 24-48 hours. The MIC is identified as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.[5]

Colony Forming Unit (CFU) Counting

CFU counting is a direct method to quantify viable bacteria.

  • Exposure to Compound: M. tuberculosis H37Rv is incubated in liquid culture with various concentrations of the test compound for a defined period.

  • Serial Dilution: Aliquots from each culture are serially diluted in a suitable buffer (e.g., phosphate-buffered saline with Tween 80).

  • Plating: A small volume (e.g., 100 µL) of each dilution is plated onto Middlebrook 7H10 or 7H11 agar plates.

  • Incubation: The plates are incubated at 37°C for 3-4 weeks until colonies are visible.

  • Counting: The number of colonies on plates with a countable range (typically 30-300 colonies) is determined. The CFU per milliliter of the original culture is then calculated based on the dilution factor.[6]

References

comparative docking scores of pyrazine derivatives in enoyl-ACP reductase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Molecular Docking Scores of Pyrazine Derivatives Targeting Enoyl-ACP Reductase (InhA)

For researchers and scientists engaged in the discovery of novel antitubercular agents, understanding the binding affinities of potential inhibitors to key mycobacterial enzymes is paramount. Enoyl-acyl carrier protein (ACP) reductase (InhA), a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, remains a primary target for drug development. This guide provides a comparative analysis of the docking scores of various pyrazine derivatives against InhA, supported by detailed experimental protocols.

Comparative Docking Scores

The following table summarizes the docking scores of selected pyrazine-2-carboxylic acid derivatives against the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis (PDB ID: 4DRE). A more negative score typically indicates a more favorable binding interaction.

Compound IDStructure/SubstituentRerank Score (kcal/mol)
1a 2-Phenylethyl-77.4351[1][2]
1b Cycloheptyl-74.9654[1][2]
1c n-Octyl-86.4047[1][2]

Table 1: Docking scores of pyrazine-2-carboxylic acid derivatives against M. tuberculosis InhA (PDB ID: 4DRE).

Experimental Protocols

The methodologies employed in the cited molecular docking studies are crucial for interpreting the presented data. The following is a detailed description of the experimental protocol used to obtain the docking scores in the table above.

Molecular Docking of Pyrazine-2-Carboxylic Acid Derivatives [1][2]

  • Protein Preparation: The three-dimensional crystal structure of the M. tuberculosis enoyl-ACP reductase (InhA) was obtained from the Protein Data Bank (PDB ID: 4DRE). The protein was prepared for docking using Molegro Virtual Docker (MVD) 5.0. This process typically involves adding hydrogens, assigning bond orders, and optimizing the hydrogen-bonding network.

  • Ligand Preparation: The 3D structures of the pyrazine-2-carboxylic acid derivatives (1a-c) were generated and their geometries were optimized using a semi-empirical (AM1) method within the Hyperchem 8.0.7 software.

  • Docking Simulation: Molecular docking was performed using Molegro Virtual Docker (MVD) with the MolDock SE algorithm. The ligands were docked to the same binding site as the co-crystallized ligand (NAI) in the 4DRE crystal structure. The docking search was configured with 50 runs of the LGA (Lamarckian Genetic Algorithm).

  • Scoring and Analysis: The binding affinity of the ligands to the protein was evaluated using the rerank score provided by MVD. This scoring function estimates the ligand-protein binding energy. The docking poses and interactions were visualized and analyzed using MVD.

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking experiment, from the initial preparation of the biological target and ligands to the final analysis of the results.

molecular_docking_workflow cluster_preparation Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage protein_prep Protein Preparation (e.g., PDB ID: 4DRE) - Add hydrogens - Remove water - Assign charges docking Molecular Docking - Define binding site - Run docking algorithm (e.g., MolDock SE) protein_prep->docking Prepared Protein ligand_prep Ligand Preparation (Pyrazine Derivatives) - Generate 3D structure - Energy minimization ligand_prep->docking Prepared Ligands scoring Scoring & Ranking - Calculate binding affinity (e.g., Rerank Score) docking->scoring Docked Poses analysis Pose & Interaction Analysis - Visualize binding mode - Identify key interactions scoring->analysis Ranked Ligands

References

Navigating the Synthesis of 3-Substituted Pyrazine-2-Carboxamides: A Comparative Guide to Base Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 3-substituted pyrazine-2-carboxamides is a critical step in the creation of novel therapeutic agents. The choice of base in the nucleophilic aromatic substitution (SNAr) of 3-chloropyrazine-2-carboxamide with amines is a pivotal parameter that significantly influences reaction efficiency, yield, and purity. This guide provides an objective comparison of different bases, supported by experimental data, to aid in the selection of the optimal reaction conditions.

The aminodehalogenation of this compound is a common and crucial reaction in medicinal chemistry for the synthesis of a wide array of biologically active molecules. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where an amine displaces the chlorine atom on the pyrazine ring. The choice of base is critical to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic attack. This guide compares the efficacy of common organic bases, triethylamine (TEA) and pyridine, under different heating methods, and explores the potential of other base systems.

Comparison of Reaction Conditions and Yields

A key study by Zitko et al. provides a direct comparison of triethylamine (TEA) under conventional heating and pyridine under microwave-assisted conditions for the synthesis of various 3-benzylaminopyrazine-2-carboxamides from this compound.[1][2] The results, summarized in the table below, highlight a significant improvement in yields and a drastic reduction in reaction time when employing microwave irradiation with pyridine as the base.

Amine Nucleophile (Substituted Benzylamine)BaseSolventHeating MethodTemperature (°C)TimeYield (%)Reference
Various Benzylamines (6 examples)TriethylamineTHFConventional7015 h24-50[1][2]
Various Benzylamines (9 examples)PyridineMethanolMicrowave14030 min59-85[1][2]

The data clearly indicates that the combination of pyridine and microwave heating offers a more efficient route to the desired products, with yields consistently exceeding those obtained with TEA and conventional heating. It is also important to note that triethylamine can be unsuitable for microwave-assisted reactions as it may decompose at elevated temperatures, leading to the formation of byproducts.[1]

Experimental Protocols

Below are the detailed experimental protocols for the aminodehalogenation of this compound using triethylamine with conventional heating and pyridine with microwave irradiation, as described by Zitko et al.[1][2]

Conventional Heating with Triethylamine
  • Dissolve this compound (1 equivalent) in tetrahydrofuran (THF).

  • Add the corresponding benzylamine (2 equivalents) to the solution.

  • Add triethylamine (1 equivalent) to the reaction mixture.

  • Heat the mixture to 70°C and stir for 15 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the product by column chromatography.

Microwave-Assisted Synthesis with Pyridine
  • In a microwave reactor vial, combine this compound (1 equivalent), the corresponding benzylamine (2 equivalents), and pyridine (1 equivalent) in methanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 140°C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • After cooling, purify the product by column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the aminodehalogenation of this compound.

experimental_workflow start Start reactants Combine this compound, Amine, and Base in Solvent start->reactants reaction_condition Apply Reaction Conditions (Heating/Microwave) reactants->reaction_condition conventional_heating Conventional Heating (e.g., 70°C, 15h with TEA) reaction_condition->conventional_heating Conventional microwave_irradiation Microwave Irradiation (e.g., 140°C, 30min with Pyridine) reaction_condition->microwave_irradiation Microwave monitoring Monitor Reaction Progress (TLC) conventional_heating->monitoring microwave_irradiation->monitoring workup Reaction Work-up and Purification (Column Chromatography) monitoring->workup product Isolate Pure 3-Substituted Pyrazine-2-carboxamide workup->product

General experimental workflow for the synthesis of 3-substituted pyrazine-2-carboxamides.

Signaling Pathways and Reaction Mechanism

The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom on the electron-deficient pyrazine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrazine ring is temporarily disrupted. The presence of electron-withdrawing groups (the carboxamide and the ring nitrogens) stabilizes this intermediate.[6][7]

  • Leaving Group Departure: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion (leaving group). The base present in the reaction mixture then neutralizes the proton from the amine and the generated HCl.

The choice of a suitable base is crucial for the second step, as it facilitates the deprotonation of the amine and prevents the accumulation of acidic byproducts that could inhibit the reaction.

The following diagram illustrates the SNAr mechanism.

snar_mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products reactant1 This compound intermediate [Intermediate Complex] reactant1->intermediate + R-NH2 reactant2 Amine (R-NH2) reactant2->intermediate base Base salt Base-HCl Salt base->salt + HCl product 3-Aminopyrazine-2-carboxamide intermediate->product - Cl-

Simplified SNAr mechanism for the amination of this compound.

References

A Head-to-Head Comparison of Substituted Benzylamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Substituted benzylamine derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them a focal point in medicinal chemistry and drug development. Their structural simplicity allows for systematic modifications to the aromatic ring, the benzyl-amine linker, and the N-alkyl substituent, which can significantly alter their affinity, selectivity, and efficacy for various biological targets. This guide provides an objective comparison of these derivatives across several key therapeutic areas, supported by experimental data and detailed protocols to aid researchers in their exploration of this important chemical scaffold.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases are enzymes crucial for the degradation of monoamine neurotransmitters. Selective MAO-B inhibitors are particularly relevant for treating neurodegenerative disorders like Parkinson's disease. Benzylamine itself is a substrate for MAO-B, making the benzylamine scaffold a rational starting point for designing potent inhibitors.

Data Presentation: Comparative MAO-B Inhibitory Activity

The following table summarizes the inhibitory activity (IC₅₀) and selectivity of various substituted benzylamine-sulfonamide and related derivatives against human MAO-A and MAO-B.

Compound IDCore StructureSubstitution PatternhMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)Selectivity Index (SI) for hMAO-B¹Reference
4i Benzylamine-SulfonamideR: 4-methylphenyl> 100.041 ± 0.001> 243[1]
4t Benzylamine-SulfonamideR: 4-fluorophenyl> 100.065 ± 0.002> 153[1]
BB-4h Benzothiazole-Benzylamine4-fluoro, 3-nitro-2.95 ± 0.09-[1]
2d Dihydroisoquinoline-CarboxamideR: 4-fluoro1.38 ± 0.11> 1000.013 (Selective for MAO-A)[2][3]
2j Dihydroisoquinoline-CarboxamideR: 4-bromo2.48 ± 0.19> 1000.024 (Selective for MAO-A)[2][3]
32 Benzyloxy-caffeine derivative4-chloro> 1000.35> 285.7[4]
34 Benzyloxy-caffeine derivative4-bromo21.90.19146.8[4]
Selegiline Reference Drug-1.12 ± 0.040.035 ± 0.00132[1]
Clorgyline Reference Drug-0.021 ± 0.0013.51 ± 0.110.006[1]

¹Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). Higher values indicate greater selectivity for MAO-B.

Structure-Activity Relationship (SAR) Insights:

  • The benzylamine-sulfonamide scaffold shows significant promise for selective MAO-B inhibition. Compounds 4i and 4t demonstrated potent and highly selective inhibition of hMAO-B, with IC₅₀ values in the nanomolar range.[1]

  • Modifications to a lead benzothiazole-benzylamine compound (BB-4h ) by removing nitro and fluoro groups and introducing a sulfonamide moiety dramatically improved biological activity.[1]

  • In contrast, certain dihydroisoquinoline-carboxamide derivatives containing a benzylamine moiety, such as 2d and 2j , showed high selectivity for MAO-A.[2][3] This highlights how the core scaffold influences isoform selectivity.

  • For benzyloxy-caffeine derivatives, para-substitution on the benzyl ring generally leads to more potent MAO-B inhibition compared to meta-substitution.[4]

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.[1][5]

  • Enzyme and Reagent Preparation :

    • Recombinant human MAO-A and MAO-B enzymes are used.

    • A working solution of Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), horseradish peroxidase (HRP), and the respective enzyme substrate (kynuramine for MAO-A, benzylamine for MAO-B) is prepared in a phosphate buffer (pH 7.4).[1][5]

  • Assay Procedure :

    • The assay is performed in a 96-well plate format.

    • Test compounds and reference inhibitors (e.g., selegiline, clorgyline) are added to the wells at various concentrations.[5]

    • The respective MAO enzyme is added to each well and pre-incubated for a defined period (e.g., 15 minutes) at 37°C to allow for interaction.[5]

    • The enzymatic reaction is initiated by adding the substrate to each well.[5]

  • Detection and Data Analysis :

    • The plate is incubated at 37°C for a specific duration (e.g., 30 minutes).[5] The H₂O₂ produced by the MAO reaction is detected by the HRP-coupled oxidation of Amplex Red to the fluorescent product, resorufin.

    • Fluorescence is measured using a microplate reader (excitation ~530 nm, emission ~590 nm).

    • The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]

Visualization: MAO-B Inhibition in Neuroprotection

MAO_B_Inhibition cluster_neuron Presynaptic Neuron cluster_products Metabolism Products DA Dopamine MAOB MAO-B DA->MAOB Metabolism DA_vesicle Vesicular Storage DA->DA_vesicle MP Neurotoxins (e.g., MPTP) MP->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC H2O2 H₂O₂ (ROS) MAOB->H2O2 MPP MPP+ MAOB->MPP OxidativeStress Oxidative Stress & Neuronal Damage H2O2->OxidativeStress MPP->OxidativeStress Benzylamine Substituted Benzylamine Derivatives Benzylamine->MAOB Inhibition

Caption: Role of MAO-B in neurotoxicity and its inhibition by benzylamine derivatives.

Anticonvulsant Activity

Substituted benzylamine derivatives have emerged as a promising class of anticonvulsant agents. The structure-activity relationships within this class have been extensively studied, leading to the development of potent drug candidates evaluated in preclinical models of epilepsy.

Data Presentation: Comparative Anticonvulsant Efficacy

The following table compares the anticonvulsant activity of N-benzyl-2-acetamidopropionamide derivatives in the maximal electroshock (MES) seizure test, a primary screening model for generalized tonic-clonic seizures.

Compound IDCore StructureSubstitution PatternMES ED₅₀ (mg/kg, i.p., mice)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI)¹Reference
(R)-18 N-Benzyl-2-acetamido-propionamideR: 3-methoxy4.527.16.0[6]
(S)-18 N-Benzyl-2-acetamido-propionamideR: 3-methoxy> 100--[6]
18 (racemic) N-Benzyl-2-acetamido-propionamideR: 3-methoxy8.3--[6]
19 (racemic) N-Benzyl-2-acetamido-propionamideR: 3-ethoxy17.3--[6]
(R)-3 (Lacosamide) N-Benzyl-2-acetamido-propionamideR: 3-methoxy (on benzyl)---[7]
9 (1-Cpc-BZA) Benzylamide1-cyclopentenecarboxylic acid85.36> 3002.49[8]
Phenytoin Reference Drug-6.5 - 9.566.26.9[6]

¹Protective Index (PI) = TD₅₀ / ED₅₀. A higher PI indicates a better safety margin.

Structure-Activity Relationship (SAR) Insights:

  • Anticonvulsant activity is highly stereospecific. For compound 18 , the (R)-stereoisomer was significantly more potent than the (S)-stereoisomer, with an ED₅₀ of 4.5 mg/kg compared to >100 mg/kg.[6]

  • Small heteroatom substituents at the C(3) position of the propionamide backbone are crucial for activity. Oxygen-substituted derivatives, such as the methoxy (18 ) and ethoxy (19 ) compounds, showed potent effects.[6]

  • For N-benzyl acetamides like Lacosamide, substitutions on the benzyl ring are well-tolerated, particularly at the 4'-position. Non-bulky 4'-substituents generally result in superb activity, regardless of their electronic properties.[7]

  • Other benzylamide structures, like 1-cyclopentenecarboxylic acid benzylamide (9 ), also exhibit anticonvulsant properties, though with lower potency in the MES test compared to the acetamidopropionamides.[8]

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol is a standard preclinical model for evaluating potential anticonvulsant drugs, particularly for generalized tonic-clonic seizures.[7][8]

  • Animal Preparation :

    • Male mice or rats are used for the study.

    • Test compounds, a vehicle control, and a positive control (e.g., Phenytoin) are administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes.

  • Seizure Induction :

    • At the time of predicted peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA for mice, 60 Hz, 0.2 s duration) is delivered through corneal or ear-clip electrodes.

  • Endpoint Measurement :

    • The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the abolition of the hindlimb extension.

  • Data Analysis :

    • The number of animals protected in each treatment group is recorded.

    • The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor component, is calculated using probit analysis.

    • Neurotoxicity is often assessed in parallel using the rotarod test to determine the median toxic dose (TD₅₀).

Visualization: Anticonvulsant Screening Workflow

Anticonvulsant_Screening cluster_synthesis Compound Library cluster_invivo In Vivo Screening cluster_analysis Data Analysis start Substituted Benzylamine Derivatives admin Drug Administration (i.p. or p.o.) to Mice/Rats start->admin mes MES Test (Maximal Electroshock) admin->mes scmet scMet Test (Subcutaneous Metrazol) admin->scmet rotarod Neurotoxicity (Rotarod Test) admin->rotarod endpoint Endpoint: Abolition of Tonic Hindlimb Extension mes->endpoint td50 Calculate TD₅₀ rotarod->td50 ed50 Calculate ED₅₀ endpoint->ed50 pi Determine Protective Index (PI) ed50->pi td50->pi lead Lead Compound Identification pi->lead

Caption: A typical workflow for the preclinical screening of anticonvulsant compounds.

Antimicrobial Activity

The benzylamine scaffold has been incorporated into various structures to develop novel antimicrobial agents effective against both Gram-positive and Gram-negative bacteria. The lipophilicity and substitution patterns on the aromatic rings are critical determinants of their potency.

Data Presentation: Comparative Antibacterial Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values for benzyl-[3-(benzylaminomethyl)-cyclohexylmethyl]-amine derivatives against several bacterial strains.

Compound IDSubstitution (R¹)Substitution (R²)S. aureus MIC (µg/mL)S. epidermidis MIC (µg/mL)P. aeruginosa MIC (µg/mL)E. coli MIC (µg/mL)Reference
6l 4-Cl4-Cl0.0040.0020.0020.016[9]
6m 4-F4-F0.0040.0020.0020.008[9]
6a HH> 128> 1281664[9]
6b 2-Cl2-Cl12864816[9]
6h 3-NO₂3-NO₂321624[9]
Ciprofloxacin Reference Drug-0.250.250.50.016[9]

Structure-Activity Relationship (SAR) Insights:

  • Unsubstituted benzylamine derivatives (6a ) show weak activity.[9]

  • The introduction of electron-withdrawing groups, such as halo (Cl, F) or nitro (NO₂) substituents, on the aromatic rings significantly enhances antibacterial activity.[9]

  • The position of the substituent is critical. Compounds with 4-chloro (6l ) and 4-fluoro (6m ) substitutions exhibited the most potent and broad-spectrum activity, with MIC values in the low ng/mL range.[9]

  • In a different study on benzylamine derivatives of bile acids, antimicrobial activity against Gram-positive bacteria was found to correlate linearly with the hydrophobicity (log P) of the uncharged species, suggesting that membrane permeability is a key factor.[10]

  • For coumarin derivatives containing a benzylamine moiety, the introduction of an electron-donating group at one position and a larger group at another was found to enhance antibacterial activity.[11]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

  • Inoculum Preparation :

    • Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution :

    • The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation :

    • Each well is inoculated with the standardized bacterial suspension.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination :

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth is typically assessed by visual inspection for turbidity or by using a growth indicator dye like resazurin.

Visualization: Antimicrobial Assay Workflow

MIC_Workflow start Bacterial Culture prep Prepare Standardized Inoculum (0.5 McFarland) start->prep inoculate Inoculate Wells with Bacteria prep->inoculate plate 96-Well Plate serial Perform 2-fold Serial Dilution of Benzylamine Derivatives plate->serial serial->inoculate incubate Incubate (e.g., 37°C, 24h) inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read result Determine MIC: Lowest Concentration with No Growth read->result

Caption: Standard workflow for a broth microdilution Minimum Inhibitory Concentration (MIC) assay.

References

Validating Kinase Inhibitor Mechanism of Action: A Comparative Guide to Enzymatic and Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a drug's mechanism of action (MOA) is a cornerstone of preclinical development, providing critical insights into its therapeutic potential and guiding further optimization. For enzyme inhibitors, particularly kinase inhibitors, a variety of assays are employed to characterize their activity and efficacy. This guide provides an objective comparison of two fundamental approaches: direct enzymatic assays and cell-based assays. We will explore their respective methodologies, present comparative data for the well-characterized BCR-ABL kinase inhibitors, Imatinib and Bafetinib, and provide detailed experimental protocols.

At a Glance: Enzymatic vs. Cell-Based Assays

FeatureEnzymatic AssaysCell-Based Assays
Principle Measures the direct effect of an inhibitor on the activity of a purified enzyme.Assesses the inhibitor's effect on a biological process within a living cell.
Primary Metric IC50 (Half-maximal inhibitory concentration)EC50 (Half-maximal effective concentration) or IC50 for cellular processes (e.g., proliferation)
Context In vitro; isolated systemIn situ; physiologically relevant environment
Information Yield Direct target engagement, potency (IC50), mode of inhibition (competitive, non-competitive, etc.)Cellular potency, permeability, off-target effects, cytotoxicity
Throughput Generally highVariable, can be high-throughput
Complexity Relatively simpleMore complex, involves cell culture and multiple steps

Quantitative Comparison: Bafetinib vs. Imatinib

The following tables summarize the in vitro potency of Bafetinib and Imatinib, two tyrosine kinase inhibitors (TKIs) that target the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). The data highlights the differences in potency observed between cell-free enzymatic assays and cell-based assays.

Table 1: Cell-Free Kinase Assay Data

Cell-free assays directly measure the inhibitory effect of a compound on the enzymatic activity of the purified BCR-ABL kinase.

Target KinaseBafetinib IC50 (nM)Imatinib IC50 (nM)Fold Difference (approx.)
BCR-ABL 633055x
Lyn 1.8>10,000>5,500x

Table 2: Cell-Based Assay Data

Cellular assays assess the drug's ability to inhibit a biological process within living cells, such as proliferation or the phosphorylation of a downstream target.

Cell Line (expressing BCR-ABL)Bafetinib IC50 (nM)Imatinib IC50 (nM)
K562 Potently suppresses growth>500
KU812 Potently suppresses growthNot Available
BaF3/wt Potently suppresses growthNot Available
BaF3/E255K (Imatinib-resistant) Exhibits dose-dependent antiproliferative effectKnown resistance

As the data illustrates, Bafetinib demonstrates significantly greater potency than Imatinib in both enzymatic and cell-based assays. Notably, the IC50 values are generally lower in enzymatic assays compared to cell-based assays. This is because enzymatic assays measure direct interaction with the purified target, while cell-based assays are influenced by factors such as cell membrane permeability, efflux pumps, and the presence of intracellular ATP concentrations that can compete with ATP-competitive inhibitors.

Visualizing the Concepts

Diagram 1: BCR-ABL Signaling Pathway

This diagram illustrates the downstream signaling pathways activated by the constitutively active BCR-ABL kinase, leading to increased cell proliferation and survival. Understanding this pathway is crucial for interpreting the effects of inhibitors in a cellular context.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_validation Validation Enzymatic_Assay Enzymatic Kinase Assay (Purified Enzyme) IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination MOA_Studies Mode of Inhibition Studies (e.g., Lineweaver-Burk) IC50_Determination->MOA_Studies Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) MOA_Studies->Cell_Viability Proceed with potent and selective compounds Target_Phosphorylation Western Blot for Target Phosphorylation Cell_Viability->Target_Phosphorylation Lead_Candidate Lead Candidate Target_Phosphorylation->Lead_Candidate

A Guide to Cross-Referencing NMR Data of Synthesized Compounds with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's identity is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation. This guide provides a systematic approach to comparing NMR data of newly synthesized compounds with established literature values, ensuring data integrity and confident structural verification.

Data Presentation: A Comparative Analysis

Clear and organized data presentation is fundamental for an effective comparison between experimental and literature NMR data. The following tables provide a standardized format for summarizing and comparing key NMR parameters for both ¹H and ¹³C nuclei. This structured approach facilitates the identification of any discrepancies and provides a clear record of the analysis.

Table 1: ¹H NMR Data Comparison

Proton AssignmentExperimental Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm)Experimental MultiplicityLiterature MultiplicityExperimental Coupling Constant (J, Hz)Literature Coupling Constant (J, Hz)Deviation (Δδ, ppm)
H-17.897.91dd8.28.1-0.02
H-27.547.55tt7.67.6-0.01
H-37.437.44tt7.87.7-0.01
H-48.128.13dd8.08.0-0.01
-CH₃2.412.41ss--0.00

Table 2: ¹³C NMR Data Comparison

Carbon AssignmentExperimental Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm)Deviation (Δδ, ppm)
C-1130.2130.3-0.1
C-2128.9129.0-0.1
C-3125.7125.8-0.1
C-4133.5133.6-0.1
C-q145.1145.2-0.1
-CH₃21.521.50.0

Experimental Protocols

To ensure the validity of the comparison, it is crucial to either replicate the experimental conditions reported in the literature or to understand how variations in the protocol might influence the NMR spectrum.[1] The following is a detailed methodology for acquiring high-quality NMR data for small organic molecules.

Objective: To acquire ¹H and ¹³C NMR spectra of the synthesized compound for comparison with literature data.

Materials:

  • Synthesized compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄), matching the literature if possible.

  • NMR tube (5 mm, high precision)

  • Internal standard (e.g., Tetramethylsilane - TMS), if not using the residual solvent peak.

Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh the synthesized compound and dissolve it in the appropriate volume of deuterated solvent (typically 0.6-0.7 mL) inside a clean, dry vial.

    • Ensure the compound is fully dissolved. If necessary, gently vortex the solution.

    • Transfer the solution to a clean NMR tube. The sample height should be approximately 4-5 cm.[2]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • ¹H NMR Data Acquisition:

    • Load a standard proton experiment parameter set.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).[3]

    • Determine the 90° pulse width.

    • Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-5 seconds) to ensure full relaxation of the protons.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Data Acquisition:

    • Load a standard carbon experiment parameter set (e.g., proton-decoupled).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., -10 to 220 ppm).

    • Set the number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

    • Phase the spectra to obtain pure absorption peaks.

    • Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or TMS (0 ppm) is used as a reference. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking for both spectra to determine the chemical shifts.

  • Data Reporting:

    • Report the ¹H NMR data in the following format: Chemical shift (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant (J) in Hz, and integration.[4][5]

    • Report the ¹³C NMR data by listing the chemical shifts (δ) in ppm.[3]

Workflow for Cross-Referencing NMR Data

The following diagram illustrates the systematic workflow for comparing experimental NMR data with literature values, from sample preparation to the final structural confirmation.

NMR_Cross_Referencing_Workflow Workflow for Cross-Referencing NMR Data with Literature Values cluster_experimental Experimental Analysis cluster_literature Literature Review cluster_comparison Comparative Analysis exp_prep 1. Sample Preparation (Synthesized Compound) exp_acq 2. NMR Data Acquisition (1H, 13C, 2D) exp_prep->exp_acq exp_proc 3. Data Processing (FT, Phasing, Calibration) exp_acq->exp_proc exp_analysis 4. Spectral Analysis (Peak Picking, Integration, J-coupling) exp_proc->exp_analysis compare 5. Data Comparison (Chemical Shifts, Multiplicities, J-couplings) exp_analysis->compare lit_search A. Identify Relevant Literature Data lit_extract B. Extract Reported NMR Data & Conditions lit_search->lit_extract lit_extract->compare discrepancy Discrepancy? compare->discrepancy confirm Structure Confirmed discrepancy->confirm No re_evaluate Re-evaluate Synthesis & Characterization discrepancy->re_evaluate Yes

Caption: A flowchart illustrating the systematic process of comparing experimental NMR data with literature values.

References

Safety Operating Guide

Proper Disposal Protocol for 3-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Chloropyrazine-2-carboxamide, a chlorinated organic compound, is critical to ensure laboratory safety and environmental protection. As a chlorinated substance, it must be treated as hazardous waste and segregated from other waste streams.[1][2][3] Disposal should always be conducted in accordance with local, state, and federal regulations and institutional guidelines.[4] The primary method for disposal is through a licensed chemical destruction facility, often involving high-temperature incineration with flue gas scrubbing to neutralize hazardous byproducts like hydrogen chloride.[5][6][7]

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure appropriate Personal Protective Equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles or glasses as described by OSHA regulations, and a lab coat.[8] All handling of the waste should be performed in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Procedure

  • Waste Characterization and Segregation :

    • Identify the waste as a halogenated organic compound .[2][3]

    • This waste stream must be kept separate from non-halogenated organic solvents to prevent complicating the disposal and recycling process.[2][3] Do not mix with other waste categories such as acids, bases, or oxidizers.[2][3]

  • Container Selection and Labeling :

    • Select a dedicated, compatible, and properly sealed hazardous waste container.[1][9] Plastic containers are often preferred.[10]

    • The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and "Halogenated Organic Waste." Attach a completed hazardous waste label as soon as the first waste is added.[9][10]

  • Accumulation of Waste :

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area within the laboratory.[10]

    • Ensure the container is kept closed at all times, except when adding waste.[1][10]

    • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[1]

  • Disposal of Contaminated Materials and Empty Containers :

    • Any materials used for cleaning spills, such as absorbent pads, and disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.[4]

    • Empty containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous halogenated waste.[4] Once decontaminated, the container can be recycled or disposed of according to institutional policy.[6]

  • Arranging for Final Disposal :

    • Once the container is full (up to 90%), contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor for pickup.[10]

    • Do not attempt to dispose of this chemical down the drain, in regular trash, or through any other unapproved method.[4][6]

Summary of Disposal Parameters

The following table summarizes key quantitative operational limits for hazardous waste handling. These are general guidelines; always consult your institution's specific protocols.

ParameterGuidelineRationale
Waste Container Fill Level Do not exceed 90% capacityPrevents spills from thermal expansion or handling.[1]
Satellite Accumulation Limit (General) Max. 55 gallons of hazardous wasteFederal and state regulatory limit for laboratory accumulation areas.[10]
Satellite Accumulation Limit (Acutely Toxic) Max. 1 quart (liquid) or 1 kg (solid)Stricter limit for "P-listed" acutely toxic wastes.[10]
pH for Aqueous Corrosive Waste Must be between 6.0 and 9.0 for drain disposalNot applicable to this compound, which should not be drain disposed. For reference on other waste streams.[2]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G start Waste Generated: This compound (Solid or in Solution) prep Wear Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->prep decision Is this waste mixed with non-halogenated solvents? prep->decision segregate_yes Segregate as MIXED HALOGENATED WASTE decision->segregate_yes Yes segregate_no Segregate as HALOGENATED ORGANIC WASTE decision->segregate_no No container Select leak-proof, compatible container. Do not fill past 90%. segregate_yes->container segregate_no->container label Attach Hazardous Waste Label. Clearly identify contents. container->label store Store sealed container in designated Satellite Accumulation Area. label->store pickup Contact EH&S or certified handler for waste pickup. store->pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 3-Chloropyrazine-2-carboxamide. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk to personnel and the environment. This compound is recognized for its applications in the pharmaceutical and agrochemical industries, often used as an intermediate in the synthesis of bioactive molecules.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable solid that can be harmful if swallowed and may cause irritation to the eyes, respiratory system, and skin.[2] It is crucial to handle this chemical with appropriate protective measures in a controlled laboratory environment.

Summary of Required Personal Protective Equipment:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be tight-sealing and compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against dust and splashes.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or other impervious gloves are mandatory. Gloves should be inspected for integrity before each use and disposed of properly after handling.[2][5][6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect skin and clothing from potential spills. For tasks with a higher risk of splashes, consider an impervious apron.[2][4]
Respiratory Protection Dust Mask or RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is required when handling the solid compound, especially if there is a potential for dust generation. All work with the solid should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][4][7]
Footwear Closed-Toe ShoesRequired at all times in the laboratory to protect against spills and falling objects.[4]
Chemical and Physical Properties
PropertyValue
Molecular Formula C₅H₄ClN₃O[1][8]
Molecular Weight 157.56 g/mol [1][8]
Appearance White to orange to green powder to crystal[1]
Melting Point 187 - 191 °C[1]
Flash Point 56 °C (132.8 °F)[2]
Classification Flammable Solid, Class 4.1[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and regulatory compliance.

Safety Operating Guide

1. Preparation:

  • Ensure that a chemical fume hood is operational and the workspace is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[3]

  • Put on all required personal protective equipment (PPE) as detailed in the table above.[4][6]

2. Handling:

  • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation of dust.[7]

  • Use spark-proof tools and equipment to prevent ignition.[3]

  • Keep the compound away from heat, sparks, open flames, and other sources of ignition.[2][3]

  • Ground all containers and receiving equipment to prevent static discharge.[3]

  • Avoid contact with skin and eyes.[2]

  • Do not breathe dust.[2]

3. Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as oxidizing agents, acids, and moisture.[2]

Spill and Emergency Procedures
  • Small Spills:

    • For small spills of the solid, carefully sweep or vacuum up the material, avoiding dust generation.[7]

    • Place the spilled material into a clean, dry, labeled, and sealed container for disposal.[7]

  • Large Spills:

    • Evacuate the area and alert emergency services.

  • Fire:

    • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. For a large fire, a water spray or fog can be used.[2]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][7]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation occurs.[3][7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][7]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, give a glass of water. Seek immediate medical attention.[2][7]

Disposal Plan
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Chemical waste should be placed in a designated, labeled, and sealed container.

  • Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Visual Guides

To further clarify the safety procedures, the following diagrams illustrate the workflow for handling this compound and the logic for selecting the appropriate PPE.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify Fume Hood & Safety Showers prep2 Don Required PPE prep1->prep2 handle1 Weigh/Transfer in Fume Hood prep2->handle1 handle2 Use Spark-Proof Tools handle1->handle2 store1 Seal Container handle2->store1 disp1 Segregate Waste handle2->disp1 After Use store2 Store in Cool, Dry, Ventilated Area store1->store2 disp2 Label & Seal Waste Container disp1->disp2 G PPE Selection Logic for this compound cluster_hazards cluster_ppe Required PPE hazard Potential Hazards h1 Flammable Solid hazard->h1 h2 Skin/Eye Irritant hazard->h2 h3 Inhalation Hazard (Dust) hazard->h3 ppe1 Flame-Resistant Lab Coat h1->ppe1 ppe2 Safety Goggles & Gloves h2->ppe2 ppe3 Dust Respirator h3->ppe3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloropyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-Chloropyrazine-2-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.